Alloc-Gly-OH.DCHA
Description
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Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-(prop-2-enoxycarbonylamino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C6H9NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-3-11-6(10)7-4-5(8)9/h11-13H,1-10H2;2H,1,3-4H2,(H,7,10)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGNWCIOTXQIKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCC(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Alloc-Gly-OH.DCHA: A Technical Guide for Researchers
An In-depth Technical Guide on N-α-(Allyloxycarbonyl)glycine Dicyclohexylammonium (B1228976) Salt for Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(Allyloxycarbonyl)glycine dicyclohexylammonium salt, commonly abbreviated as Alloc-Gly-OH.DCHA, is a protected amino acid derivative frequently utilized in peptide synthesis. The allyloxycarbonyl (Alloc) group serves as a protecting group for the α-amino functionality of glycine. The formation of a dicyclohexylammonium (DCHA) salt enhances the stability and handling of the parent N-protected amino acid, which is often an oil or difficult to crystallize in its free acid form. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its utility in peptide and medicinal chemistry.
Chemical Structure and Properties
This compound is an ionic compound formed from the proton transfer between N-α-(Allyloxycarbonyl)glycine and the basic secondary amine, dicyclohexylamine.
Chemical Structure Diagram
Caption: Chemical structure of this compound, showing the ionic interaction between the N-α-(Allyloxycarbonyl)glycine anion and the dicyclohexylammonium cation.
Quantitative Data
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the molecular formula and weight are well-established, specific experimental data such as melting point and detailed spectral analyses for this particular salt are not consistently reported in publicly available literature. The data presented are a combination of information from chemical suppliers and computational predictions.
| Property | Value | Citation(s) |
| Synonyms | N-α-Allyloxycarbonyl-glycine dicyclohexylammonium salt, Aloc-Gly-OH DCHA | [1][2] |
| CAS Number | 110637-40-6 | [3] |
| Molecular Formula | C₁₈H₃₂N₂O₄ | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| Appearance | White to off-white solid | |
| Storage Conditions | Room temperature, under an inert atmosphere |
Experimental Protocols
The use of this compound in peptide synthesis first requires the liberation of the free N-protected amino acid from its dicyclohexylammonium salt. Subsequently, the Alloc protecting group can be removed under specific conditions to allow for further peptide chain elongation or modification.
Protocol for Liberation of the Free Acid (Alloc-Gly-OH)
This protocol is a general procedure for the conversion of a DCHA salt of an N-protected amino acid to its free acid form.
Materials:
-
This compound
-
Ethyl acetate (B1210297) (or other suitable organic solvent like tert-butyl methyl ether)
-
10% Phosphoric acid solution
-
Water (deionized)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Suspend one part of this compound in 5-10 volume parts of ethyl acetate.
-
While stirring, add 10% phosphoric acid until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.
-
Separate the aqueous phase.
-
Wash the organic phase once with two volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with two volume parts of water. The pH of the aqueous phase after the final wash should be ≥4.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the free Alloc-Gly-OH, which is typically an oil.
General Protocol for Alloc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The Alloc group is stable to the basic conditions used for Fmoc group removal and the acidic conditions for Boc group removal, making it an excellent orthogonal protecting group. It is typically removed using a palladium(0) catalyst.
Materials:
-
Peptide-resin with an N-terminal Alloc-glycine
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
A scavenger, such as phenylsilane (B129415) (PhSiH₃) or dimethylbarbituric acid (DMB)
-
Dichloromethane (DCM) or a similar solvent
Procedure:
-
Swell the peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ and the scavenger in DCM.
-
Add the deprotection solution to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for a specified time (typically 30 minutes to 2 hours).
-
Wash the resin thoroughly with DCM and other appropriate solvents to remove the palladium catalyst and byproducts.
-
The deprotected amino group is now available for the next coupling step in the peptide synthesis sequence.
Applications in Research and Drug Development
The primary application of this compound is as a building block in the synthesis of peptides and peptidomimetics. The orthogonality of the Alloc protecting group is particularly valuable in the synthesis of complex peptides, such as:
-
Cyclic peptides: The side chain of an amino acid can be protected with an Alloc group while the N-terminus is protected with an Fmoc group. After assembly of the linear peptide, the Alloc group can be selectively removed to allow for on-resin side-chain to side-chain or side-chain to terminus cyclization.
-
Branched peptides: The Alloc group can be used to protect a specific amino group that will later be deprotected for the synthesis of a branching peptide chain.
-
Modified peptides: Selective deprotection of the Alloc group allows for the site-specific introduction of modifications such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains.
While this compound is a tool for the synthesis of biologically active molecules, there is no evidence in the reviewed literature to suggest that the compound itself is directly involved in any specific signaling pathways. Its role is to facilitate the construction of peptides that may interact with such pathways.
Logical Workflow for the Use of this compound in Peptide Synthesis
Caption: A simplified workflow illustrating the key steps in utilizing this compound for the synthesis of modified or cyclic peptides.
Conclusion
This compound is a valuable reagent for researchers and professionals in the fields of peptide chemistry and drug development. Its utility stems from the orthogonal nature of the Alloc protecting group, which allows for the synthesis of complex and modified peptides. While specific experimental data for the DCHA salt is not extensively documented, established protocols for its conversion to the free acid and for the deprotection of the Alloc group enable its effective use in a variety of synthetic strategies. The continued development of novel peptides for therapeutic and research applications ensures that building blocks like this compound will remain important tools in the synthetic chemist's arsenal.
References
An In-Depth Technical Guide to Alloc-Gly-OH·DCHA: Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH·DCHA) is a crucial building block in modern solid-phase peptide synthesis (SPPS). Its unique orthogonal protecting group strategy allows for the selective deprotection and modification of the glycine (B1666218) residue, enabling the synthesis of complex peptides, including cyclic and branched structures. This technical guide provides a comprehensive overview of the physical and chemical properties of Alloc-Gly-OH·DCHA, along with detailed experimental protocols for its use and analysis.
Core Physical and Chemical Properties
Alloc-Gly-OH·DCHA is a white to off-white solid, valued for its stability and ease of handling in peptide synthesis workflows.[1] The dicyclohexylammonium (DCHA) salt form enhances the compound's crystallinity and stability, facilitating its purification and storage.
| Property | Value | Reference |
| CAS Number | 110637-40-6 | [2][3][4] |
| Molecular Formula | C₁₈H₃₂N₂O₄ | [2] |
| Molecular Weight | 340.46 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Storage | Store at 2-8°C | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of the core Alloc-Gly-OH compound, its analysis by ¹H NMR and HPLC, and its application in solid-phase peptide synthesis, including the critical deprotection step.
Synthesis of N-Alloc-glycine (Alloc-Gly-OH)
The synthesis of N-Alloc-glycine is a fundamental step preceding the formation of the DCHA salt. A general procedure for the N-protection of an amino acid is as follows:
Materials:
-
Glycine
-
Allyl chloroformate
-
Sodium carbonate or other suitable base
-
Dioxane or a similar organic solvent
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve glycine in an aqueous solution of sodium carbonate.
-
Reaction: Cool the solution in an ice bath and slowly add allyl chloroformate, maintaining the pH in the basic range.
-
Stirring: Allow the reaction to stir for several hours at room temperature.
-
Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove unreacted allyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the N-Alloc-glycine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Alloc-Gly-OH.
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain pure N-Alloc-glycine. The formation of the dicyclohexylammonium salt is then achieved by reacting the purified Alloc-Gly-OH with dicyclohexylamine (B1670486) in an appropriate solvent.
¹H NMR Analysis
To confirm the structure and purity of the synthesized Alloc-Gly-OH, ¹H NMR spectroscopy is employed. While a specific spectrum for Alloc-Gly-OH·DCHA is not provided in the search results, a representative protocol and expected chemical shifts based on the structure and data for similar compounds are outlined below.
Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Expected Chemical Shifts (δ, ppm):
-
Allyl Group:
-
~5.9 ppm (m, 1H, -CH=)
-
~5.2-5.3 ppm (m, 2H, =CH₂)
-
~4.5 ppm (d, 2H, -O-CH₂-)
-
-
Glycine Moiety:
-
~3.9 ppm (d, 2H, α-CH₂)
-
-
NH Proton:
-
A broad singlet, chemical shift is solvent-dependent.
-
-
DCHA Moiety (if analyzing the salt):
-
A complex series of multiplets in the range of ~1.0-3.0 ppm.
-
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is essential for determining the purity of Alloc-Gly-OH·DCHA. A general reversed-phase HPLC method is described below.
Instrumentation and Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient, for example, from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm.[6]
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Application in Solid-Phase Peptide Synthesis (SPPS)
Alloc-Gly-OH·DCHA is utilized in Fmoc-based SPPS to introduce a glycine residue with an orthogonally protected amino group.
General SPPS Cycle:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF.[7][8]
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the preceding amino acid with a solution of 20% piperidine (B6355638) in DMF.[7][8]
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling:
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat the cycle for the subsequent amino acids in the peptide sequence.
Workflow for Solid-Phase Peptide Synthesis using Alloc-Gly-OH·DCHA:
Caption: General workflow for the incorporation of this compound in Fm.
Orthogonal Deprotection of the Alloc Group
A key advantage of the Alloc protecting group is its stability to the basic conditions used for Fmoc removal and the acidic conditions for final cleavage. The Alloc group is selectively removed using a palladium(0) catalyst.
Palladium-Catalyzed Deprotection Protocol: Materials:
-
Peptidyl-resin with Alloc-protected glycine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.35 equivalents)[7][9]
-
A scavenger, such as phenylsilane (B129415) (PhSiH₃) (20 equivalents)[7]
-
Anhydrous dichloromethane (B109758) (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine.[11]
Procedure:
-
Swell the resin in anhydrous DCM.
-
In a separate vessel, dissolve Pd(PPh₃)₄ and the scavenger in DCM.
-
Add the catalyst solution to the resin.
-
Agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for a specified time (e.g., 20-30 minutes, may be repeated).[9]
-
Wash the resin thoroughly with DCM and DMF to remove the catalyst and byproducts.
-
The newly exposed amino group is now available for further modification, such as cyclization or branching.
Metal-Free Alloc Deprotection: Recent advancements have led to metal-free deprotection methods. One such method utilizes iodine and water in an environmentally friendly solvent system.[12]
Logical Flow for Selective Alloc Deprotection and On-Resin Modification:
Caption: Workflow for the selective deprotection of the Alloc group and s.
Conclusion
Alloc-Gly-OH·DCHA is an invaluable reagent for advanced peptide synthesis. Its orthogonal protecting group allows for strategic manipulations of the peptide chain on the solid support, which is essential for the creation of non-linear and modified peptides. The protocols outlined in this guide provide a framework for the synthesis, analysis, and application of this versatile building block, empowering researchers in their pursuit of novel peptide-based therapeutics and research tools.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 6. CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography - Google Patents [patents.google.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
N-allyloxycarbonyl-glycine dicyclohexylammonium salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH·DCHA), a key building block in modern peptide synthesis. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in orthogonal protection strategies.
Core Concepts and Properties
N-allyloxycarbonyl-glycine dicyclohexylammonium salt is the dicyclohexylammonium salt of N-allyloxycarbonyl-glycine (Alloc-Gly-OH). The allyloxycarbonyl (Alloc) group serves as a protecting group for the amino functionality of glycine (B1666218). This protection is crucial in peptide synthesis to prevent unwanted side reactions during the stepwise assembly of amino acid residues. The formation of the dicyclohexylammonium (DCHA) salt improves the handling characteristics of the parent amino acid derivative, often rendering it a stable, crystalline solid with enhanced solubility in organic solvents.[1]
Physicochemical Properties
Quantitative data for N-allyloxycarbonyl-glycine dicyclohexylammonium salt is summarized below. It is important to note that specific experimental values for melting point and solubility are not consistently reported in publicly available literature. Data for analogous compounds are provided for reference.
| Property | Value | Source |
| CAS Number | 110637-40-6 | [2] |
| Molecular Formula | C₁₈H₃₂N₂O₄ | [3] |
| Molecular Weight | 340.46 g/mol | [3] |
| Appearance | White powder/solid | [4] |
| Melting Point | 123 - 124 °C (for 2-Allyl-N-Boc-L-glycine dicyclohexylamine (B1670486) salt) | [4] |
| Solubility | The dicyclohexylammonium salt form generally improves solubility in organic solvents.[1] Specific quantitative data is not readily available. | |
| Storage Temperature | 2-8 °C | [5] |
Chemical Structure
Caption: Ionic association of N-allyloxycarbonyl-glycine and Dicyclohexylamine.
Synthesis and Purification
The synthesis of N-allyloxycarbonyl-glycine dicyclohexylammonium salt involves two key steps: the protection of the glycine amino group with the allyloxycarbonyl (Alloc) group, followed by the formation of the dicyclohexylammonium salt.
Experimental Protocol: Synthesis of N-allyloxycarbonyl-glycine (Alloc-Gly-OH)
This protocol is adapted from general procedures for the N-protection of amino acids.
Materials:
-
Glycine
-
Allyl chloroformate
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (B78521) (NaOH)
-
Dioxane or Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve glycine (1.0 eq) in a solution of sodium bicarbonate (2.5 eq) in water. Alternatively, a mixture of dioxane and water can be used.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Agent: Slowly add allyl chloroformate (1.1 eq) to the cooled solution while stirring vigorously. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Wash the reaction mixture with ethyl acetate to remove any unreacted allyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Isolation: Remove the solvent under reduced pressure to yield N-allyloxycarbonyl-glycine, which may be a solid or an oil.
Experimental Protocol: Formation of the Dicyclohexylammonium Salt
This protocol is based on general procedures for the formation of DCHA salts of N-protected amino acids.
Materials:
-
N-allyloxycarbonyl-glycine (crude or purified)
-
Dicyclohexylamine (DCHA)
-
Ethyl acetate or Diethyl ether
Procedure:
-
Dissolution: Dissolve the crude or purified N-allyloxycarbonyl-glycine (1.0 eq) in a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Addition of DCHA: Slowly add dicyclohexylamine (1.0 eq) to the solution while stirring.
-
Precipitation: The dicyclohexylammonium salt will typically precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like hexane and by cooling the mixture.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: Dry the resulting white powder under vacuum to yield N-allyloxycarbonyl-glycine dicyclohexylammonium salt.
Role in Peptide Synthesis: Orthogonal Protection Strategy
The primary application of Alloc-Gly-OH·DCHA is in solid-phase peptide synthesis (SPPS), where the Alloc group serves as a key element in an orthogonal protection strategy. Orthogonality in this context means that different protecting groups can be selectively removed under distinct reaction conditions without affecting other protecting groups on the peptide chain.[6][7]
The Alloc group is stable to the acidic conditions used to cleave tert-butyloxycarbonyl (Boc) groups and the basic conditions used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups.[8] This unique stability allows for a "three-dimensional" protection strategy, enabling the synthesis of complex peptides, such as branched or cyclic peptides.
Logical Relationship of Orthogonal Protecting Groups
Caption: Orthogonality of Fmoc, Boc, and Alloc protecting groups.
Experimental Protocol: Cleavage of the Alloc Group
The Alloc group is typically removed using a palladium(0)-catalyzed reaction in the presence of a scavenger.[9]
Materials:
-
Alloc-protected peptide on resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (B129415) (PhSiH₃) or other suitable scavenger
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the Alloc-protected peptide-resin in an appropriate solvent like DCM or DMF.
-
Reagent Preparation: In a separate flask, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.1-0.2 eq) and phenylsilane (10-20 eq) in the reaction solvent.
-
Deprotection Reaction: Add the palladium catalyst solution to the swollen resin. Agitate the mixture at room temperature for 30-60 minutes. The reaction is often repeated to ensure complete removal.
-
Washing: After the reaction, thoroughly wash the resin with the reaction solvent, followed by other washes (e.g., DCM, DMF, isopropanol) to remove the catalyst and byproducts.
Safety and Handling
Hazard Identification: Based on safety data for similar compounds, N-allyloxycarbonyl-glycine dicyclohexylammonium salt should be handled with care. It may cause skin and eye irritation.[4] Inhalation of dust should be avoided.
Personal Protective Equipment (PPE):
-
Wear appropriate safety glasses, gloves, and a lab coat when handling this compound.
-
Use in a well-ventilated area or under a fume hood.
Storage:
-
Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8 °C.[5]
Disposal:
-
Dispose of in accordance with local, state, and federal regulations.
Experimental Workflow Diagram
Caption: Workflow from synthesis to application in peptide chemistry.
References
- 1. bachem.com [bachem.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. Alloc-Gly-OH.DCHA | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]
- 6. fiveable.me [fiveable.me]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Strategic Role of Dicyclohexylammonium (DCHA) Salt in the Application of N-alloc-glycine (Alloc-Gly-OH)
For Immediate Release
In the landscape of peptide synthesis and drug development, the precise control and handling of protected amino acids are paramount. N-allyloxycarbonyl-glycine (Alloc-Gly-OH), a key building block, is frequently utilized as its dicyclohexylammonium (B1228976) (DCHA) salt. This technical guide elucidates the critical purpose of DCHA salt formation, detailing its advantages in stability, handling, and purification, and provides relevant experimental protocols for researchers, scientists, and professionals in drug development.
The primary motivation for converting Alloc-Gly-OH, which often presents as a viscous oil, into its DCHA salt is to transform it into a stable, crystalline solid. This transition offers significant practical benefits throughout the chemical workflow, from storage to application in solid-phase peptide synthesis (SPPS).
Core Advantages of Alloc-Gly-OH DCHA Salt Formation
The use of Alloc-Gly-OH as a DCHA salt provides several key advantages over the free acid form:
-
Enhanced Stability and Handling: As a crystalline solid, the DCHA salt of Alloc-Gly-OH is significantly more stable and easier to handle, weigh, and store than its oily free acid counterpart.[1][2][3] This improved stability minimizes degradation over time, ensuring the quality and reliability of the starting material.
-
Simplified Purification: The formation of the DCHA salt facilitates the purification of Alloc-Gly-OH.[2] Crystallization of the salt allows for the effective removal of impurities that may be present after the initial synthesis of the protected amino acid. Recrystallization from appropriate solvents can further enhance purity.
-
Improved Solubility Characteristics: While the DCHA salt itself may have varying solubility, its conversion from the free acid allows for strategic manipulation of solubility during workup and purification procedures.
Physicochemical Properties
Quantitative data for Alloc-Gly-OH and its DCHA salt are summarized below.
| Property | Alloc-Gly-OH (Free Acid) | Alloc-Gly-OH·DCHA Salt | Source(s) |
| Molecular Formula | C6H9NO4 | C18H32N2O4 | [2] |
| Molecular Weight | 159.14 g/mol | 340.46 g/mol | [4] |
| Appearance | Often an oil | Crystalline solid | [3] |
| Storage Temperature | 2-8°C | 2-8°C | [5] |
Experimental Protocols
Synthesis of Alloc-Gly-OH
A common method for the synthesis of Alloc-Gly-OH involves the reaction of glycine (B1666218) with allyl chloroformate under basic conditions.
Materials:
-
Glycine
-
Allyl chloroformate
-
Sodium hydroxide (B78521) (or other suitable base)
-
Dioxane (or other suitable solvent)
-
Water
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (B1210297) (for extraction)
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath.
-
Add allyl chloroformate dropwise while maintaining the pH of the reaction mixture between 9 and 10 by the concurrent addition of a sodium hydroxide solution.
-
After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Wash the reaction mixture with an organic solvent (e.g., diethyl ether) to remove any unreacted allyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with hydrochloric acid.
-
Extract the product, Alloc-Gly-OH, into an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Alloc-Gly-OH, which may be an oil.
Formation of Alloc-Gly-OH DCHA Salt
If the synthesized Alloc-Gly-OH is obtained as an oil, it can be converted to its DCHA salt to facilitate handling and purification.[1]
Materials:
-
Crude Alloc-Gly-OH (as an oil)
-
Dicyclohexylamine (B1670486) (DCHA)
-
Diethyl ether (or other suitable non-polar solvent)
Procedure:
-
Dissolve the crude Alloc-Gly-OH oil in a minimal amount of diethyl ether.
-
Slowly add one molar equivalent of dicyclohexylamine (DCHA) to the solution with stirring.
-
The Alloc-Gly-OH DCHA salt will precipitate out of the solution as a solid.
-
Collect the solid precipitate by filtration.
-
Wash the collected solid with cold diethyl ether to remove any residual impurities.
-
Dry the crystalline Alloc-Gly-OH DCHA salt under vacuum. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.[1]
Conversion of Alloc-Gly-OH DCHA Salt to the Free Acid
Prior to its use in peptide synthesis, the DCHA salt must be converted back to the free acid.[3]
Materials:
-
Alloc-Gly-OH DCHA salt
-
Ethyl acetate (or other suitable organic solvent)
-
10% aqueous phosphoric acid (or 10% aqueous citric acid or potassium bisulfate)
-
Water
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
Procedure:
-
Suspend the Alloc-Gly-OH DCHA salt in ethyl acetate (approximately 5-10 volumes).
-
Add 10% aqueous phosphoric acid and stir until the solid is completely dissolved and two clear phases are formed. The pH of the lower aqueous phase should be 2-3.
-
Separate the organic layer and wash it sequentially with 10% aqueous phosphoric acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield the free Alloc-Gly-OH.
Signaling Pathways and Experimental Workflows
The logical workflow for the preparation and use of Alloc-Gly-OH DCHA salt can be visualized as follows:
References
The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The allyloxycarbonyl (Alloc) group is a critical amine-protecting group in modern organic synthesis, particularly valued in peptide and medicinal chemistry. Its defining characteristic is its orthogonality to many other common protecting groups, which allows for selective deprotection under mild, palladium-catalyzed conditions. This unique cleavage mechanism, which does not employ acidic or basic conditions, makes the Alloc group an indispensable tool for the synthesis of complex molecules with multiple sensitive functionalities, such as in Solid-Phase Peptide Synthesis (SPPS) and natural product synthesis. This guide provides an in-depth exploration of the Alloc group, detailing its chemical properties, mechanisms of introduction and cleavage, and applications in complex molecule synthesis, complete with detailed experimental protocols and comparative quantitative data.
Core Principles of the Alloc Group
The utility of the Alloc group is rooted in its structure: a carbamate (B1207046) that incorporates an O-allyl moiety.[1] Like other carbamate-based protecting groups (e.g., Boc, Cbz, Fmoc), its removal ultimately relies on the instability of the corresponding carbamic acid, which readily decarboxylates to release the free amine.[1] However, the trigger for this process is unique. Instead of acid or base, the Alloc group is cleaved by a transition-metal catalyst, typically Palladium(0), which selectively interacts with the allyl group.[1][2] This grants the Alloc group orthogonality with acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups.[2][3]
Mechanism of Action: Protection
The introduction of the Alloc group is a straightforward nucleophilic substitution reaction. An amine nucleophile attacks an activated Alloc reagent, most commonly allyl chloroformate (Alloc-Cl) or diallyl dicarbonate (B1257347) (Alloc₂O).[1] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct.
The general mechanism is as follows:
-
The amine nitrogen attacks the electrophilic carbonyl carbon of the Alloc reagent.
-
A tetrahedral intermediate is formed.
-
The leaving group (chloride from Alloc-Cl or an allyloxycarbonate anion from Alloc₂O) is expelled, forming the stable Alloc-protected amine.
Figure 1: General mechanism for Alloc protection of an amine using Alloc-Cl.
Mechanism of Action: Deprotection
The selective cleavage of the Alloc group is its most valuable feature. This is most commonly achieved via a Palladium(0)-catalyzed reaction known as the Tsuji-Trost reaction.[4] More recently, metal-free alternatives have also been developed.
Palladium(0)-Catalyzed Deprotection
The deprotection proceeds via a catalytic cycle involving a Pd(0) species, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].[1] The process requires a scavenger to irreversibly trap the liberated allyl group, preventing side reactions and regenerating the active catalyst.[5]
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by an intramolecular oxidative addition, where the Pd(0) inserts into the carbon-oxygen bond, displacing the carbamate and forming a cationic π-allylpalladium(II) complex.[1][4]
-
Decarboxylation: The liberated carbamate anion is unstable and rapidly decarboxylates, releasing carbon dioxide and the free amine.[1]
-
Reductive Elimination/Scavenger Attack: An allyl scavenger regenerates the Pd(0) catalyst. This can occur via two primary pathways:
-
Nucleophilic Attack: A "soft" nucleophile (e.g., morpholine (B109124), dimedone, dimethylamine-borane complex) attacks the π-allyl complex, transferring the allyl group to the scavenger and reducing Pd(II) back to Pd(0).[1][6]
-
Hydride Reduction: A hydride donor (e.g., phenylsilane (B129415) (PhSiH₃), tributyltin hydride (Bu₃SnH)) coordinates to the palladium.[1][4] Subsequent reductive elimination releases propene and regenerates the Pd(0) catalyst.[1]
-
Figure 2: Catalytic cycle of Pd(0)-mediated Alloc deprotection.
Metal-Free Deprotection
An alternative, sustainable method for Alloc removal involves the use of iodine and water.[7] This approach avoids the use of heavy metal catalysts, which can be costly and require thorough removal from the final product. The proposed mechanism involves an iodine-induced iodocyclization of the Alloc group to form an iodomethyldioxolane imine intermediate. This intermediate is then hydrolyzed by water to release the deprotected amine.[7]
Quantitative Data Summary
The efficiency of Alloc group introduction and removal depends on the chosen reagents and conditions.
Table 1: Representative Conditions for Alloc Protection
| Substrate Type | Reagent | Base | Solvent | Yield (%) | Reference |
| Primary Amine | Alloc-Cl (3 equiv) | NaHCO₃ (6 equiv) | THF / H₂O | 87 | [1] |
| Aliphatic Amine | Alloc₂O | - | Dioxane / H₂O | >95 | [1] |
| Arylamine | Alloc-Cl | Pyridine | THF | >90 | [1] |
| Amino Acid | Alloc-OSu | NEt₃ | CH₂Cl₂ | >90 | [1] |
Table 2: Comparison of Scavengers for Pd-Catalyzed Deprotection
| Scavenger | Equivalents | Catalyst (mol%) | Time | Efficacy | Notes | Reference |
| Phenylsilane (PhSiH₃) | 7 - 20 | Pd(PPh₃)₄ (10) | 1 h | High | Common hydride donor, efficient.[1][4] | [1][4] |
| Morpholine | ~20 | Pd(PPh₃)₄ (5-10) | 1-2 h | Moderate | A standard nucleophilic scavenger.[8] | [8] |
| Dimethylamine-borane (Me₂NH·BH₃) | 40 | Pd(PPh₃)₄ | 40 min | Very High | Found to be superior to morpholine and PhSiH₃, preventing allyl back-alkylation.[8][9] | [8][9] |
| Tributyltin hydride (Bu₃SnH) | 1.1 | Pd(PPh₃)₄ (2) | < 5 min | High | Very rapid but raises toxicity concerns.[10][11] | [10][11] |
| Dimedone | ~20 | Pd(PPh₃)₄ | 1-2 h | Moderate | A common carbon-based nucleophilic scavenger.[1] | [1] |
Experimental Protocols
Protocol: Alloc Protection of a Primary Amine in Solution[1]
-
Preparation: In a round-bottom flask, dissolve the amine substrate (1.0 equiv) and sodium bicarbonate (NaHCO₃, 6.0 equiv) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and water.
-
Reaction: Cool the mixture to room temperature. Add allyl chloroformate (Alloc-Cl, 3.0 equiv) dropwise with vigorous stirring.
-
Incubation: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Extract the mixture with ethyl acetate. Combine the organic layers, wash with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the resulting crude product by column chromatography on silica (B1680970) gel to obtain the pure Alloc-protected amine.
Protocol: Pd-Catalyzed Alloc Deprotection on Solid-Phase Resin[4][12][13]
This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Resin Preparation: Place the Alloc-protected peptidyl-resin in a fritted reaction vessel. Swell the resin in dichloromethane (B109758) (DCM) for 30-60 minutes, then drain the solvent.
-
Reagent Solution: In a separate vial under inert atmosphere, dissolve the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1-0.2 equiv) in DCM. Add the scavenger (e.g., phenylsilane, 20 equiv). Mix until the catalyst is fully dissolved.
-
Deprotection: Add the catalyst/scavenger solution to the resin. Agitate the vessel (e.g., on a rocker or shaker) at room temperature for 1-2 hours.
-
Washing: Drain the reaction solution. Wash the resin extensively to remove the catalyst and byproducts. A typical wash sequence is:
-
DCM (3-5 times)
-
0.5% DIPEA in DMF (2-3 times)
-
0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2-3 times, to scavenge residual palladium)[5]
-
DMF (3-5 times)
-
DCM (3-5 times)
-
-
Confirmation: Cleave a small amount of resin and analyze by LC-MS to confirm complete deprotection. A Kaiser test can confirm the presence of the free amine.[12]
Figure 3: Experimental workflow for SPPS using Alloc for side-chain protection.
Protocol: Metal-Free Alloc Deprotection in Solution[2][7]
-
Preparation: Dissolve the Alloc-protected substrate (1.0 equiv) in a suitable solvent mixture, such as PolarClean/Ethyl Acetate (1:4).
-
Reaction: Add water (e.g., 8 equiv) followed by iodine (I₂, e.g., 1.5 equiv).
-
Incubation: Heat the reaction mixture to 50 °C and stir for 1.5-2 hours, monitoring by LC-MS.
-
Quenching: Upon completion, cool the reaction to room temperature and quench with a reducing agent solution (e.g., aqueous Na₂S₂O₃) to consume excess iodine.
-
Work-up and Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography as needed.
Applications and Orthogonality
The stability of the Alloc group to both acidic and basic conditions makes it an invaluable tool in multi-step synthesis.[3]
-
Solid-Phase Peptide Synthesis (SPPS): The Alloc group is frequently used to protect the side chains of amino acids like Lysine and Ornithine.[2] This allows the peptide backbone to be assembled using standard Fmoc/tBu chemistry. The Alloc group can then be selectively removed on-resin to allow for side-chain modification, such as branching, cyclization, or the attachment of labels, without disturbing other protecting groups.[2][13]
-
Natural Product Synthesis: The mild and neutral deprotection conditions are ideal for late-stage transformations in the synthesis of complex and sensitive natural products.[2]
-
Carbohydrate Chemistry: The Alloc group is also used to protect amino groups in carbohydrates, enabling the synthesis of complex glycoconjugates and glycopeptides.[2][8]
Conclusion
The allyloxycarbonyl (Alloc) protecting group is a versatile and robust tool for the protection of amines. Its primary advantage lies in its unique deprotection mechanism via palladium(0) catalysis, which provides complete orthogonality to the most common acid- and base-labile protecting groups used in modern synthesis.[2][3] The development of efficient scavenger systems and alternative metal-free cleavage methods has further expanded its utility.[7][14] For researchers in drug development and complex molecule synthesis, a thorough understanding of the Alloc group's mechanism of action is essential for its strategic and successful implementation.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. puceinvestiga.puce.edu.ec [puceinvestiga.puce.edu.ec]
- 11. pure.uva.nl [pure.uva.nl]
- 12. benchchem.com [benchchem.com]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Guide to Orthogonal Protecting Groups
For researchers, scientists, and drug development professionals, the precise and efficient synthesis of peptides is a fundamental requirement. At the heart of this capability lies the principle of orthogonal protecting groups, a strategy that enables the stepwise assembly of amino acids into complex peptide structures with high fidelity. This technical guide delves into the core concepts of orthogonal protection, provides a comparative analysis of the major strategies, and offers detailed experimental protocols.
The synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS), necessitates the temporary masking of reactive functional groups to prevent unwanted side reactions.[1][2] An orthogonal protection strategy employs multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable under specific chemical conditions without affecting the others.[1][2][3] This allows for the controlled elongation of the peptide chain and the introduction of intricate molecular features.
In a typical SPPS workflow, three distinct classes of protecting groups are utilized:
-
Temporary Nα-amino protecting groups: These shield the N-terminus of the growing peptide chain and are cleaved at each cycle of amino acid addition.[2]
-
Permanent side-chain protecting groups: These protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of cleaving the peptide from the solid support.[1]
-
Auxiliary orthogonal protecting groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed without disturbing the temporary or permanent protecting groups.[1]
Major Orthogonal Strategies in Solid-Phase Peptide Synthesis
Two primary orthogonal strategies have become the mainstays of solid-phase peptide synthesis: the Fmoc/tBu and the Boc/Bzl approaches.[2][3]
The Fmoc/tBu Strategy: A Mild and Versatile Approach
The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most prevalent method in modern SPPS, favored for its mild reaction conditions.[2] This approach utilizes the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl-based protecting groups for the permanent protection of amino acid side chains.[2][4] The orthogonality of this strategy lies in the distinct chemical environments required for deprotection: a base for the Fmoc group and an acid for the tBu-based groups.[2]
The Boc/Bzl Strategy: The Classic Approach
The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy represents the original methodology for SPPS.[2] This strategy relies on graded acid lability. The Nα-amino group is protected by the acid-labile Boc group, while the side chains are protected by benzyl-based groups, which are also acid-labile but necessitate stronger acidic conditions for removal.[1][2] While not strictly orthogonal in the sense of using completely different chemical mechanisms for removal, selectivity is achieved by modulating the strength of the acid used. The Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), whereas the more robust benzyl-based groups require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[2]
Quantitative Data on Protecting Group Stability
The success of a peptide synthesis campaign hinges on the appropriate selection of protecting groups. The following tables provide a summary of the stability of common protecting groups under various conditions encountered in SPPS.
Table 1: Stability of α-Amino Protecting Groups
| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |
| Fmoc | 20% Piperidine in DMF | 5-20 minutes at room temperature | Stable to acidic conditions (TFA, HF) |
| Boc | 50% TFA in DCM | 30 minutes at room temperature | Stable to basic conditions (Piperidine) |
| Cbz (Z) | H₂/Pd or HBr/Acetic Acid | Varies | Limited use in SPPS |
Table 2: Stability of Common Side-Chain Protecting Groups in Fmoc/tBu Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |
| Arg | Pbf | TFA | Stable |
| Asp | OtBu | TFA | Stable |
| Cys | Trt | TFA | Stable |
| Glu | OtBu | TFA | Stable |
| His | Trt | TFA | Stable |
| Lys | Boc | TFA | Stable |
| Ser | tBu | TFA | Stable |
| Thr | tBu | TFA | Stable |
| Tyr | tBu | TFA | Stable |
Table 3: Stability of Common Side-Chain Protecting Groups in Boc/Bzl Strategy
| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |
| Arg | Tos | HF | Stable |
| Asp | OBzl | HF | Stable |
| Cys | Bzl | HF | Stable |
| Glu | OBzl | HF | Stable |
| His | Dnp | Thiophenol | Stable |
| Lys | 2-Cl-Z | HF | Stable |
| Ser | Bzl | HF | Stable |
| Thr | Bzl | HF | Stable |
| Tyr | Bzl | HF | Partially cleaved |
Visualization of Orthogonal Protection and SPPS Workflows
Diagrams are crucial for understanding the logical flow of complex synthetic pathways enabled by orthogonal protection.
References
The Strategic Role of Alloc-Gly-OH.DCHA in Solid-Phase Peptide Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to the successful construction of complex and modified peptides. Among the arsenal (B13267) of available protective groups, the allyloxycarbonyl (Alloc) group, particularly when incorporated via Alloc-Gly-OH.DCHA, offers a unique layer of orthogonality that is indispensable for advanced peptide chemistry. This technical guide provides a comprehensive overview of the role of this compound in SPPS, detailing its application, experimental protocols, and the quantitative data that underscore its utility.
Core Concepts: The Orthogonality of the Alloc Group
The primary advantage of the Alloc protecting group lies in its unique cleavage conditions, which are orthogonal to the two most common SPPS strategies: the Boc/Bzl and Fmoc/tBu approaches. The Alloc group is stable under the acidic conditions used to remove Boc and side-chain benzyl-type protecting groups, and it is also resistant to the basic conditions (typically piperidine) used for Fmoc group removal.[1][2] This tripartite orthogonality allows for the selective deprotection of the Alloc-protected amine at any stage of the synthesis, enabling site-specific modifications such as branching, cyclization, and the attachment of reporter molecules.[3][4]
Alloc-Gly-OH is frequently supplied as a dicyclohexylamine (B1670486) (DCHA) salt to improve its stability and handling characteristics as a crystalline solid.[5] Prior to its use in SPPS, the free acid must be liberated from the DCHA salt.
Data Presentation: A Quantitative Overview
The following tables summarize key quantitative data related to the use of Alloc-amino acids in SPPS, providing a basis for comparison and experimental design.
Table 1: Comparison of N-terminal Protecting Groups
| Protecting Group | Cleavage Conditions | Stability | Key Advantages |
| Fmoc | 20% Piperidine in DMF | Acid-labile | UV-monitoring of deprotection; mild cleavage. |
| Boc | Strong acid (e.g., TFA) | Base-labile | Robust; extensive history of use. |
| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | Acid- and base-labile | Orthogonal to both Fmoc and Boc strategies.[3] |
Table 2: Performance Metrics for Alloc Group Cleavage
| Cleavage Method | Reagents | Purity of Deprotected Peptide | Yield | Reference |
| Microwave-assisted | Pd(PPh₃)₄, Phenylsilane in DMF | >98% | Not specified | [1] |
| Scalability Test | I₂/H₂O in PC/EtOAc (metal-free) | >90% | >90% | [6] |
Experimental Protocols
The successful application of this compound in SPPS relies on precise and well-executed experimental procedures. The following are detailed methodologies for the key steps involving this reagent.
Protocol 1: Liberation of Free Alloc-Gly-OH from its DCHA Salt
Objective: To prepare Alloc-Gly-OH for coupling by removing the dicyclohexylamine (DCHA) salt.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
10% aqueous Potassium Bisulfate (KHSO₄) or Citric Acid solution (ice-cold)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve the this compound salt in DCM or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash three times with an equal volume of ice-cold 10% KHSO₄ or citric acid solution.
-
Wash the organic layer with an equal volume of deionized water.
-
Perform a final wash with an equal volume of brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free Alloc-Gly-OH.
Protocol 2: Coupling of Alloc-Gly-OH in Fmoc-based SPPS
Objective: To incorporate the Alloc-Gly-OH into the growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Alloc-Gly-OH (free acid from Protocol 1)
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve Alloc-Gly-OH (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated Alloc-Gly-OH solution to the swollen resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction for completion using a Kaiser test (a negative test indicates complete coupling).
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF.
Protocol 3: On-Resin Cleavage of the Alloc Protecting Group (Palladium-Catalyzed)
Objective: To selectively remove the Alloc group from the peptide-resin to expose a free amine for further modification.
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger (e.g., Phenylsilane (PhSiH₃) or Dimethylbarbituric acid)
-
Dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.5 equivalents relative to the resin loading) and the scavenger (e.g., 20 equivalents of PhSiH₃) in DCM.
-
Add the palladium catalyst solution to the resin.
-
Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 30 minutes to 2 hours at room temperature.
-
Monitor the deprotection reaction for completion.
-
Once the reaction is complete, drain the solution and wash the resin thoroughly with DCM.
-
To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF.[5]
-
Wash the resin extensively with DMF and then DCM.
Visualizing the Workflow and Logic
Diagrams created using the Graphviz DOT language provide a clear visual representation of the experimental workflows and the logical relationships in the orthogonal synthesis strategy.
Conclusion
The use of this compound provides a powerful tool for the synthesis of complex peptides. Its orthogonal nature allows for precise, site-specific modifications that are not easily achievable with standard Boc or Fmoc strategies alone. By understanding the core principles and mastering the experimental protocols associated with the Alloc group, researchers can significantly expand their capabilities in peptide design and synthesis, paving the way for the development of novel therapeutics and research tools.
References
- 1. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Stability of Alloc-Gly-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of N-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA). Due to the limited availability of direct stability studies on this specific salt, this guide synthesizes information on the stability of its constituent components: the allyloxycarbonyl (Alloc) protecting group, the glycine (B1666218) amino acid, and the dicyclohexylamine (B1670486) (DCHA) counter-ion. This information allows for an informed assessment of the potential stability and degradation pathways of this compound.
Introduction
This compound is an amino acid derivative commonly used in peptide synthesis. The Alloc group serves as a protecting group for the amine functionality of glycine, and the DCHA salt enhances its crystallinity and handling properties. Understanding the stability of this compound is crucial for its proper storage, handling, and application in synthetic methodologies to ensure the integrity of the final product.
Chemical Structure
This compound
-
Alloc-Gly-OH: N-Allyloxycarbonyl-glycine
-
DCHA: Dicyclohexylamine
The structure consists of the Alloc-protected glycine molecule ionically bonded to the protonated dicyclohexylamine.
Data Presentation: Stability of Individual Components
The stability of this compound can be inferred from the known stability of the Alloc protecting group and dicyclohexylamine.
Table 1: Stability Profile of the Allyloxycarbonyl (Alloc) Protecting Group
| Condition | Stability | Notes |
| Acidic | Generally considered stable, but some sources suggest potential lability under strong acidic conditions, similar to the Boc group.[1][2] | Orthogonal to the acid-labile Boc group is a key feature, but prolonged exposure to strong acids should be evaluated. |
| Basic | Stable.[1] | Resistant to cleavage by common bases used in peptide synthesis, such as piperidine. |
| Palladium(0) Catalysts | Labile.[1] | This is the standard method for Alloc group removal, typically using catalysts like Pd(PPh₃)₄ in the presence of a scavenger. |
| Metal-Free Cleavage | Labile under specific conditions. | Can be removed using iodine and water, providing a metal-free deprotection alternative. |
| Oxidizing Agents | Data not available. | Caution should be exercised when using strong oxidizing agents. |
| Reducing Agents | Generally stable. | The double bond in the allyl group could potentially be reduced under certain hydrogenation conditions. |
Table 2: Stability Profile of Dicyclohexylamine (DCHA)
| Condition | Stability | Notes |
| General | Stable under normal conditions.[3][4] | A safety data sheet indicates chemical stability under standard ambient conditions. |
| Strong Acids | May decompose.[3] | As a base, it will react with strong acids. |
| Strong Oxidizing Agents | May decompose.[3] | Can react with strong oxidizing agents. |
| Elevated Temperature | A study on a fumagillin (B1674178) DCHA salt showed DCHA to be significantly more resistant to degradation than the active ingredient, with half-lives of 368 days at 34°C and 852 days at 21°C in honey.[5] | This suggests good thermal stability of the DCHA salt form. |
| Light | The aforementioned study on the fumagillin DCHA salt was conducted in darkness, suggesting light sensitivity of the active ingredient but not necessarily the DCHA.[5] | Direct photostability data for DCHA is limited. |
Potential Degradation Pathways
Based on the known reactivity of its components, the following degradation pathways for this compound can be postulated:
-
Dissociation of the Salt: In solution, the salt can dissociate into Alloc-Gly-OH and DCHA.
-
Cleavage of the Alloc Group: The primary degradation pathway is likely the cleavage of the Alloc protecting group, which can be initiated by trace metals (acting as catalysts) or other reactive species. This would yield glycine, allyl alcohol, and carbon dioxide.
-
Degradation of Glycine: The glycine moiety itself can undergo degradation, primarily through deamination (loss of the amino group) or decarboxylation (loss of the carboxyl group), especially under harsh conditions such as high temperatures.
-
Decomposition of DCHA: While generally stable, DCHA can decompose in the presence of strong acids or oxidizing agents.
Experimental Protocols for Stability Assessment
To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A general workflow is provided below.
5.1. Stability-Indicating HPLC Method Development
-
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
-
Instrumentation: HPLC with UV detection.
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where both the Alloc-Gly-OH and potential degradation products have absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
5.2. Forced Degradation Studies
-
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and demonstrate the specificity of the analytical method.
-
Conditions:
-
Acid Hydrolysis: Treat with a strong acid (e.g., 1N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a strong base (e.g., 1N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat.
-
Photostability: Expose the solid material and a solution to light, as per ICH Q1B guidelines.
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Peak purity analysis using a photodiode array detector or mass spectrometry can be used to confirm that the main peak is free from co-eluting degradants.
Visualization of Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound.
Recommended Storage Conditions
Based on the available information, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Temperature: 2-8°C.
-
Atmosphere: Store in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and air.
-
Light: Protect from light.
Conclusion
References
- 1. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 2. organic chemistry - Why is an allyloxycarbonyl (Alloc) protection group more acid-stable than tert-butyloxycarbonyl (Boc) protecting group? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Dicyclohexylamine: properties and applications_Chemicalbook [chemicalbook.com]
- 4. greenchemindustries.com [greenchemindustries.com]
- 5. Stability of dicyclohexylamine and fumagillin in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to Alloc-Gly-OH.DCHA: Properties, Protocols, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA), a key building block in modern solid-phase peptide synthesis (SPPS). This document details its chemical and physical properties, provides step-by-step experimental protocols for its use, and illustrates its role in synthetic workflows.
Core Properties and Specifications
This compound is the dicyclohexylammonium (DCHA) salt of N-allyloxycarbonyl (Alloc) protected glycine. The DCHA salt form enhances the stability and handling of the amino acid derivative, which is typically a non-crystalline solid. Before its use in peptide synthesis, the free acid, Alloc-Gly-OH, must be liberated from the DCHA salt.
A summary of its key quantitative data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 110637-40-6 | [1][2][3][4] |
| Molecular Formula | C18H32N2O4 | [2][3][4] |
| Molecular Weight | 340.46 g/mol | [3] |
| Appearance | White to off-white solid | [5] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1] |
Role in Peptide Synthesis: The Alloc Protecting Group
The utility of Alloc-Gly-OH in peptide synthesis stems from the properties of the allyloxycarbonyl (Alloc) protecting group. The Alloc group is an orthogonal protecting group, meaning it can be selectively removed under specific conditions that do not affect other common protecting groups used in Fmoc-based SPPS, such as the acid-labile tert-butyl (tBu) and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups.
This orthogonality is crucial for the synthesis of complex peptides, such as cyclic peptides or peptides with side-chain modifications. The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions used for final cleavage from the resin (e.g., trifluoroacetic acid). It is selectively removed using a palladium(0) catalyst. Recently, metal-free removal methods using iodine have also been developed.[6]
Experimental Protocols
The following sections provide detailed protocols for the liberation of the free acid from the DCHA salt and its subsequent incorporation into a peptide chain via Fmoc-SPPS.
Liberation of Alloc-Gly-OH from its DCHA Salt
Prior to its use in peptide coupling reactions, the dicyclohexylamine (B1670486) must be removed to generate the free carboxylic acid.
Materials:
-
This compound
-
Ice-cold 1 M potassium bisulfate (KHSO4) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract it three times with an equal volume of ice-cold aqueous KHSO4 solution.[7]
-
Combine the organic layers and dry over anhydrous MgSO4.[7]
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free acid, Alloc-Gly-OH, which may be an oil or a solid.[7]
References
- 1. Alloc-Gly-OH·DCHA | 110637-40-6 [chemicalbook.com]
- 2. This compound | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. arctomsci.com [arctomsci.com]
- 5. Alloc-Gly-OH. DCHA salt, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
Alloc-Gly-OH.DCHA: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Alloc-Gly-OH.DCHA (N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt), a key building block in modern peptide synthesis. It covers essential safety and handling procedures, detailed experimental protocols, and relevant physicochemical properties to ensure its safe and effective use in the laboratory.
Physicochemical Properties
This compound is the dicyclohexylammonium salt of N-allyloxycarbonyl-glycine. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling characteristics of the parent amino acid derivative, which can otherwise be an oil or difficult to crystallize.[1]
| Property | Value | Source |
| Chemical Formula | C₁₈H₃₂N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 340.46 g/mol | --INVALID-LINK-- |
| CAS Number | 110637-40-6 | --INVALID-LINK-- |
| Appearance | White to off-white solid | General Supplier Information |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like ethyl acetate. | General Chemical Principles |
Safety and Hazard Information
While some supplier Safety Data Sheets (SDS) for this compound classify it as not a hazardous substance or mixture, a thorough hazard assessment requires consideration of its constituent components: N-[(allyloxy)carbonyl]glycine (Alloc-Gly-OH) and Dicyclohexylamine (DCHA).
2.1. Hazard Identification
Based on the components, the following hazards should be considered:
-
N-[(allyloxy)carbonyl]glycine:
-
Dicyclohexylamine (DCHA):
-
Toxic if swallowed or in contact with skin.
-
Causes severe skin burns and eye damage.
-
Very toxic to aquatic life with long-lasting effects.
-
Irritating to the mucous membrane.
-
2.2. Handling and Personal Protective Equipment (PPE)
Due to the potential hazards of the components, the following handling procedures are recommended:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid prolonged or repeated skin contact.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
2.3. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
2.4. Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is primarily used in solid-phase peptide synthesis (SPPS) as a protected glycine (B1666218) building block. The allyloxycarbonyl (Alloc) group is an orthogonal protecting group to the more common Fmoc and Boc protecting groups, allowing for selective deprotection and subsequent modification of the glycine residue.
3.1. Synthesis of this compound
A plausible synthesis involves two main steps: the N-protection of glycine with allyl chloroformate, followed by the formation of the dicyclohexylammonium salt.
Caption: Synthesis of this compound.
Methodology:
-
N-protection of Glycine:
-
Dissolve glycine in an aqueous solution of a suitable base, such as sodium bicarbonate or sodium hydroxide, in a reaction vessel.
-
Cool the solution in an ice bath.
-
Slowly add allyl chloroformate, maintaining the pH of the reaction mixture in the basic range.
-
Stir the reaction mixture at a low temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., citric acid) and extract the N-allyloxycarbonyl-glycine (Alloc-Gly-OH) into an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
-
Formation of the DCHA Salt:
-
Dissolve the crude Alloc-Gly-OH in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add one equivalent of dicyclohexylamine (DCHA) with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain the purified product.
-
3.2. Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is used in Fmoc-based SPPS. The DCHA salt is typically converted to the free acid in situ during the coupling step.
Caption: Workflow for using this compound in SPPS.
Methodology for Coupling:
-
Swell the resin (e.g., Rink Amide resin) in a suitable solvent like DMF.
-
If the resin is Fmoc-protected, perform Fmoc deprotection using a solution of piperidine (B6355638) in DMF.
-
In a separate vessel, dissolve this compound and an activating agent (e.g., HBTU) in DMF.
-
Add a base such as N,N-diisopropylethylamine (DIEA) to the mixture to activate the carboxylic acid and liberate the free amine of Alloc-Gly-OH.
-
Add the activated amino acid solution to the resin and agitate for the required coupling time.
-
Wash the resin thoroughly with DMF to remove excess reagents.
3.3. Selective Deprotection of the Alloc Group
The Alloc group can be selectively removed in the presence of acid-labile (e.g., Boc, tBu) and base-labile (Fmoc) protecting groups using a palladium catalyst.
Methodology for Alloc Deprotection:
-
Wash the resin-bound peptide with a suitable solvent like dichloromethane (B109758) (DCM).
-
Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a scavenger, such as phenylsilane (B129415) (PhSiH₃), in an inert solvent like DCM or THF.
-
Add the deprotection solution to the resin and agitate in an inert atmosphere (e.g., under argon or nitrogen).
-
The reaction is typically complete within 30-60 minutes.
-
Wash the resin extensively with a solvent containing a chelating agent (e.g., a solution of sodium diethyldithiocarbamate (B1195824) in DMF) to remove all traces of the palladium catalyst, followed by thorough washes with DMF and DCM.
Conclusion
This compound is a valuable reagent for peptide chemists, enabling the introduction of a glycine residue that can be selectively deprotected for further modification. While generally stable and easy to handle in its DCHA salt form, a comprehensive understanding of the potential hazards associated with its components is crucial for its safe utilization. Adherence to the recommended safety precautions and experimental protocols outlined in this guide will facilitate its effective and secure application in the synthesis of complex peptides.
References
The Versatility of Alloc-Gly-OH.DCHA in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA) is a crucial building block in modern peptide chemistry. The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its orthogonality with the commonly used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups. This unique property allows for selective deprotection and subsequent modification, enabling the synthesis of complex peptides, including cyclic peptides, branched peptides, and those requiring specific side-chain functionalization. This technical guide provides a comprehensive overview of the applications of this compound, focusing on quantitative data, detailed experimental protocols, and visual representations of key chemical processes.
Data Presentation: A Comparative Overview of Alloc-Glycine Applications
The following tables summarize quantitative data from various studies, highlighting the efficiency and purity achieved in peptide synthesis methodologies involving the Alloc protecting group.
Table 1: Palladium-Catalyzed Alloc Deprotection Efficiency
| Peptide Sequence/Resin Context | Catalyst System | Scavenger | Solvent | Time | Temperature | Purity/Yield | Reference |
| Ac-Lys(Alloc)-Gly-Phe-RMG resin | Pd(PPh₃)₄ (0.1 equiv) | Dimethylborane (DMB) (5 equiv) | DMF | 16 h | Room Temp. | Comparable to metal-free method | [1] |
| Generic Alloc-protected peptide on resin | Pd(PPh₃)₄ (0.1-0.25 eq) | Phenylsilane (B129415) (PhSiH₃) (20 eq) | DCM | 2 x 20 min | Room Temp. | >95% (typical) | [2] |
| Generic Alloc-protected peptide on resin | Pd(PPh₃)₄ (0.2 eq) | Phenylsilane (PhSiH₃) (20 eq) | DCM | 2 x 20 min | Room Temp. | Not specified | [3] |
| Linear peptide on Rink amide resin | Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | Not specified | Not specified | Not specified | [4] |
Table 2: Metal-Free Alloc Deprotection Efficiency
| Peptide Sequence/Resin Context | Reagent System | Solvent | Time | Temperature | Purity/Yield | Reference |
| Ac-Lys(Alloc)-Gly-Phe-RMG resin | I₂/H₂O (1:8) (5 equiv) | PC/EtOAc (1:4) | 1.5 h | 50°C | 99% purity | [1] |
| One-pot Alloc removal–peptide coupling | I₂/H₂O, Fmoc-Glu-OtBu/Oxyma/TBEC/collidine | Not specified | Not specified | Not specified | 96% purity | [1] |
| Lys²⁰(Alloc) tirzepatide resin | I₂/H₂O in PC/EtOAc | PC/EtOAc | 1.5 h | Not specified | >99% Alloc removal | [1] |
| Leu enkephaline synthesis (Alloc SPPS) | I₂/H₂O (5 equiv), TIS (quencher) | PC/EtOAc (1:4) | 1 h | 50°C | >90% yield/purity | [1] |
Table 3: Application in Cyclic Peptide Synthesis
| Peptide Type | Cyclization Strategy | Key Reagents | Crude Purity | Reference |
| Mupain-1 analog (disulfide bridge) | On-resin oxidation | NH₃, H₂O₂ in DMSO | 83% | Not found |
| Mupain-1 analog (side-chain to side-chain) | On-resin lactamization | HBTU, HOAt, DIPEA | 85% | Not found |
| Library of lactam-bridged peptides | On-resin cyclization | TBTU/HOBt | Not specified | [4] |
| Cyclic glucagon (B607659) analogue | Manual synthesis | Pd(PPh₃)₄/PhSiH₃ | Not specified | [5] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures involving this compound and the Alloc protecting group.
Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc/tBu Strategy)
This protocol outlines the general steps for the assembly of a linear peptide on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for at least 30 minutes.[6]
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 1 minute.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10-20 minutes to ensure complete removal of the Fmoc group.[6]
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (including this compound, after conversion to the free acid) (4 equivalents), a coupling reagent such as HCTU (3.95 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 45-60 minutes at room temperature.[4]
-
To ensure complete coupling, especially for sterically hindered amino acids, a second coupling step can be performed.[4]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: On-Resin Palladium-Catalyzed Alloc Deprotection
This protocol describes the selective removal of the Alloc group from a peptide synthesized on a solid support.
-
Resin Preparation: After the linear peptide synthesis is complete, wash the resin with DCM (3-5 times).
-
Deprotection Solution Preparation: In a separate, inert-atmosphere-flushed vessel, dissolve tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1-0.25 equivalents relative to the resin loading) in DCM.[2] To this solution, add a scavenger such as phenylsilane (PhSiH₃) (20 equivalents).[2]
-
Deprotection Reaction:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin extensively to remove the palladium catalyst and scavenger. A typical washing sequence is: DCM (5 times), 0.5% DIPEA in DMF (2 times), DMF (3 times), and finally DCM (5 times).[3] A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be effective in removing residual palladium.[3]
-
-
Verification: Cleave a small amount of resin and analyze the peptide by HPLC and mass spectrometry to confirm complete Alloc deprotection.
Protocol 3: On-Resin Metal-Free Alloc Deprotection with Iodine
This protocol provides an environmentally friendlier alternative to palladium-catalyzed deprotection.
-
Resin Preparation: Wash the Alloc-protected peptide-resin with the reaction solvent, for example, a 1:4 mixture of PolarClean (PC) and ethyl acetate (B1210297) (EtOAc).[1]
-
Deprotection Reaction:
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PC/EtOAc solvent mixture, followed by DCM.[1]
-
-
Verification: Confirm the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing the product by HPLC and mass spectrometry.
Protocol 4: On-Resin Side-Chain to Side-Chain Cyclization
This protocol describes the formation of a lactam bridge between two amino acid side chains after selective deprotection.
-
Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS (Protocol 1). Incorporate amino acids with orthogonally protected side chains at the desired cyclization points (e.g., Fmoc-Asp(OAll)-OH and Fmoc-Lys(Alloc)-OH).
-
Selective Deprotection: Simultaneously deprotect both the Allyl and Alloc groups using a palladium catalyst as described in Protocol 2.
-
On-Resin Cyclization:
-
Wash the resin thoroughly after deprotection.
-
Swell the resin in NMP or DMF.
-
Add a solution of a coupling reagent (e.g., HATU or PyBOP, 4 equivalents), an additive (e.g., HOBt, 4 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF.[7]
-
Agitate the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress.[7]
-
-
Cleavage and Purification:
-
Once cyclization is complete, wash the resin thoroughly.
-
Cleave the cyclic peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane).
-
Purify the crude cyclic peptide by reverse-phase HPLC.
-
Visualizing the Chemistry: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway where peptides synthesized using Alloc-amino acids can play a role.
Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: On-Resin Palladium-Catalyzed Alloc Deprotection Workflow.
Caption: On-Resin Side-Chain to Side-Chain Cyclization Workflow.
Caption: Simplified GSK-3β Signaling Pathway and the Role of Peptide Inhibitors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Engineering an affinity-enhanced peptide through optimization of cyclization chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Alloc-Gly-OH.DCHA in Fmoc Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount for the successful assembly of complex peptides. The allyloxycarbonyl (Alloc) protecting group offers a distinct advantage due to its orthogonality with the widely used Fmoc/tBu strategy. The Alloc group is stable under the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and side-chain deprotection (e.g., trifluoroacetic acid, TFA). This orthogonality allows for selective deprotection of the Alloc group on-resin, enabling site-specific modifications such as side-chain cyclization, branching, or the attachment of reporter molecules.
Alloc-Gly-OH is frequently supplied as a dicyclohexylamine (B1670486) (DCHA) salt to enhance its stability and improve its handling characteristics. This document provides detailed application notes and protocols for the effective use of Alloc-Gly-OH.DCHA in Fmoc SPPS, covering the initial handling of the DCHA salt, coupling procedures, and methods for Alloc group deprotection.
Data Presentation
The following tables summarize key quantitative data for the different procedures involving Alloc-Gly-OH in Fmoc SPPS.
Table 1: Comparison of On-Resin Alloc Deprotection Methods
| Parameter | Palladium(0)-Catalyzed Deprotection | Metal-Free (Iodine-Based) Deprotection |
| Primary Reagents | Pd(PPh₃)₄ (0.1-0.25 eq.), Phenylsilane (20 eq.) | Iodine (I₂) (5 eq.), Water (H₂O) |
| Solvent | Dichloromethane (B109758) (DCM) or N,N-Dimethylformamide (DMF) | PolarClean/Ethyl Acetate (EtOAc) |
| Reaction Time | 2 x 20-30 minutes | 1.5 hours |
| Temperature | Room Temperature | 50°C |
| Typical Efficiency | >98% | >99% |
| Key Considerations | Requires inert atmosphere; potential for palladium contamination. | Avoids heavy metals; may not be suitable for iodine-sensitive residues. |
Table 2: Typical Reagent Equivalents for Alloc-Gly-OH Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| Alloc-Gly-OH (as free acid) | 3 - 5 | Amino acid building block |
| Coupling Reagent (e.g., HBTU/HCTU) | 2.9 - 4.9 | Carboxyl group activation |
| Base (e.g., DIPEA) | 6 - 10 | Activation and neutralization |
| Solvent | - | DMF or NMP |
Experimental Protocols
Conversion of this compound to Free Acid
Prior to its use in a coupling reaction, the DCHA salt must be removed to liberate the free carboxylic acid.
Protocol:
-
Dissolution: Dissolve the this compound salt in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of citric acid or potassium bisulfate (KHSO₄). This step protonates the dicyclohexylamine, rendering it water-soluble and facilitating its removal from the organic phase.
-
Water Wash: Wash the organic layer with water to remove any residual acid.
-
Brine Wash: Perform a final wash with brine (saturated aqueous NaCl solution) to remove the bulk of the water from the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Evaporation: Filter the solution to remove the drying agent and evaporate the solvent under reduced pressure to obtain the free acid of Alloc-Gly-OH. The free acid should be used immediately for the coupling reaction.
Application of Alloc-Gly-OH.DCHA in Branched Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA) in the synthesis of branched and other complex peptide structures. The allyloxycarbonyl (Alloc) protecting group is a key component in orthogonal peptide synthesis strategies, allowing for selective deprotection and modification of specific sites within a peptide sequence.
Introduction to Orthogonal Protection in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) relies on the use of protecting groups to prevent unwanted side reactions at reactive functional groups on the amino acid backbone and side chains.[1] An orthogonal protection strategy employs multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[1] The most common strategy in modern SPPS is the Fmoc/tBu approach, where the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu).[2]
The Alloc group adds another layer of orthogonality. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for tBu group and resin cleavage (e.g., trifluoroacetic acid, TFA).[2] The Alloc group is selectively removed using palladium(0)-catalyzed reactions, making it an ideal choice for on-resin side-chain modification, cyclization, and the creation of branched peptides.[2][3] this compound provides a convenient way to introduce a glycine (B1666218) residue that can serve as a branching point or be selectively deprotected for other modifications.
Key Applications of this compound
-
Branched Peptide Synthesis: Alloc-Gly-OH can be incorporated into a growing peptide chain. After selective removal of the Alloc group, a second peptide chain can be synthesized from the newly exposed amino group of the glycine residue.[4]
-
Synthesis of Dendrimeric Peptides: By using a branching diamino acid core and extending the branches with amino acids including Alloc-Gly-OH, complex dendritic structures can be assembled.[4][5]
-
Site-Specific Labeling: The amino group of the glycine can be selectively deprotected and conjugated with fluorescent probes, biotin, or other reporter molecules.
Quantitative Data Summary
The efficiency of the key steps in branched peptide synthesis using this compound, namely the coupling of the amino acid and the deprotection of the Alloc group, is crucial for the overall yield and purity of the final product. The following table summarizes typical quantitative data for these processes. Please note that specific yields can be sequence-dependent and may require optimization.[6]
| Parameter | Method | Reagents | Typical Yield/Completion | References |
| Amino Acid Coupling | Standard SPPS | This compound, HBTU/HATU, DIPEA | >99% (monitored by Kaiser test) | [7] |
| Alloc Deprotection | Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄, Phenylsilane | >95% | [8] |
| Alloc Deprotection | Open-Flask Palladium(II)-Catalyzed | Pd(PPh₃)₂Cl₂, Meldrum's Acid, TES-H | High Yields (>95%) | [9][10] |
| Alloc Deprotection | Metal-Free | Iodine (I₂), Water | ~99% | [11] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in Fmoc-based solid-phase peptide synthesis.
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the standard steps for elongating the peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acids
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine (B6355638) in DMF
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling (for standard Fmoc-amino acids and this compound):
-
In a separate vessel, dissolve the Fmoc-amino acid or this compound (3-5 equivalents relative to resin loading) and an equimolar amount of HBTU/HATU in DMF.
-
Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative (yellow) result indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Combinatorial libraries of peptide dendrimers: design, synthesis, on-bead high-throughput screening, bead decoding and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Structure and Local Dynamics of Two Peptide Dendrimers with the Same Backbone but with Different Side Groups in Their Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Peptide Thioesters using Alloc-Gly-OH.DCHA
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The synthesis of C-terminal peptide thioesters is a critical step for the production of large proteins and cyclic peptides via native chemical ligation (NCL). While solid-phase peptide synthesis (SPPS) is the standard method for peptide assembly, the generation of peptide thioesters using the common Fmoc/tBu strategy presents a significant challenge due to the instability of the thioester bond under the basic conditions required for Fmoc-group removal.
To circumvent this issue, an orthogonal protection strategy employing the allyloxycarbonyl (Alloc) protecting group has been developed. The Alloc group is stable to the acidic and basic conditions of Fmoc-SPPS but can be selectively removed under neutral conditions using a palladium catalyst. This application note provides a detailed protocol for the use of Alloc-Gly-OH.DCHA in the preparation of peptide thioesters, primarily through the N-acylurea approach on a modified solid support. This method is particularly advantageous for the synthesis of glycine-rich or other challenging peptide sequences.[1][2]
The N-acylurea approach involves the use of a 3,4-diaminobenzoic acid (Dbz) linker, where one of the amino groups is protected with an Alloc group.[1][2] This prevents over-acylation during peptide synthesis, a common side reaction with unprotected Dbz, especially with sterically unhindered amino acids like glycine.[1][2] Following peptide chain elongation, the Alloc group is removed, and the resulting free amine is cyclized to form an N-acyl-benzimidazolinone (Nbz) intermediate. This stable, isolable precursor can then be converted in situ to the desired peptide thioester under the conditions of native chemical ligation.[1]
Data Presentation
Table 1: Summary of Yields for Peptide-Nbz Synthesis and Conversion to Thioester
| Peptide Sequence | Synthesis Method | Purity of Crude Peptide-Nbz | Isolated Yield of Peptide-Nbz | Notes |
| LYRAG-Nbz | Fmoc-SPPS on Fmoc-Dbz-Rink-PEG-PS | 57% (by HPLC integration) | 36% | Synthesis performed on a 0.1 mmol scale.[3] |
| H4C (Gly-rich) | Fmoc-SPPS on Fmoc-Dbz(Alloc) resin | High (single primary product) | Not reported | Dbz protection improved synthetic purity.[1] |
| H4N (Gly-rich) | Fmoc-SPPS on Fmoc-Dbz(Alloc) resin | High (single primary product) | Not reported | Dbz protection improved synthetic purity.[1] |
| Rvg (29 aa) | Fmoc-SPPS on Fmoc-Dbz-Rink-PEG-PS | High | Not reported | Demonstrates stability of the Dbz group to standard Fmoc-SPPS.[3] |
Note: Quantitative data for the direct use of this compound for thioester preparation is often reported in the context of specific peptide sequences. The yields can vary depending on the sequence and coupling efficiency.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Peptide-Nbz Precursor using Fmoc-Dbz(Alloc) Resin
This protocol describes the solid-phase synthesis of a C-terminal N-acyl-benzimidazolinone (Nbz) peptide, which is a stable precursor to the peptide thioester.
Materials:
-
Fmoc-Dbz(Alloc)-Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride (B1165640)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
p-Nitrophenylchloroformate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Fmoc-Dbz(Alloc)-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Alloc-Gly-OH):
-
Dissolve this compound (4 eq) and HATU (3.98 eq) in DMF.
-
Add DIEA (8 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Peptide Chain Elongation:
-
Alloc Group Deprotection:
-
Wash the peptide-resin with DCM.
-
Treat the resin with a solution of Pd(PPh₃)₄ (0.1 eq) and phenylsilane (20 eq) in DCM for 30 minutes. Repeat this step once.
-
Wash the resin thoroughly with DCM, DMF, and methanol.
-
-
N-acyl-benzimidazolinone (Nbz) Formation:
-
Treat the resin with p-nitrophenylchloroformate in DCM.
-
Follow with treatment with 0.5 M DIEA in DMF for 15 minutes to facilitate the cyclization to the peptide-Nbz resin.[3]
-
-
Cleavage and Deprotection:
-
Cleave the peptide-Nbz from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.
-
Precipitate the crude peptide-Nbz in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide-Nbz by reverse-phase HPLC.
Protocol 2: Conversion of Peptide-Nbz to Peptide Thioester and Native Chemical Ligation
This protocol describes the in situ conversion of the purified peptide-Nbz to a peptide thioester followed by native chemical ligation.
Materials:
-
Purified peptide-Nbz
-
N-terminal cysteine-containing peptide
-
Thiol additive (e.g., 4-mercaptophenylacetic acid (MPAA) or benzyl (B1604629) mercaptan)
-
Ligation buffer (e.g., 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0)
Procedure:
-
Ligation Reaction Setup:
-
Dissolve the purified peptide-Nbz and the N-terminal cysteine-containing peptide in the ligation buffer.
-
Add the thiol additive to the reaction mixture. The thiol will react with the peptide-Nbz to form the peptide thioester in situ.
-
-
Ligation:
-
Allow the reaction to proceed at room temperature or 37°C.
-
Monitor the progress of the ligation by analytical HPLC-MS.
-
-
Purification: Once the ligation is complete, purify the final ligated protein product by reverse-phase HPLC.
Visualizations
References
- 1. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for On-Resin Alloc Deprotection
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a crucial tool in solid-phase peptide synthesis (SPPS), offering orthogonal protection of amine functionalities. Its removal under mild conditions, without affecting other common protecting groups like Boc or Fmoc, allows for selective on-resin modifications such as side-chain cyclization or branching.[1] This document provides detailed application notes and protocols for the most common methods of on-resin Alloc deprotection.
Data Presentation: Comparison of On-Resin Alloc Deprotection Methods
The selection of an appropriate Alloc deprotection method depends on factors such as the desired reaction speed, available equipment, and sensitivity of the peptide to reaction conditions. The following table summarizes the key parameters of three widely used methods.
| Method | Catalyst/Reagent | Scavenger | Solvent | Temperature | Time | Deprotection Efficiency |
| Classical Palladium(0)-Catalyzed | Pd(PPh₃)₄ (0.1-0.25 eq) | Phenylsilane (20 eq) or Dimethylamine borane (B79455) (40 eq) | DCM or DMF | Room Temperature | 40-120 min | >95% |
| Microwave-Assisted Palladium(0)-Catalyzed | Pd(PPh₃)₄ | Phenylsilane | DMF | 38°C | 5-10 min | >98%[1] |
| Metal-Free Iodine-Based | Iodine (I₂) (5 eq) | - | PolarClean™/EtOAc & H₂O | 50°C | 1.5 hours | ~99%[2] |
Experimental Protocols
Protocol 1: Classical Palladium(0)-Catalyzed Alloc Deprotection
This is the most established method for on-resin Alloc deprotection.[3] It utilizes a palladium(0) catalyst in the presence of a scavenger to trap the released allyl group.[4]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine borane (Me₂NH·BH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.[5]
-
Drain the solvent and wash the resin three times with DCM.[3]
-
In a separate flask under an inert atmosphere, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.[3]
-
Add the scavenger to the palladium solution. Use either Phenylsilane (20 equivalents) or Dimethylamine borane (40 equivalents).[3][1]
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for the specified time (e.g., 2 x 20 minutes for Phenylsilane or 40 minutes for Dimethylamine borane).[3][1]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.[3]
-
To confirm complete deprotection, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry.[3]
Protocol 2: Microwave-Assisted Palladium(0)-Catalyzed Alloc Deprotection
This protocol utilizes microwave irradiation to significantly shorten the deprotection time.[3]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Microwave peptide synthesizer or a scientific microwave reactor
Procedure:
-
Place the Alloc-protected peptide-resin in a microwave-safe reaction vessel.
-
Swell the resin in DMF.[3]
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ and Phenylsilane in DMF.[3]
-
Add the deprotection solution to the resin.
-
Place the vessel in the microwave synthesizer and irradiate at 38°C for 5 minutes.[3][1]
-
Drain the reaction mixture and wash the resin as described in Protocol 1 (Step 8).
-
Repeat the microwave irradiation and washing steps one more time to ensure complete deprotection.
-
Confirm complete deprotection by HPLC and mass spectrometry analysis of a cleaved resin sample.
Protocol 3: Metal-Free Alloc Deprotection using Iodine
This method offers a more sustainable alternative by avoiding the use of heavy metals.[2]
Materials:
-
Alloc-protected peptide-resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean™ (or a similar green solvent)
-
Ethyl Acetate (EtOAc)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in a mixture of PolarClean™ and Ethyl Acetate (1:4 v/v).[3]
-
Prepare the deprotection reagent by dissolving Iodine (5 equivalents) in a mixture of water and the PolarClean™/EtOAc solvent system (e.g., I₂/H₂O 1:8).[3][2]
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.[3][2]
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PolarClean™/EtOAc solvent mixture, followed by DCM.[3]
-
Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing by HPLC and mass spectrometry.[3]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Caption: General experimental workflow for on-resin Alloc deprotection.
References
Application Notes and Protocols: Palladium-Catalyzed Alloc Group Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Allyloxycarbonyl (Alloc) group is a crucial amine-protecting group in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS). Its key advantage lies in its orthogonality to the widely used Boc and Fmoc protecting groups. The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively, but can be selectively cleaved under very mild, neutral conditions using a palladium(0) catalyst. This allows for site-specific modifications, such as side-chain cyclization or branching of peptides.[1][2]
This document provides detailed protocols and comparative data for the palladium-catalyzed removal of the Alloc group, focusing on common and recently developed methodologies.
Reaction Mechanism
The deprotection proceeds via a palladium(0)-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction.[1] The catalytic cycle involves several key steps:
-
Coordination & Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, forming a π-allyl palladium(II) complex and releasing the carbamate (B1207046).[3]
-
Decarboxylation: The resulting carbamate is unstable and spontaneously decarboxylates to liberate the free amine and carbon dioxide.[3]
-
Nucleophilic Attack & Catalyst Regeneration: A nucleophilic "allyl scavenger" attacks the π-allyl complex. This step is crucial to prevent the liberated amine from being re-allylated.[3] The attack regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
References
Microwave-Assisted Alloc Deprotection: A Comprehensive Guide for Researchers
Application Notes and Protocols for the Rapid and Efficient Removal of the Allyloxycarbonyl (Alloc) Protecting Group
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the efficient and selective removal of protecting groups is a critical step in the synthesis of complex molecules, including peptides and natural products. The allyloxycarbonyl (Alloc) protecting group offers a valuable orthogonal strategy to the widely used Boc and Fmoc protecting groups. This document provides detailed application notes and protocols for the microwave-assisted deprotection of the Alloc group, a technique that significantly accelerates reaction times and improves efficiency.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to expedite chemical reactions.[1] In the context of Alloc deprotection, microwave irradiation offers rapid and uniform heating, leading to significantly reduced reaction times and often cleaner reaction profiles compared to conventional methods.[1][2] This technique is particularly advantageous in solid-phase peptide synthesis (SPPS), where it can be integrated into automated protocols.[3][4]
Core Principles of Microwave-Assisted Alloc Deprotection
The removal of the Alloc group is typically achieved through a palladium(0)-catalyzed reaction in the presence of a scavenger.[2][5] The generally accepted mechanism is the Tsuji-Trost reaction, which involves the formation of a π-allyl palladium complex.[5] Microwave energy accelerates this catalytic cycle, leading to faster deprotection.[1]
A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being one of the most common.[2][4] Scavengers are crucial for quenching the reactive allyl species generated during the reaction. Phenylsilane (B129415) (PhSiH₃) and borane (B79455) dimethylamine (B145610) complex (Me₂NH·BH₃) are frequently used scavengers that have demonstrated high efficacy under microwave conditions.[3][4][6]
Quantitative Data Summary
The following tables summarize key quantitative data from various reported microwave-assisted Alloc deprotection protocols. This data provides a comparative overview of reaction conditions and their effectiveness.
| Substrate | Catalyst (eq.) | Scavenger (eq.) | Solvent | Temperature (°C) | Time (min) | Yield/Purity | Reference |
| Alloc-Lysine-ACP peptide on resin | Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | 40 | 2 x 5 | Not specified, complete deprotection observed | [3] |
| Various peptide sequences on resin | Pd(PPh₃)₄ | Phenylsilane | DMF | 38 | 2 x 5 | >98% purity | [2][7] |
| Fully protected peptide on resin | Pd(PPh₃)₄ (0.05) | Me₂NH·BH₃ (0.2) | Degassed DCM | Not specified (Microwave) | 30 | Not specified | [4] |
| Alloc-protected secondary amines on solid support | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | Not specified | Not specified | 40 | Quantitative removal | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted On-Resin Alloc Deprotection of a Peptide
This protocol is adapted from established methods for solid-phase peptide synthesis.[2][3]
Materials:
-
Alloc-protected peptide on a solid support (e.g., Rink amide resin)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Microwave peptide synthesizer
-
Reaction vessel
-
Washing solvents (DCM, DMF, Methanol)
Procedure:
-
Swell the resin-bound peptide in the reaction vessel with DCM or DMF.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (15 eq.) in DCM or DMF.
-
Drain the solvent from the swollen resin and add the deprotection solution.
-
Place the reaction vessel in the microwave synthesizer and irradiate at 40°C for 5 minutes.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3x), Methanol (1x), and DCM (3x).
-
Repeat steps 3-5 to ensure complete deprotection.
-
The resin is now ready for the next coupling step or cleavage from the solid support.
Protocol 2: Microwave-Assisted Alloc Deprotection using Borane Dimethylamine Complex
This protocol utilizes an alternative scavenger, which can be beneficial in specific synthetic contexts.[4][6]
Materials:
-
Alloc-protected substrate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Borane dimethylamine complex (Me₂NH·BH₃)
-
Degassed Dichloromethane (DCM)
-
Microwave synthesizer
-
Reaction vessel
Procedure:
-
Dissolve the Alloc-protected substrate in degassed DCM in a microwave-safe reaction vessel.
-
Add Pd(PPh₃)₄ (0.05 eq.) and Me₂NH·BH₃ (0.2 eq.) to the solution.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture for 30 minutes at a temperature appropriate for the substrate and solvent.
-
After cooling, the reaction mixture can be worked up using standard procedures to isolate the deprotected product.
Mandatory Visualizations
Reaction Mechanism
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Experimental Workflow
Caption: On-resin microwave-assisted Alloc deprotection workflow.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient catalyst or scavenger | Increase the equivalents of the catalyst and/or scavenger. |
| Inefficient heating | Ensure the microwave power and temperature are set correctly for the solvent and vessel. | |
| Catalyst degradation | Use fresh, high-quality palladium catalyst. | |
| Side Product Formation | Scavenger not effective | Try an alternative scavenger (e.g., Me₂NH·BH₃ instead of PhSiH₃). |
| Over-exposure to microwave radiation | Reduce the irradiation time or temperature. | |
| Poor Yield | Loss of product during workup | Optimize the purification procedure. |
| Substrate degradation | Screen different solvents and reaction temperatures. |
Safety Precautions
-
Palladium Catalysts: Palladium catalysts, particularly when finely divided, can be pyrophoric. Handle in an inert atmosphere when possible and store away from heat and sources of ignition. Always consult the Safety Data Sheet (SDS) before use.
-
Microwave Synthesizers: Only use microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous. Ensure the reaction vessel is properly sealed and do not exceed the recommended pressure and temperature limits for the instrument. Always wear appropriate personal protective equipment (PPE), including safety glasses and lab coat.
Conclusion
Microwave-assisted Alloc deprotection is a robust and efficient method for the rapid removal of the Alloc protecting group. By leveraging the benefits of microwave energy, researchers can significantly shorten reaction times and improve the overall efficiency of their synthetic workflows. The protocols and data presented in this document provide a solid foundation for the successful implementation of this valuable technique in the synthesis of complex organic molecules.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Comparative Analysis of Manual and Automated Synthesis with Alloc-Gly-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the use of N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt (Alloc-Gly-OH.DCHA) in both manual and automated solid-phase peptide synthesis (SPPS). It offers a quantitative comparison of the two methodologies, comprehensive experimental protocols, and visual workflows to assist researchers in selecting the optimal synthesis strategy for their specific research and drug development needs.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the creation of custom peptides for a vast array of therapeutic and research applications.[1] The choice between manual and automated SPPS is a critical decision that influences throughput, cost-effectiveness, and the final purity and yield of the synthesized peptide.[2] this compound is a glycine (B1666218) building block protected with an allyloxycarbonyl (Alloc) group. The Alloc group is advantageous as it is orthogonal to the commonly used Fmoc and Boc protecting groups, meaning it can be selectively removed under mild conditions that do not affect these other protecting groups. This feature makes this compound particularly useful for the synthesis of complex peptides, such as cyclic or branched peptides, where specific on-resin side-chain modifications are required.
The Alloc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for Boc removal and cleavage from many resins (e.g., TFA). It is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[3]
This guide presents a comparative overview of incorporating this compound via manual and automated SPPS, providing researchers with the necessary information to make an informed decision based on the specific requirements of their project.
Data Presentation: A Quantitative Comparison
The decision to employ manual or automated peptide synthesis often comes down to a quantitative analysis of factors such as synthesis time, cost, and the resulting purity and yield of the final peptide.[2] The following tables provide a summary of key quantitative data for a direct comparison of the two methods.
Table 1: General Comparison of Manual and Automated SPPS
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take weeks for complex peptides.[1] | Dramatically shorter; tasks can be completed in days or even hours.[1] | Automated systems are highly advantageous for high-throughput and large-scale production.[2] |
| Cost per Amino Acid Residue | Lower initial equipment investment, but can be more costly in terms of labor.[2] | Higher initial equipment cost, but more cost-effective for high-throughput synthesis due to reduced labor.[2] | The initial investment for an automated synthesizer can be substantial.[2] |
| Overall Yield | Variable and can be lower due to potential for incomplete reactions and material loss.[1] | Generally consistent and can be higher due to optimized and enclosed reaction conditions.[1] | Automated fluidics and washing steps can minimize resin loss.[1] |
| Crude Purity | Variable (operator dependent).[4] | Generally higher and more consistent.[4] | Automation reduces the potential for human error, leading to more reproducible results.[5] |
| Reagent Consumption | Potentially higher due to manual measurements.[4] | More precise and efficient reagent delivery.[4] | Automated synthesizers are programmed for precise reagent volumes, reducing waste.[4] |
| Reproducibility | Operator-dependent.[2] | High.[2] | Automation ensures that synthesis parameters are identical from run to run.[2] |
| Flexibility | Highly flexible, allowing for easy modification of protocols and troubleshooting. | While historically less flexible, modern automated systems offer a greater range of programmable protocols.[1] | Manual synthesis may be preferable for initial small-scale optimization of difficult sequences.[1] |
Table 2: Estimated Time per Synthesis Cycle
| Step | Manual Synthesis (minutes) | Automated Synthesis (minutes) |
| Deprotection | 20 - 30 | 10 - 20 |
| Washing | 10 - 15 | 5 - 10 |
| Coupling | 60 - 120 | 30 - 60 |
| Washing | 10 - 15 | 5 - 10 |
| Total Cycle Time | 100 - 180 | 50 - 100 |
Note: Cycle times are estimates and can vary depending on the specific amino acid, coupling reagents, and resin used.
Experimental Protocols
The following protocols provide generalized methodologies for both manual and automated Fmoc-based solid-phase peptide synthesis for the incorporation of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
1. Resin Preparation:
- Place the appropriate amount of resin (e.g., 135 mg of Rink Amide MBHA resin with a loading of 0.74 mmol/g) in a fritted glass reaction vessel.
- Swell the resin in dichloromethane (B109758) (DCM) for 20 minutes, followed by dimethylformamide (DMF) for 20 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% (v/v) piperidine (B6355638) in DMF to the resin.
- Agitate the mixture for 20 minutes at room temperature.
- Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 2 min).
3. Coupling of this compound:
- In a separate tube, dissolve this compound (4 equivalents), a coupling agent such as HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid mixture to neutralize the DCHA salt and activate the coupling reaction.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- To monitor the completion of the coupling reaction, a Kaiser test can be performed.
4. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 2 min), DCM (3 x 2 min), and DMF (3 x 2 min).
5. Alloc Group Deprotection:
- This step should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
- Wash the resin with DCM.[3]
- Prepare a solution of Pd(PPh₃)₄ (0.1 to 0.3 equivalents) in a mixture of CHCl₃/HOAc/NMM (37:2:1) or DCM.[3]
- Add a scavenger, such as phenylsilane (B129415) (20 equivalents) or acetic acid/N-methylmorpholine.[3]
- Add the palladium catalyst solution to the resin and agitate for 20-30 minutes.[3][6]
- Repeat the deprotection step if necessary.[3]
- Wash the resin thoroughly with DCM, DMF, and a chelating agent solution (e.g., 0.5% DIPEA, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, followed by extensive washing with DMF and DCM.
6. Subsequent Synthesis Steps:
- Following Alloc deprotection, the newly exposed amine can be used for further coupling reactions, such as side-chain cyclization or branching.
- For subsequent standard amino acid couplings, repeat steps 2-4.
7. Cleavage and Deprotection:
- Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Automated Solid-Phase Peptide Synthesis
This protocol provides a general outline for automated synthesis. Specific parameters will need to be adjusted based on the synthesizer model.
1. System Preparation:
- Ensure the automated synthesizer is clean and all reagent and solvent bottles are sufficiently filled.
- Prepare a solution of this compound, coupling reagents, and activator in the appropriate solvent. Note that for automated synthesis, the DCHA salt may need to be converted to the free acid prior to use, or the synthesizer's protocol adjusted for in-situ neutralization.
2. Synthesis Program:
- Program the synthesizer with the desired peptide sequence and synthesis scale.
- Define the standard cycles for Fmoc deprotection, washing, and coupling.
- For the step involving this compound, ensure the correct amino acid vial position is programmed.
3. Automated Synthesis Cycles:
- The synthesizer will automatically perform the following steps for each amino acid coupling:
- Fmoc Deprotection: Flushing with a 20% piperidine in DMF solution.
- Washing: Rinsing the resin with DMF.
- Coupling: Delivering the pre-activated amino acid solution (including this compound at the desired position) to the reaction vessel.
- Washing: Rinsing the resin with DMF and DCM to remove excess reagents.
4. Manual Intervention for Alloc Deprotection:
- Most standard automated peptide synthesizers are not equipped for palladium-catalyzed deprotection.
- Therefore, after the automated synthesis has incorporated the Alloc-Gly-OH, the resin is typically removed from the synthesizer.
- The Alloc deprotection is then performed manually following Protocol 1, step 5.
- After manual Alloc deprotection and subsequent on-resin modifications, the resin can potentially be returned to the synthesizer for the continuation of the peptide chain elongation, although this is a non-standard procedure and may require custom programming.
5. Final Cleavage and Purification:
- Once the synthesis is complete, the resin is removed from the synthesizer.
- The peptide is cleaved from the resin and deprotected as described in Protocol 1, step 7.
- The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
The following diagrams illustrate the workflows for manual and automated SPPS and the deprotection of the Alloc group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. benchchem.com [benchchem.com]
- 5. americanpeptidesociety.org [americanpeptidesociety.org]
- 6. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Peptides Using Alloc-Protected Glycine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of bioactive peptides utilizing allyloxycarbonyl (Alloc)-protected glycine (B1666218). The use of Alloc as an orthogonal protecting group in solid-phase peptide synthesis (SPPS) offers a versatile strategy for the production of complex peptides, including those requiring side-chain modification, cyclization, or segment condensation.
Introduction to Alloc-Protected Glycine in Peptide Synthesis
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern peptide chemistry, particularly within the Fmoc/tBu orthogonal protection strategy.[1] Its stability to the basic conditions used for Fmoc-group removal and the acidic conditions for final cleavage from the resin allows for selective deprotection of the Alloc group at any stage of the synthesis.[1] This feature is particularly advantageous when incorporating glycine residues that require subsequent modification or are part of a larger, complex peptide architecture. The synthesis of novel urea (B33335) backbone cyclic peptides, for instance, has been successfully achieved using Alloc-protected glycine building units.[2]
The selective removal of the Alloc group is typically achieved under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger like phenylsilane (B129415).[1][3] This process is orthogonal to most other protecting groups used in peptide synthesis, enabling chemists to perform on-resin modifications with high specificity.
Key Applications
The use of Alloc-protected glycine is particularly beneficial for:
-
On-resin peptide cyclization: The deprotected amine of glycine can be used to form a cyclic peptide by reacting with a C-terminal carboxylic acid or a side chain of another amino acid.
-
Branched peptide synthesis: The deprotected glycine amine can serve as an attachment point for a second peptide chain.
-
Peptide conjugation: Small molecules, fluorescent labels, or other moieties can be attached to the deprotected glycine residue.
-
Synthesis of peptide libraries: The selective modification of glycine residues allows for the creation of diverse peptide libraries.
Quantitative Data Summary
The following tables summarize representative yields and purities that can be expected during the synthesis of bioactive peptides using Alloc-protected glycine. The data is compiled from various studies employing similar methodologies.
Table 1: Representative Yields at Key Synthesis Stages
| Synthesis Step | Expected Yield (%) | Notes |
| First Amino Acid Loading | 85-95% | Dependent on resin type and loading conditions. |
| Peptide Chain Elongation (per cycle) | >99% | With efficient coupling reagents. |
| On-resin Alloc Deprotection | >95% | Dependent on catalyst and scavenger efficiency. |
| Final Cleavage from Resin | 80-90% | Sequence-dependent. |
| Overall Crude Peptide Yield | 60-80% | Dependent on peptide length and sequence. |
Table 2: Purity of Crude and Purified Peptide
| Peptide State | Purity (%) | Analytical Method |
| Crude Peptide | 50-80% | RP-HPLC |
| After Purification | >95% | RP-HPLC |
Experimental Protocols
Herein, we provide detailed protocols for the manual solid-phase synthesis of a hypothetical bioactive peptide, Ac-Tyr-Val-Gly-Leu-Phe-NH2, utilizing Fmoc-Gly(Alloc)-OH.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) on Rink Amide Resin
This protocol outlines the step-by-step procedure for the assembly of the peptide chain on a solid support.
1. Resin Swelling and Preparation:
- Weigh 100 mg of Rink Amide resin (0.65 mmol/g substitution) into a fritted syringe reactor.
- Swell the resin in N,N-dimethylformamide (DMF) for 1 hour at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine (B6355638) in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (B109758) (DCM) (3 x 2 mL), and DMF (3 x 2 mL).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HCTU (3 equivalents), and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
- Add the activation solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain and wash the resin with DMF (3 x 2 mL).
- Repeat steps 2 and 3 for each amino acid in the sequence (Phe, Leu, Gly(Alloc), Val, Tyr).
4. N-terminal Acetylation:
- After the final Fmoc deprotection (of Tyr), wash the resin with DMF.
- Add a solution of acetic anhydride (B1165640) (10 eq) and DIPEA (10 eq) in DMF.
- Agitate for 30 minutes.
- Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
Protocol 2: On-Resin Alloc Deprotection of Glycine
This protocol describes the selective removal of the Alloc group from the glycine residue.
1. Resin Preparation:
- Wash the peptide-resin from Protocol 1 with DCM (3 x 2 mL).
2. Deprotection Cocktail Preparation:
- In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents based on resin loading) in DCM (1 mL).
- Add phenylsilane (20 equivalents) to the palladium solution.[3]
3. Deprotection Reaction:
- Add the deprotection cocktail to the resin.
- Agitate gently for 20 minutes at room temperature.[3]
- Drain the solution.
- Repeat the deprotection step with a fresh cocktail for another 20 minutes.[3]
4. Washing:
- Wash the resin thoroughly with DCM (3 x 2 mL), 0.5% DIPEA in DMF (2 x 2mL), and DMF (3 x 2 mL).
At this stage, the free amine of the glycine residue is available for further modification if desired.
Protocol 3: Peptide Cleavage and Deprotection
This protocol details the cleavage of the peptide from the resin and the removal of side-chain protecting groups.
1. Resin Preparation:
- Wash the peptide-resin with DCM (5 x 2 mL) and dry under vacuum for 1 hour.
2. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).
3. Cleavage Reaction:
- Add the cleavage cocktail to the dry resin.
- Agitate for 2-3 hours at room temperature.
4. Peptide Precipitation and Isolation:
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.
- Dry the crude peptide pellet under vacuum.
Protocol 4: Peptide Purification and Analysis
This protocol describes the purification of the crude peptide and confirmation of its identity.
1. Purification:
- Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
- Collect the fractions containing the pure peptide.
2. Analysis:
- Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) and analytical RP-HPLC.
3. Lyophilization:
- Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
Caption: Workflow for bioactive peptide synthesis using Alloc-glycine.
Signaling Pathway of a Bioactive Peptide (Example: Angiotensin II)
While the synthesized peptide in the protocol is hypothetical, the use of Alloc-glycine is applicable to the synthesis of known bioactive peptides. For instance, Angiotensin II, a key regulator of blood pressure, contains a critical glycine residue. The following diagram illustrates its signaling pathway.
Caption: Angiotensin II signaling pathway via the AT1 receptor.
References
Application Notes and Protocols: Alloc Protection in Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in peptide and protein chemistry, offering an orthogonal protection strategy that is compatible with both Boc and Fmoc solid-phase peptide synthesis (SPPS). Its selective removal under mild conditions, typically using a palladium(0) catalyst, allows for site-specific modifications and the synthesis of complex peptide architectures such as branched and cyclic peptides.[1][2] This application note provides a detailed overview of the use of the Alloc group in conjunction with native chemical ligation (NCL), a cornerstone technique for the chemical synthesis of proteins.[3][4]
Introduction to Alloc Protection in NCL
Native chemical ligation involves the reaction between a C-terminal peptide thioester and an N-terminal cysteine residue to form a native peptide bond.[3] The use of orthogonal protecting groups is crucial for the synthesis of large proteins from multiple peptide fragments and for the introduction of post-translational modifications. The Alloc group is particularly advantageous in NCL strategies for several reasons:
-
Orthogonality: The Alloc group is stable to the acidic and basic conditions used for the removal of Boc and Fmoc protecting groups, respectively, allowing for its selective removal at the desired stage of the synthesis.[1][5]
-
Mild Deprotection: Removal of the Alloc group is typically achieved under neutral conditions using a palladium(0) catalyst and a scavenger, which is compatible with sensitive peptide functionalities.[5][6]
-
Versatility: It is commonly used to protect the side chain of lysine (B10760008) residues (Fmoc-Lys(Alloc)-OH), enabling the synthesis of ubiquitinated proteins or other side-chain modified peptides.[7][8]
Data Presentation
Table 1: Palladium-Catalyzed Alloc Deprotection Conditions
| Catalyst | Catalyst Loading (mol%) | Scavenger | Scavenger Equivalents | Solvent | Time | Temperature | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ | 0.2 | Phenylsilane (B129415) | 20.0 | DCM | 2 h | Room Temp. | Quantitative |[5] | | Pd(PPh₃)₄ | 1.0 | N-Methylaniline | 28 | DMF | 2 h | Room Temp. | - |[9] | | Pd/TPPTS complex | 10 | MPAA | - | Aqueous Buffer | 3 h | Room Temp. | 12 |[10] | | Cp*Ru(cod)Cl | 10 | MPAA | - | Aqueous Buffer | 2 h | Room Temp. | Quantitative |[10] |
Note: TPPTS = tris(3-sulfophenyl)phosphine (B8695854) trisodium (B8492382) salt; MPAA = 4-mercaptophenylacetic acid; DCM = Dichloromethane; DMF = Dimethylformamide.
Table 2: Metal-Free Alloc Deprotection Conditions
| Reagent | Reagent Equivalents | Solvent | Time | Temperature | Yield (%) | Reference |
| I₂/H₂O (1:8) | 5 | PolarClean/EtOAc (1:4) | 1.5 h | 50 °C | >99 | [11] |
Experimental Protocols
Protocol 1: On-Resin Palladium-Catalyzed Deprotection of Alloc-Lysine
This protocol describes the removal of the Alloc protecting group from a lysine side chain on a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide on resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Phenylsilane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Peptide synthesis vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a peptide synthesis vessel for 30 minutes.
-
Drain the DCM.
-
Add fresh DCM to the resin, sufficient to cover it.
-
Add 20 equivalents of phenylsilane to the resin slurry and gently agitate for 5 minutes.
-
Under a stream of inert gas, add 0.2 equivalents of Pd(PPh₃)₄ to the reaction vessel.[5]
-
Stopper the vessel and shake the mixture at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (5 x 2 min), 5% sodium diethyldithiocarbamate (B1195824) in DMF (to scavenge residual palladium), DCM (5 x 2 min), and finally DMF (5 x 2 min).[9]
-
The resin is now ready for the subsequent native chemical ligation step.
Protocol 2: One-Pot Alloc Deprotection and Native Chemical Ligation
This protocol describes a one-pot procedure where the Alloc group is removed in solution, followed by native chemical ligation without intermediate purification. This is particularly useful for multi-segment ligations.
Materials:
-
Alloc-protected peptide fragment
-
Peptide fragment with an N-terminal cysteine
-
Ligation Buffer: 6 M Guanidine HCl, 0.1 M Phosphate buffer, pH 7.2
-
Cp*Ru(cod)Cl (Ruthenium catalyst)[10]
-
4-mercaptophenylacetic acid (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolve the Alloc-protected peptide and the N-terminal cysteine peptide in the ligation buffer.
-
Add TCEP to a final concentration of 20 mM to reduce any disulfides.
-
Add MPAA to the reaction mixture. MPAA will act as a scavenger for the deprotection and a catalyst for the ligation.[10]
-
Add 10 mol% of Cp*Ru(cod)Cl to initiate the Alloc deprotection.[10]
-
Monitor the deprotection reaction by HPLC-MS. The reaction is typically complete within 2 hours at room temperature.[10]
-
Once the deprotection is complete, the native chemical ligation will proceed in the same pot.
-
Monitor the progress of the ligation reaction by HPLC-MS.
-
Upon completion, purify the ligated protein product by reverse-phase HPLC.
Visualizations
Caption: Workflow for the synthesis of a protein using Alloc protection and NCL.
Caption: Strategy for the synthesis of a site-specifically ubiquitinated protein.
Conclusion
The use of Alloc protection in native chemical ligation provides a robust and versatile strategy for the chemical synthesis of complex proteins and peptides. The orthogonality of the Alloc group, combined with its mild removal conditions, allows for precise control over site-specific modifications. The protocols and data presented here offer a guide for researchers to implement this powerful technique in their synthetic endeavors, from the synthesis of modified histones to the construction of ubiquitinated proteins for detailed functional studies. The development of more efficient and environmentally friendly deprotection methods, such as the metal-free approach, further enhances the utility of Alloc protection in modern peptide chemistry.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. eurpepsoc.com [eurpepsoc.com]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. diva-portal.org [diva-portal.org]
- 7. Chemical approaches to explore ubiquitin-like proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00220B [pubs.rsc.org]
- 8. The Chemical Biology of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Alloc-Gly-OH.DCHA in Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Allyloxycarbonyl-Glycine Dicyclohexylammonium salt (Alloc-Gly-OH.DCHA) in the synthesis of peptide and peptidomimetic libraries. The unique properties of the Alloc protecting group offer significant advantages for creating diverse molecular libraries for high-throughput screening and drug discovery.
Introduction
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in solid-phase peptide synthesis (SPPS), particularly for library generation. Its key feature is its orthogonality to the commonly used Fmoc/tBu and Boc/Bzl protection strategies. The Alloc group is stable under the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. It can be selectively removed under mild, neutral conditions using a palladium(0) catalyst, revealing a free amine for further diversification.[1]
This compound is a convenient building block for introducing a glycine (B1666218) residue that can serve as a point for diversification. After incorporation into a peptide sequence and subsequent deprotection of the Alloc group, the exposed primary amine of the glycine backbone can be modified to introduce a wide array of substituents, thus generating a library of N-substituted glycine-containing peptides (peptoids) or other modified structures. This approach is particularly useful for creating libraries of cyclic peptides, where the Alloc-protected amine can be used for on-resin cyclization.[2]
Data Presentation
| Parameter | Reagent/Method | Typical Time | Expected Yield/Purity | Notes |
| DCHA Salt Liberation | Aqueous KHSO₄ extraction | 30-60 min | >95% recovery | Essential pre-step for efficient coupling. |
| Coupling of Alloc-Gly-OH | DIC/HOBt | 2-4 hours | >98% coupling efficiency | Monitored by Kaiser test. Double coupling may be required for difficult sequences. |
| HBTU/HATU/HCTU | 15-60 min | >99% coupling efficiency | Faster and more efficient for sterically hindered couplings. | |
| Alloc Group Deprotection | Pd(PPh₃)₄ / Phenylsilane (B129415) in DCM | 20-60 min | >99% deprotection | Requires an inert atmosphere. The resin may turn dark in color.[3] |
| I₂/H₂O in PC/EtOAc | 1.5 hours | >95% deprotection | A metal-free alternative.[4] | |
| Peptide Cleavage from Resin | TFA cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) | 2-3 hours | Variable (sequence dependent) | Scavengers are crucial to prevent side reactions. |
| Crude Peptide Purity | N/A | N/A | 50-80% | Highly dependent on the length and sequence of the peptide. |
| Purified Peptide Yield | RP-HPLC | N/A | 10-50% | Overall yield after purification. |
Experimental Protocols
Protocol 1: Liberation of Free Alloc-Gly-OH from this compound
This protocol is a prerequisite for using this compound in coupling reactions.
Materials:
-
This compound
-
10% aqueous Potassium Bisulfate (KHSO₄) solution (ice-cold)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 10% aqueous KHSO₄ solution to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent.
-
Evaporate the solvent under reduced pressure to obtain the free acid of Alloc-Gly-OH as a solid or oil.
-
Verify the removal of DCHA by NMR if necessary.
Protocol 2: Manual Solid-Phase Coupling of Alloc-Gly-OH
This protocol describes a single coupling cycle for incorporating Alloc-Gly-OH onto a resin with a free amine.
Materials:
-
Resin with a free N-terminal amine (e.g., Rink Amide resin after Fmoc deprotection)
-
Alloc-Gly-OH (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
If the resin is Fmoc-protected, perform Fmoc deprotection (e.g., with 20% piperidine (B6355638) in DMF).
-
Wash the resin thoroughly with DMF.
-
In a separate vial, dissolve Alloc-Gly-OH (3 equivalents relative to resin loading) and HOBt or Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes at room temperature.
-
Drain the DMF from the resin and add the activated Alloc-Gly-OH solution.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).
-
The resin is now ready for the next step in the synthesis (e.g., Fmoc deprotection of the next amino acid or Alloc deprotection for diversification).
Protocol 3: On-Resin Deprotection of the Alloc Group
This protocol describes the removal of the Alloc group to expose the glycine amine for further modification.
Materials:
-
Peptide-resin containing an Alloc-protected glycine
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Anhydrous Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Inert gas (Argon or Nitrogen)
-
Shaker
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM in the synthesis vessel.
-
Prepare a solution of Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) and phenylsilane (20 equivalents) in anhydrous DCM. The solution should be freshly prepared and may appear yellow.
-
Drain the DCM from the resin and add the deprotection solution.
-
Agitate the mixture under an inert atmosphere (Argon or Nitrogen) for 30-60 minutes at room temperature.[3]
-
The resin may turn dark, which is normal.
-
Drain the deprotection solution and wash the resin thoroughly with DCM (3-5 times).
-
To remove residual palladium, wash the resin with a solution of 0.5% sodium diethyldithiocarbamate (B1195824) in DMF (2 x 15 minutes).
-
Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).
-
The resin now has a free primary amine at the glycine position, ready for diversification.
Visualizations
Experimental Workflow for Library Synthesis using Alloc-Gly-OH
Caption: Workflow for split-and-pool library synthesis.
General Kinase Signaling Pathway for Library Screening
The following diagram illustrates a generic kinase signaling pathway that can be targeted for inhibitor screening using a peptide library synthesized with Alloc-Gly-OH. The library members can be designed to mimic the substrate of the kinase or to bind to allosteric sites.
Caption: Generic kinase signaling cascade.
Applications in Library Synthesis and Drug Discovery
The use of this compound enables several powerful strategies in library synthesis:
-
N-Substituted Glycine (Peptoid) Libraries: After deprotection of the Alloc group, the exposed amine on the glycine backbone can be acylated, alkylated, or subjected to other modifications to create a diverse library of peptoids. Peptoids are of great interest in drug discovery due to their enhanced proteolytic stability compared to natural peptides.
-
Cyclic Peptide Libraries: The Alloc-protected amine can be used for on-resin cyclization with a side chain of another amino acid (e.g., the carboxylic acid of aspartic or glutamic acid) to form a lactam bridge. This is a widely used strategy for creating libraries of cyclic peptides to constrain their conformation and improve binding affinity and stability.[2]
-
"Split-and-Pool" Synthesis: this compound is fully compatible with the "split-and-pool" strategy for generating large combinatorial libraries. After the synthesis of a common scaffold, the resin can be split into multiple portions. The Alloc group is then removed, and a different building block is coupled to the exposed amine in each portion. The resin portions are then pooled for the subsequent synthetic steps, leading to a "one-bead, one-compound" library.
-
Screening for Kinase Inhibitors: Peptide libraries are frequently used to identify substrates and inhibitors of protein kinases, which are important targets in oncology and other diseases. A library of peptides containing potential phosphorylation motifs can be synthesized and screened against a panel of kinases. The flexibility of modifying the glycine position allows for the exploration of a wider chemical space to identify potent and selective inhibitors.
-
Targeting Protein-Protein Interactions (PPIs): Libraries of peptides, especially cyclic or stapled peptides, are effective tools for developing inhibitors of protein-protein interactions. The diversity introduced through the modification of the Alloc-Glycine position can be crucial for identifying "hot spots" at the interface of two proteins and developing high-affinity binders.
By leveraging the unique properties of this compound, researchers can significantly expand the diversity and complexity of their synthetic libraries, increasing the probability of discovering novel lead compounds for drug development.
References
Troubleshooting & Optimization
Side reactions associated with Alloc protecting group
Welcome to the technical support center for the Alloc (allyloxycarbonyl) protecting group. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common side reactions and issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Alloc group deprotection?
A1: The primary cause of side reactions is the generation of a reactive allyl cation (π-allyl palladium complex) during the palladium-catalyzed cleavage. If not effectively trapped, this electrophilic intermediate can re-alkylate the newly deprotected amine or other nucleophilic residues in the substrate, leading to undesired byproducts.[1][2]
Q2: Which scavengers are most effective at preventing these side reactions?
A2: A variety of nucleophilic scavengers are used to trap the allyl cation. Dimethylamine-borane complex (Me₂NH·BH₃) is often considered highly effective, providing quantitative removal of the Alloc group while preventing re-alkylation, especially for secondary amines.[2][3] Phenylsilane (PhSiH₃) is also widely used, though it may be less effective in some cases.[2][3] Other common scavengers include morpholine (B109124) and Meldrum's acid.[2][4]
Q3: Is the Alloc group stable to standard conditions used in Fmoc- and Boc-based peptide synthesis?
A3: Yes, the Alloc group is a key orthogonal protecting group. It is stable to the basic conditions (e.g., piperidine) used for Fmoc removal and the acidic conditions (e.g., TFA) used for Boc removal, making it invaluable for complex synthetic strategies requiring selective deprotection.[5]
Q4: Can the palladium catalyst be sensitive to air?
A4: Historically, Pd(PPh₃)₄ has been considered sensitive to atmospheric oxygen, leading chemists to perform deprotection reactions under inert (nitrogen or argon) atmospheres.[6] However, recent studies have shown that for single, rapid deprotections, especially when aided by microwave heating or using air-stable catalysts like Pd(PPh₃)₂Cl₂, the need for strictly oxygen-free conditions may be reduced.[4][6][7]
Q5: Is the Alloc group compatible with all other protecting groups?
A5: The Alloc group is not compatible with the conditions used for removing Dde or ivDde protecting groups, which typically involve hydrazine (B178648). It is believed that trace amounts of diazine in the hydrazine reagent can reduce the double bond of the allyl group, rendering it uncleavable by palladium catalysts. This can be mitigated by adding allyl alcohol to the hydrazine solution.
Troubleshooting Guides
Problem 1: Incomplete or Slow Deprotection
Question: My Alloc deprotection is not going to completion, or it is very sluggish. What are the possible causes and how can I resolve this?
Answer: Incomplete Alloc deprotection can stem from several factors related to the catalyst, reagents, or the substrate itself, particularly in solid-phase peptide synthesis (SPPS).
Possible Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) catalyst may have degraded due to prolonged exposure to air or impurities.
-
Poor Resin Swelling (for SPPS): If the solid support is not adequately swelled, reagents cannot efficiently access the Alloc-protected sites within the resin beads.
-
Insufficient Reagent Stoichiometry: The amounts of catalyst or scavenger may be insufficient for the scale of your reaction.
-
Solution: Increase the equivalents of the catalyst and scavenger. It is common to perform the deprotection step twice with fresh reagents to ensure the reaction goes to completion.[10]
-
-
Steric Hindrance: The peptide sequence around the Alloc-protected residue may be sterically bulky or prone to aggregation, hindering access of the large palladium complex.
-
Solution: Increase the reaction time and/or temperature. Microwave heating (e.g., to 40°C) can significantly accelerate the reaction.[6] Consider using solvents known to disrupt secondary structures.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
Problem 2: Appearance of a Side Product with +40 Da Mass Shift
Question: After deprotection, my mass spectrometry analysis shows a significant peak with a mass increase of 40 Da corresponding to allylation of my product. How can I prevent this?
Answer: This is a classic side reaction caused by the trapping of the intermediate allyl cation by the newly deprotected amine. The key to preventing this is the choice and amount of an external scavenger.
Possible Causes & Solutions:
-
No Scavenger Used: The deprotection was performed without a scavenger.
-
Solution: Always include a scavenger in the deprotection cocktail.
-
-
Inefficient Scavenger: The chosen scavenger is not reactive enough for your substrate.
-
Insufficient Scavenger: The amount of scavenger is too low to effectively compete with the deprotected amine.
Data Summary: Comparison of Common Scavengers for Alloc Deprotection
| Scavenger | Chemical Formula | Typical Equivalents | Efficacy & Key Characteristics |
| Dimethylamine-borane complex | Me₂NH·BH₃ | 20 - 40 | Often considered the most effective, especially for secondary amines. Provides fast, clean deprotection with no N-allylation byproducts observed.[3][12] |
| Phenylsilane | PhSiH₃ | 15 - 20 | Widely used and effective for many substrates. Can be less efficient than Me₂NH·BH₃ in some cases, particularly with secondary amines.[2][3][10] |
| Morpholine | C₄H₉NO | ~190 | A common nucleophilic scavenger, but generally found to be inferior to Me₂NH·BH₃, with potential for N-allylation.[2][3] |
| Meldrum's acid | C₆H₈O₄ | 3 - 5 | A carbon-based nucleophile that has been shown to be effective in combination with a silane, eliminating N-allylated byproducts.[4] |
Mechanism of Alloc Deprotection and Allyl Cation Scavenging
Caption: Mechanism of Pd(0)-catalyzed Alloc deprotection and scavenger action.
Key Experimental Protocols
Protocol 1: General On-Resin Alloc Deprotection
This protocol is suitable for a standard solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM (~10 mL/g of resin) for 30 minutes in a reaction vessel.
-
Drain the solvent.
-
In a separate flask, under an inert atmosphere, prepare the deprotection solution. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.02 - 0.025 mmol, 0.2-0.25 eq) in ~4 mL of DCM.
-
Add the scavenger to the palladium solution. Use either Phenylsilane (2.0 mmol, 20 eq) or Dimethylamine-borane complex (4.0 mmol, 40 eq).[3][11][13]
-
Add the freshly prepared deprotection solution to the swollen resin.
-
Gently agitate the mixture under an inert atmosphere at room temperature for 20-40 minutes. The reaction is often performed twice (2 x 20 min) to ensure completion.[11]
-
Drain the reaction mixture.
-
Wash the resin extensively to remove all traces of the catalyst and scavenger. A typical wash sequence is:
-
DCM (5x)
-
DMF (3x)
-
DCM (5x)
-
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
Protocol 2: Small-Scale Test Reaction to Optimize Scavenger Choice
If you are working with a new or sensitive substrate, this test can help you identify the optimal scavenger.
Materials:
-
Alloc-protected substrate (~5 mg)
-
Anhydrous DCM or DMF (1 mL)
-
Pd(PPh₃)₄
-
Scavenger 1: Phenylsilane
-
Scavenger 2: Dimethylamine-borane complex
-
Scavenger 3: Morpholine
-
Small reaction vials (e.g., 1.5 mL HPLC vials)
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of your Alloc-protected substrate in the chosen solvent (e.g., 5 mg/mL).
-
Prepare a stock solution of the Pd(PPh₃)₄ catalyst (e.g., 0.1 equivalents relative to the substrate).
-
Set up three reaction vials, one for each scavenger.
-
To each vial, add an aliquot of the substrate stock solution.
-
Add the appropriate scavenger to each vial (e.g., 20 equivalents of PhSiH₃, 40 equivalents of Me₂NH·BH₃, 190 equivalents of Morpholine).
-
Initiate the reaction by adding the catalyst stock solution to each vial.
-
Allow the reactions to proceed at room temperature. Take aliquots at specific time points (e.g., 10 min, 30 min, 1 hr, 2 hr).
-
Quench the aliquots by diluting them into the HPLC mobile phase.
-
Analyze the samples by HPLC-MS, quantifying the percentage of remaining starting material, desired deprotected product, and the N-allylated side product (+40 Da).
-
Compare the results to determine the most efficient and clean scavenger for your specific application.
Decision Guide for Scavenger Selection
Caption: Decision guide for selecting the appropriate scavenger.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. benchchem.com [benchchem.com]
- 12. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Preventing Palladium Catalyst Poisoning in Alloc Removal
Welcome to the Technical Support Center for troubleshooting palladium-catalyzed allyloxycarbonyl (Alloc) deprotection. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during this crucial step in chemical synthesis, with a focus on preventing catalyst poisoning.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of palladium catalyst poisoning during Alloc deprotection?
A1: The most common indications of catalyst poisoning include:
-
Incomplete or sluggish reactions: The deprotection does not proceed to completion, or the reaction time is significantly longer than expected.
-
Formation of byproducts: You may observe the formation of unexpected side products, which can complicate purification.
-
Change in reaction mixture appearance: The color of the reaction mixture may change in an unexpected way, or palladium black may precipitate prematurely.
-
Inconsistent results: Reproducibility of the reaction becomes an issue, with varying yields and reaction times between batches.
Q2: What are the primary sources of palladium catalyst poisons in a typical laboratory setting?
A2: Catalyst poisons are substances that bind to the palladium catalyst and reduce its activity. Common sources include:
-
Sulfur-containing compounds: Thiols, sulfides, and other sulfur-containing functional groups are potent poisons for palladium catalysts.[1][2] These can be present as impurities in reagents or solvents, or as part of the substrate itself.
-
Reagents from previous steps: Residual reagents, such as coupling reagents or other additives from prior synthetic steps, can interfere with the palladium catalyst.
-
Poor quality solvents or reagents: Solvents and reagents may contain impurities that can poison the catalyst. Always use high-purity, degassed solvents.
-
Atmospheric oxygen: For some palladium catalysts, exposure to air can lead to oxidation and deactivation.[3]
Q3: How can I prevent palladium catalyst poisoning?
A3: Proactive measures are key to preventing catalyst poisoning:
-
Use high-purity reagents and solvents: Ensure all materials are of the highest possible purity and are properly stored.
-
Degas solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.
-
Work under an inert atmosphere: Performing the reaction under an inert atmosphere of argon or nitrogen can protect oxygen-sensitive catalysts.
-
Use appropriate scavengers: Add scavengers to the reaction mixture to remove potential poisons.
-
Choose robust ligands: The choice of phosphine (B1218219) ligand can significantly impact the stability and resistance of the palladium catalyst to poisoning.[4][5]
Q4: What are scavengers and how do they work in Alloc deprotection?
A4: Scavengers are compounds added to the reaction to preferentially bind with and neutralize catalyst poisons or to trap the allyl group released during deprotection, preventing side reactions.[6]
-
For catalyst poisons: Thiol-based scavengers can be used to remove residual thiol impurities.
-
For the allyl group: Nucleophilic scavengers like phenylsilane (B129415), morpholine, or dimethylamine (B145610) borane (B79455) complex are used to trap the allyl cation generated during the catalytic cycle, regenerating the active Pd(0) catalyst.[3][6]
Troubleshooting Guide
Issue: Incomplete Alloc Deprotection
If your Alloc deprotection is not going to completion, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for incomplete Alloc deprotection.
Data on Reagents and Scavengers
The following tables provide quantitative data on commonly used reagents and scavengers for Alloc deprotection.
Table 1: Standard Conditions for Alloc Deprotection
| Reagent | Equivalents (relative to substrate) | Typical Reaction Time | Notes |
| Pd(PPh₃)₄ | 0.1 - 0.25 | 1 - 4 hours | A commonly used palladium(0) catalyst.[7][8] |
| Phenylsilane (PhSiH₃) | 20 - 25 | 1 - 2 hours | A common allyl scavenger.[7][9] |
| Dimethylamine borane (Me₂NH·BH₃) | 40 | 40 minutes | Reported to be a highly effective scavenger, especially for secondary amines.[6] |
| Morpholine | Varies | Varies | Another commonly used nucleophilic scavenger.[6] |
Table 2: Comparison of Scavengers for Alloc Deprotection from a Secondary Amine
| Scavenger | Equivalents | Reaction Time | Outcome |
| Me₂NH·BH₃ | 40 | 40 minutes | Quantitative removal |
| Phenylsilane (PhSiH₃) | - | - | Inferior to Me₂NH·BH₃ |
| Morpholine | - | - | Inferior to Me₂NH·BH₃ |
Data sourced from a study on Alloc removal from secondary amines on a solid phase.[6]
Table 3: Palladium Scavenging Efficiency
| Scavenger | Initial Pd Level (ppm) | Final Pd Level (ppm) |
| MP-TMT | 500 - 800 | < 10 |
| MP-TMT | 33,000 | < 200 |
MP-TMT is a macroporous polystyrene-bound trimercaptotriazine scavenger.[10]
Experimental Protocols
Protocol 1: Standard Alloc Deprotection on Solid Phase
This protocol describes a standard procedure for the removal of the Alloc group from a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide on resin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), anhydrous and degassed
Procedure:
-
Swell the peptide-resin in anhydrous and degassed DCM in a reaction vessel.
-
In a separate flask, prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents relative to the resin loading) and phenylsilane (20 equivalents) in DCM.[9]
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture gently under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 1-2 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with DCM (3 x), followed by a solvent like methanol (B129727) to remove palladium residues, and then again with DCM (3 x).
-
A small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to confirm complete deprotection.
-
For challenging deprotections, the process can be repeated.
Protocol 2: Microwave-Assisted Alloc Deprotection
Microwave irradiation can significantly accelerate the deprotection reaction.
Materials:
-
Alloc-protected peptide on resin
-
Pd(PPh₃)₄
-
Phenylsilane
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Place the peptide-resin in a microwave-safe reaction vessel and swell in DMF.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.25 equivalents) and phenylsilane (15 equivalents) in DMF.
-
Add the deprotection solution to the resin.
-
Place the vessel in a microwave synthesizer and irradiate at 40°C for 5 minutes.
-
Drain the reaction solution and wash the resin with DMF.
-
Repeat the microwave-assisted deprotection step one more time.
-
Wash the resin thoroughly with DMF and DCM.
Reaction Mechanisms and Pathways
Alloc Deprotection Catalytic Cycle
The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed allylic substitution reaction. The following diagram illustrates the key steps in the catalytic cycle with an allyl scavenger.
Caption: Palladium-catalyzed Alloc deprotection mechanism.
Palladium Catalyst Poisoning by Sulfur Compounds
Sulfur-containing compounds are common and potent poisons for palladium catalysts. They deactivate the catalyst by strongly binding to the metal center, preventing the substrate from accessing the active site.
Caption: Deactivation of a palladium catalyst by a sulfur-containing poison.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. biotage.com [biotage.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Alloc Deprotection for Complex Peptides
Welcome to the technical support center for Alloc (Allyloxycarbonyl) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the removal of the Alloc protecting group in complex peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Alloc protecting group and why is it used in peptide synthesis?
The Allyloxycarbonyl (Alloc) group is a carbamate-based protecting group used for the temporary protection of amines, particularly the Nα-amino group of amino acids in solid-phase peptide synthesis (SPPS).[1][2][3] Its primary advantage lies in its unique deprotection mechanism, which is orthogonal to the widely used Fmoc/tBu and Boc/Bzl strategies.[4][5][6] This orthogonality allows for selective deprotection of the Alloc group without affecting other protecting groups, enabling the synthesis of complex peptides, such as cyclic or branched peptides.[2][6][7]
Q2: What is the mechanism of Alloc deprotection?
Alloc deprotection is a catalytic cycle initiated by a Palladium(0) complex, typically Pd(PPh₃)₄.[1] The process involves the following key steps:
-
Oxidative Addition: The Pd(0) catalyst coordinates to the allyl group of the Alloc-protected amine and undergoes oxidative addition to form a π-allyl-palladium(II) complex.[1]
-
Decarboxylation: The carbamate (B1207046) ligand dissociates from the complex and subsequently decarboxylates, releasing the free amine.[1]
-
Allyl Scavenging: An allyl scavenger is required to react with the π-allyl-palladium(II) complex to regenerate the Pd(0) catalyst and prevent side reactions, such as re-alkylation of the deprotected amine.[1][8][9]
Q3: What are the advantages of using the Alloc protecting group?
The main advantages of the Alloc group include:
-
Orthogonality: It can be selectively removed in the presence of acid-labile (e.g., Boc, tBu) and base-labile (e.g., Fmoc) protecting groups.[4][5][6]
-
Mild Deprotection Conditions: Removal is achieved under neutral and mild conditions, which is beneficial for sensitive peptide sequences.[1][8][10]
-
Versatility: It enables complex peptide modifications, such as on-resin cyclization and branching.[2][7]
Troubleshooting Guide
Q1: I am observing incomplete Alloc deprotection. What are the possible causes and solutions?
Possible Causes:
-
Inactive Catalyst: The Palladium(0) catalyst, particularly Pd(PPh₃)₄, can be sensitive to air and may have oxidized.
-
Insufficient Reagents: The amounts of palladium catalyst or scavenger may be too low relative to the amount of Alloc-protected peptide on the resin.
-
Short Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.
-
Poor Resin Swelling: Inadequate swelling of the resin can limit reagent access to the peptide.
Solutions:
-
Use Fresh Catalyst: Ensure that the Pd(PPh₃)₄ is fresh or has been stored under an inert atmosphere.
-
Optimize Reagent Stoichiometry: Increase the equivalents of the palladium catalyst and scavenger. Refer to the tables below for recommended ranges.
-
Increase Reaction Time: Extend the reaction time and monitor the progress. Some protocols suggest repeating the deprotection step.[11][12]
-
Ensure Proper Swelling: Swell the resin adequately in a suitable solvent like DCM or DMF before starting the deprotection reaction.[11]
Q2: My deprotected peptide shows an unexpected mass corresponding to the addition of an allyl group. How can I prevent this side reaction?
This side reaction is likely due to allylation of the newly deprotected amine by the π-allyl-palladium intermediate.
Cause:
-
Inefficient Scavenging: The allyl scavenger is either absent, inactive, or used in an insufficient amount. This allows the reactive allyl cation to be captured by the deprotected amine.
Solution:
-
Use an Effective Scavenger: Employ a suitable allyl scavenger in sufficient excess. Phenylsilane (B129415) (PhSiH₃) and amine-borane complexes like Me₂NH·BH₃ are reported to be highly effective at preventing this side reaction.[2][8][9][13]
Q3: The deprotection reaction is very slow. How can I accelerate it?
Solutions:
-
Microwave Irradiation: Using a microwave synthesizer can significantly shorten the reaction time. For example, two 5-minute deprotections at 38°C have been shown to be effective.[7][14]
-
Optimize Solvent System: The choice of solvent can influence the reaction rate. Dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used.
-
Increase Temperature: While traditionally performed at room temperature to avoid catalyst degradation, gentle heating (e.g., to 38°C) in combination with microwave irradiation has been successful.[7][14]
Data Presentation: Reagent Conditions for Alloc Deprotection
Table 1: Common Palladium Catalysts and Scavengers
| Catalyst | Scavenger | Typical Equivalents (Catalyst) | Typical Equivalents (Scavenger) | Reference |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | 0.1 - 0.3 | 10 - 80 | [1][12][15] |
| Pd(PPh₃)₄ | Dimethylamine borane (B79455) (Me₂NH·BH₃) | Not specified | 40 | [2][13] |
| Pd(PPh₃)₄ | Morpholine | Not specified | Not specified | [2] |
| Pd(PPh₃)₄ | N-Methylmorpholine & Acetic Acid | 0.3 | NMM: 2 mL/g resin, AcOH: 0.5 mL/g resin | [11] |
| Pd/TPPTS | 4-mercaptophenylacetic acid (MPAA) | Not specified | Not specified | [16] |
| Cp*Ru(cod)Cl | Thiophenol | 0.1 | Not specified | [16] |
Table 2: Alternative Metal-Free Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Reference |
| Iodine (I₂) / Water | PC / EtOAc (1:4) | 50°C | 1.5 h | [17] |
Experimental Protocols
Protocol 1: Standard On-Resin Alloc Deprotection with Pd(PPh₃)₄ and Phenylsilane
This protocol is adapted from standard procedures for solid-phase peptide synthesis.[9][12]
-
Resin Swelling: Swell the Alloc-protected peptide-resin in dichloromethane (DCM) for 15-30 minutes in a peptide synthesis vessel.
-
Washing: Wash the resin three times with DCM.
-
Reagent Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents based on resin loading) in DCM (approx. 6 mL for a 0.1 mmol scale synthesis).
-
Addition of Scavenger: Add phenylsilane (PhSiH₃) (10-20 equivalents) to the palladium solution.
-
Deprotection Reaction: Add the reagent solution to the resin. Seal the vessel and shake or agitate at room temperature for 20-40 minutes. Some protocols suggest extending this to 2 hours.[9]
-
Monitoring and Repetition: After the initial reaction time, a small amount of resin can be cleaved and analyzed by mass spectrometry to check for complete deprotection. If necessary, drain the reaction solution and repeat steps 3-5.[12]
-
Washing: Once the deprotection is complete, thoroughly wash the resin with DCM (3-5 times) followed by DMF (3-5 times) to remove all traces of the catalyst and scavenger.
Protocol 2: Microwave-Assisted Alloc Deprotection
This protocol is based on a method developed to expedite the deprotection process.[7]
-
Resin Swelling: Swell the Alloc-protected peptide-resin in DMF.
-
Reagent Addition: To the swollen resin, add a solution of Pd(PPh₃)₄ and phenylsilane in DMF.
-
Microwave Irradiation: Place the reaction vessel in a microwave peptide synthesizer and irradiate at 38°C for 5 minutes.
-
Repetition: Drain the reagents and repeat the microwave-assisted deprotection for another 5 minutes.
-
Washing: Thoroughly wash the resin with DMF and DCM.
Visualizations
Caption: Standard workflow for on-resin Alloc deprotection.
Caption: Troubleshooting decision tree for Alloc deprotection.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Alloc-Gly-OH.DCHA
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields specifically encountered during solid-phase peptide synthesis (SPPS) when using Alloc-Gly-OH.DCHA.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format to help diagnose and resolve synthesis problems.
Q1: Why is my overall peptide yield unexpectedly low after a coupling step with this compound?
Low yield following the introduction of Alloc-Gly-OH can stem from several factors. The most common culprits are related to the DCHA salt form of the amino acid, incomplete coupling, or solubility issues. A primary reason for failure is the incomplete conversion of the dicyclohexylammonium (B1228976) (DCHA) salt to the free carboxylic acid, which is the reactive species in the coupling reaction. Additionally, suboptimal activation or solubility of the Alloc-Gly-OH can lead to inefficient peptide bond formation.
Q2: How do I know if the DCHA salt is the cause of the low yield?
The DCHA salt of Alloc-Gly-OH is used to improve the stability and handling of the amino acid. However, for the coupling reaction to proceed, the dicyclohexylamine (B1670486) must be removed to liberate the free carboxylic acid. If the DCHA salt is not fully converted, the concentration of the reactive amino acid is lowered, leading to a poor yield. It is crucial to perform a specific protocol to convert the DCHA salt to the free acid before the coupling step.[1]
Q3: What is the correct procedure for converting this compound to the free acid?
A standard and effective method involves an acid wash to protonate the carboxylate and extract the dicyclohexylammonium salt.
-
Protocol: See Experimental Protocol 1: Conversion of this compound to Free Acid .
Q4: My Alloc-Gly-OH (as free acid) is not dissolving well in the synthesis solvent. What should I do?
Poor solubility of the protected amino acid in the coupling solvent (commonly DMF or NMP) can significantly reduce the reaction rate and lead to incomplete coupling.
-
Solubility: Alloc-Gly-OH, like other protected amino acids, is generally soluble in polar aprotic solvents such as DMF and NMP. NMP is often a better solvent for protected amino acids than DMF.[2]
-
Troubleshooting Steps:
-
Switch to NMP: If you are using DMF, consider switching to NMP, which has better solvating properties for peptide chains and protected amino acids.
-
Gentle Warming: Gently warm the solution to 30-40°C to aid dissolution. Avoid excessive heat, which could compromise the Alloc protecting group.
-
Sonication: Use an ultrasonic bath to help break up any aggregates and improve dissolution.
-
Q5: How can I determine if the coupling of Alloc-Gly-OH was incomplete?
Incomplete coupling results in deletion sequences (peptides missing the glycine (B1666218) residue), which lowers the overall yield of the target peptide.
-
Diagnostic Test: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin after the coupling step. A positive Kaiser test (blue beads) indicates that the coupling was incomplete.
-
Protocol: See Experimental Protocol 3: Kaiser Test for Monitoring Coupling Completion .
Q6: I have confirmed that the coupling is incomplete. What are my options?
If the Kaiser test is positive, it is recommended to perform a second coupling (a "double couple") before proceeding to the deprotection of the Alloc group and the addition of the next amino acid. If significant aggregation is suspected, changing the solvent or using stronger coupling reagents may be necessary.
Q7: Which coupling reagent is best for Alloc-Gly-OH?
The choice of coupling reagent can significantly impact the efficiency of the reaction. For a non-sterically hindered amino acid like glycine, a variety of reagents can be effective. However, for maximizing yield, more reactive reagents are generally preferred.
-
Uronium/Aminium Salts (HATU, HBTU): These are highly efficient and fast-acting coupling reagents. HATU is generally considered more reactive than HBTU and is an excellent choice for ensuring high coupling efficiency.[3][4]
-
Carbodiimides (DIC) with Additives (Oxyma): This is a cost-effective option. The in-situ formation of an active ester with Oxyma enhances the coupling efficiency.[3]
Data Presentation
While specific comparative yield data for Alloc-Gly-OH is not extensively published, the following tables provide expected performance and solubility information based on data for the structurally similar Fmoc-Gly-OH and general principles of peptide synthesis.
Table 1: Performance Comparison of Common Coupling Reagents for Glycine Coupling
| Coupling Reagent | Reagent Class | Relative Reactivity | Expected Coupling Efficiency | Key Considerations |
| HATU | Uronium/Aminium Salt | Very High | >99% | Excellent for rapid and complete couplings; generally the most effective option.[4] |
| HBTU | Uronium/Aminium Salt | High | >98% | A widely used and effective reagent, slightly less reactive than HATU.[3] |
| DIC/Oxyma | Carbodiimide/Additive | Moderate to High | >97% | Cost-effective; the urea (B33335) byproduct is soluble in common synthesis solvents. |
Table 2: Solubility of Alloc-Gly-OH in Common SPPS Solvents
| Solvent | Abbreviation | Expected Solubility | Notes |
| N-Methyl-2-pyrrolidone | NMP | High | Generally the best solvent for SPPS due to its excellent solvating properties.[2] |
| N,N-Dimethylformamide | DMF | Moderate to High | Widely used, but can have lower solvating power than NMP for some sequences. Ensure use of high-purity, amine-free grade. |
| Dichloromethane | DCM | Low to Moderate | Often used in mixtures with DMF or for specific steps like resin washing, but generally not the primary solvent for coupling. |
Experimental Protocols
Protocol 1: Conversion of this compound to Free Acid
This protocol describes the liberation of the free carboxylic acid from its DCHA salt, a critical step before activation and coupling.
-
Materials:
-
This compound
-
Ethyl acetate (B1210297) (EtOAc)
-
10% aqueous phosphoric acid (H₃PO₄)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
-
Procedure:
-
Suspend one part of the this compound salt in 5-10 volume parts of ethyl acetate in a separatory funnel.
-
Add 10% phosphoric acid while stirring or shaking until the solid dissolves and two clear phases are visible. The pH of the lower aqueous phase should be 2-3.[5]
-
Separate the lower aqueous phase.
-
Wash the organic phase once with 2 volume parts of 10% phosphoric acid.
-
Extract the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.[5]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to obtain the Alloc-Gly-OH free acid, which will likely be an oil or a solid.
-
Protocol 2: Standard Coupling of Alloc-Gly-OH
This protocol describes a standard manual coupling reaction using HATU as the activator.
-
Materials:
-
Fmoc-deprotected peptide-resin
-
Alloc-Gly-OH (free acid form, 3 equivalents based on resin loading)
-
HATU (3 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
-
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF or NMP.
-
In a separate vial, dissolve Alloc-Gly-OH and HATU in DMF or NMP.
-
Add DIPEA to the amino acid/HATU solution to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Filter the resin and wash thoroughly with DMF or NMP (3-5 times).
-
Perform a Kaiser test (Protocol 3) to confirm reaction completion. If the test is positive, repeat steps 2-6 (double coupling).
-
Protocol 3: Kaiser Test for Monitoring Coupling Completion
This colorimetric test detects free primary amines on the resin.
-
Reagents:
-
Reagent A: 5 g of ninhydrin (B49086) in 100 mL of ethanol.
-
Reagent B: 80 g of phenol (B47542) in 20 mL of ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Procedure:
-
Take a small sample of resin (10-15 beads) and place it in a small test tube.
-
Wash the resin beads with ethanol.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Negative (Coupling Complete): Beads and solution are colorless or yellowish.
-
Positive (Coupling Incomplete): Beads and/or solution are dark blue or purple.
-
-
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in peptide synthesis using this compound.
References
Technical Support Center: Purification of Peptides Synthesized with Alloc-Gly-OH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying peptides synthesized using Alloc-Gly-OH.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of peptides following Alloc group removal.
Q1: I see an unexpected peak in my HPLC chromatogram after Alloc deprotection and cleavage. What could it be?
Possible Causes and Solutions:
-
Incomplete Alloc Deprotection: A peak corresponding to the mass of the Alloc-protected peptide may be present. Incomplete deprotection can occur due to insufficient catalyst, inactive catalyst, or insufficient reaction time.[1]
-
Side Products from Deprotection: The deprotection reaction can sometimes generate side products. For instance, the presence of certain scavengers can lead to modifications of the peptide.[4][5]
-
Solution: Ensure you are using the recommended scavenger, such as phenylsilane (B129415), which is known to minimize side reactions.[6] Analyze the unexpected peak by mass spectrometry to identify its structure, which can help in pinpointing the specific side reaction.
-
-
Palladium Catalyst Contamination: Residual palladium from the deprotection step can sometimes be observed in the HPLC analysis.
-
Solution: After deprotection, thoroughly wash the resin with a scavenger solution, such as 5% sodium diethyldithiocarbamate (B1195824) in DMF, followed by extensive washes with DMF and DCM to remove the palladium catalyst.[7]
-
-
Standard SPPS-Related Impurities: The unexpected peak could also be a common impurity from solid-phase peptide synthesis (SPPS), such as a deletion sequence or a truncated peptide.[1][8]
Q2: The purity of my peptide is very low after a single HPLC purification run. How can I improve it?
Possible Causes and Solutions:
-
Poor Crude Quality: The initial purity of the crude peptide after synthesis and cleavage may be very low, making a single purification step insufficient.[11]
-
Solution: Before purification, analyze the crude peptide by analytical HPLC to assess its initial purity. If the purity is very low, consider optimizing the synthesis or deprotection steps. For purification, a two-step orthogonal purification strategy might be necessary.[11]
-
-
Suboptimal HPLC Gradient: The HPLC gradient may not be optimized for your specific peptide, leading to poor separation of the target peptide from impurities.
-
Solution: Optimize the HPLC gradient. Start with a broad scouting gradient to determine the approximate elution percentage of your peptide. Then, run a shallower, focused gradient around that percentage to improve resolution.[12][13] Step gradients can also be effective for separating closely eluting impurities.[12]
-
-
Column Overloading: Injecting too much crude peptide onto the HPLC column can lead to poor peak shape and decreased resolution.
-
Solution: Reduce the amount of peptide injected onto the column. For preparative HPLC, it is important to determine the optimal loading capacity of your specific column.[10]
-
Q3: How can I confirm that the Alloc group has been completely removed before I proceed with purification?
Confirmation Method:
-
Test Cleavage and Mass Spectrometry: The most reliable method is to take a small sample of the resin after the Alloc deprotection step and perform a test cleavage.[2]
-
Procedure: Treat a few milligrams of the resin with a standard TFA cleavage cocktail.[2] After cleavage, analyze the resulting solution by analytical HPLC and mass spectrometry.[2]
-
Analysis: In the mass spectrum, look for the mass corresponding to the fully deprotected peptide. The absence of a mass corresponding to the Alloc-protected peptide confirms complete deprotection.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for on-resin Alloc group removal?
The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger like phenylsilane.[6][15] The reaction is usually carried out in a solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF) at room temperature.[6][7] Recent studies have shown that this deprotection can be performed under atmospheric conditions without the need for extensive degassing.[3] Microwave heating can be used to accelerate the deprotection process.[14][16]
Q2: Which HPLC column and mobile phases are best for purifying my peptide?
For peptide purification, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[13]
-
Column: A C18-modified silica (B1680970) column is the most common choice.[7] The pore size of the packing material (e.g., 100 Å or 300 Å) should be chosen based on the size of your peptide.[13]
-
Mobile Phases: The typical mobile phases are:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile (ACN) with 0.1% TFA.[7] TFA acts as an ion-pairing agent to improve peak shape and retention.
-
Q3: How should I prepare my crude peptide sample for HPLC purification?
After cleavage from the resin and precipitation (usually with cold diethyl ether), the crude peptide should be dissolved in a minimal amount of a solvent that is compatible with the initial HPLC mobile phase conditions.[17][18] It is often best to dissolve the peptide in the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to ensure good peak shape upon injection. If the peptide has poor solubility, small amounts of organic solvent or other solubilizing agents can be used, but be aware that this can affect the chromatography.
Experimental Protocols
On-Resin Alloc Deprotection
This protocol describes the removal of the Alloc protecting group from a peptide synthesized on a solid support.
| Reagent/Parameter | Quantity/Setting |
| Peptide-Resin | 1 equivalent |
| Pd(PPh₃)₄ | 0.2 equivalents |
| Phenylsilane | 20 equivalents |
| Solvent (DCM) | Sufficient to swell the resin |
| Reaction Time | 2 x 30 minutes |
| Temperature | Room Temperature |
Procedure:
-
Swell the Alloc-protected peptide-resin in dichloromethane (DCM) in a suitable reaction vessel.[6]
-
In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in DCM.
-
Add phenylsilane to the palladium solution.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Agitate the mixture gently for 30 minutes at room temperature.[3]
-
Drain the reaction solution.
-
Repeat steps 4-6 with a fresh solution of catalyst and scavenger.[3]
-
Wash the resin thoroughly with DCM (5 times).
-
To remove palladium residues, wash the resin with 5% sodium diethyldithiocarbamate in DMF (3 times), followed by DMF (5 times) and DCM (5 times).[7]
-
Dry the resin under vacuum.
RP-HPLC Purification of Crude Peptide
This protocol outlines a general procedure for purifying a crude peptide using RP-HPLC. The gradient will need to be optimized for each specific peptide.
| Parameter | Setting |
| Column | C18 semi-preparative column |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | Dependent on column dimensions |
| Detection | 220 nm |
Procedure:
-
Dissolve the crude peptide in a minimal volume of mobile phase A or a suitable solvent.
-
Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient from low %B to high %B to elute the peptide. A common starting point is a gradient of 5% to 65% B over 30-60 minutes.
-
Collect fractions as the peaks elute from the column.
-
Analyze the collected fractions by analytical HPLC and/or mass spectrometry to identify those containing the pure peptide.
-
Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.
Visualizations
Experimental Workflow
Caption: Workflow for the purification of Alloc-protected peptides.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting peptide purification issues.
References
- 1. mdpi.com [mdpi.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. biotage.com [biotage.com]
- 4. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. rsc.org [rsc.org]
- 8. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hplc.eu [hplc.eu]
- 12. biotage.com [biotage.com]
- 13. agilent.com [agilent.com]
- 14. biotage.com [biotage.com]
- 15. cem.de [cem.de]
- 16. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Characterization of Alloc-Protected Peptides by Mass Spectrometry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloc-protected peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the mass spectrometric characterization of these molecules.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass of the allyloxycarbonyl (Alloc) protecting group on my peptide?
The monoisotopic mass of the Alloc group (C₄H₅O₂) is 85.026 Da. When modifying a primary amine, such as the epsilon-amine of lysine, the net mass addition will be 85.026 Da due to the displacement of one hydrogen atom.
Q2: Which ionization technique, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is more suitable for Alloc-protected peptides?
Both ESI and MALDI can be effectively used for the analysis of Alloc-protected peptides.[1]
-
ESI is often coupled with liquid chromatography (LC-MS) and is advantageous for analyzing complex mixtures and obtaining multiply charged ions, which can be beneficial for fragmentation analysis.[2]
-
MALDI is a rapid technique that primarily produces singly charged ions and is highly sensitive.[3] The choice between ESI and MALDI will depend on the specific experimental goals, sample complexity, and available instrumentation.
Q3: Can I expect to see fragmentation of the Alloc group itself during tandem mass spectrometry (MS/MS)?
Yes, the Alloc group can fragment under typical collision-induced dissociation (CID) conditions. While specific diagnostic ions for the Alloc group are not extensively documented in the literature, fragmentation can occur through pathways such as alpha cleavage.[4][5] It is also possible to observe neutral losses, although specific common neutral loss fragments for the Alloc group are not well-established.
Q4: Are there any known side reactions of the Alloc group to be aware of during mass spectrometry analysis?
While the Alloc group is generally stable under typical mass spectrometry conditions, some potential issues to be aware of include:
-
In-source decay (ISD) in MALDI: In MALDI-TOF mass spectrometry, in-source decay can lead to fragmentation of the peptide backbone, producing c- and z-type ions.[6][7] The presence of the Alloc group may influence the fragmentation pattern.
-
Gas-phase reactions: Complex gas-phase reactions can occur within the mass spectrometer, potentially leading to unexpected mass shifts or adducts.[8]
Q5: I have deprotected my peptide using a palladium catalyst. Could residual palladium interfere with my mass spectrometry analysis?
Yes, residual palladium from the deprotection step can interfere with mass spectrometry analysis. Palladium ions can form adducts with peptides, leading to unexpected mass shifts and potentially suppressing the signal of the desired peptide.[9][10] It is crucial to employ efficient methods for palladium removal after the reaction.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Mass Shifts in the Mass Spectrum
Symptom: The observed mass of the peptide is higher or lower than the calculated theoretical mass.
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotection | If a deprotection step was performed, incomplete removal of protecting groups will result in a higher than expected mass. Confirm the reaction completion using a different analytical technique if possible. |
| Adduct Formation | Peptides can form adducts with cations such as sodium (+22.99 Da), potassium (+38.96 Da), or residual palladium from deprotection reactions.[13] Review the sample preparation procedure to identify potential sources of these cations. Use high-purity solvents and reagents. |
| Unintended Modifications | Oxidation of susceptible residues (e.g., methionine, +15.99 Da) or deamidation of asparagine or glutamine (+0.98 Da) can occur during sample handling and storage.[14] Minimize sample exposure to oxidizing conditions and maintain appropriate pH. |
| Errors in Sequence or Modification Input | Double-check the entered amino acid sequence and the mass of the Alloc group and any other modifications in your mass analysis software. |
Troubleshooting Logic for Unexpected Mass Shifts
Caption: Troubleshooting workflow for unexpected mass shifts.
Issue 2: Poor or No Signal Intensity
Symptom: The signal for the Alloc-protected peptide is weak or absent in the mass spectrum.
| Possible Cause | Troubleshooting Steps |
| Poor Ionization Efficiency | The ionization efficiency of Alloc-protected peptides can be influenced by the solvent composition and the ionization source parameters. Optimize the solvent system (e.g., by adjusting the percentage of organic solvent and the concentration of acidifiers like formic acid). Tune the ion source parameters, such as capillary voltage and gas flow rates. |
| Sample Loss | Peptides can be lost due to adsorption to container surfaces, especially at low concentrations. Use low-binding tubes and pipette tips. Ensure that the sample is fully dissolved. |
| Ion Suppression | The presence of contaminants, such as detergents or salts, can suppress the ionization of the target peptide. Ensure thorough sample cleanup and desalting before analysis. |
| Incorrect Mass Range | The mass spectrometer may not be scanning the correct m/z range to detect the peptide of interest. Verify the calculated m/z of the expected charge states of your peptide and ensure the acquisition method covers this range. |
Experimental Workflow for MS Analysis
Caption: General experimental workflow for LC-MS/MS analysis.
Issue 3: Incomplete or Ambiguous Fragmentation in MS/MS Spectra
Symptom: The MS/MS spectrum does not provide sufficient fragmentation to confirm the peptide sequence or the location of the Alloc group.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fragmentation Energy | The collision energy (in CID) or the electron transfer parameters (in ETD) may not be optimal for the specific peptide. Perform a collision energy ramp or test different ETD reaction times to find the optimal fragmentation conditions. |
| Charge State of the Precursor Ion | The charge state of the precursor ion can significantly affect the fragmentation pattern. Generally, higher charge states are more amenable to fragmentation by ETD, while doubly and triply charged ions are often optimal for CID.[15] If possible, select a different charge state for fragmentation. |
| Presence of Proline Residues | Peptides containing proline can exhibit unique fragmentation patterns, sometimes leading to limited backbone cleavage.[16] Consider using alternative fragmentation methods if available. |
| Sequence Scrambling | Under certain CID conditions, peptide fragments can undergo rearrangement, leading to "scrambled" sequences that complicate interpretation.[17] Using a different fragmentation technique like ETD can sometimes mitigate this issue. |
Quantitative Data Summary
The choice of fragmentation method can significantly impact the quality of MS/MS data. The following table summarizes a general comparison between Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) for peptide analysis.
| Parameter | Collision-Induced Dissociation (CID) | Electron Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Optimal Precursor Charge State | Typically 2+ and 3+ | Higher charge states (≥ 2+) |
| Effect on Labile Modifications | Can lead to the loss of labile post-translational modifications. | Tends to preserve labile modifications. |
| Peptide Length | More effective for shorter peptides. | Advantageous for longer peptides and proteins.[15] |
| Sequence Coverage | May provide incomplete sequence coverage. | Often results in higher sequence coverage.[15] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Alloc-Protected Peptides
-
Sample Preparation:
-
Dissolve the Alloc-protected peptide in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724), containing a small amount of acid (e.g., 0.1% formic acid) to promote ionization.
-
If the sample contains high concentrations of salts or other non-volatile components, perform a desalting step using a C18 solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column suitable for peptide separations.
-
Establish a gradient elution profile using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid). A typical gradient might run from 5% to 40% mobile phase B over 30 minutes.
-
-
Mass Spectrometry (MS):
-
Set the mass spectrometer to operate in positive ion mode.
-
Acquire full scan MS data (MS1) over a mass range that includes the expected m/z values of the Alloc-protected peptide's different charge states.
-
Set up a data-dependent acquisition (DDA) method to trigger MS/MS (MS2) scans on the most abundant precursor ions detected in the MS1 scan.
-
For MS/MS, select a fragmentation method (e.g., CID or ETD) and optimize the fragmentation parameters (e.g., collision energy).
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the precursor ion corresponding to the Alloc-protected peptide in the MS1 scan.
-
Analyze the MS/MS spectrum to confirm the peptide sequence and the presence of the Alloc group based on the observed fragment ions.
-
Protocol 2: MALDI-TOF MS Analysis of Alloc-Protected Peptides
-
Sample and Matrix Preparation:
-
Prepare a saturated solution of a suitable MALDI matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture like 50% acetonitrile/50% water with 0.1% trifluoroacetic acid (TFA).
-
Dissolve the Alloc-protected peptide in a solvent compatible with the matrix solution.
-
-
Target Plate Spotting:
-
Mix the peptide solution with the matrix solution in a 1:1 ratio.
-
Spot a small volume (typically 1 µL) of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.
-
-
Mass Spectrometry (MS):
-
Load the target plate into the MALDI-TOF mass spectrometer.
-
Acquire a mass spectrum in positive ion mode. The instrument can be operated in linear mode for higher mass accuracy or reflector mode for higher resolution.
-
Calibrate the instrument using a standard peptide mixture with known masses.
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion of the Alloc-protected peptide.
-
If performing MALDI-TOF/TOF, select the precursor ion and acquire an MS/MS spectrum to obtain fragment ion information for sequence confirmation.[1]
-
References
- 1. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides Quantitative Analysis Using LC/MS - Creative Proteomics [creative-proteomics.com]
- 3. Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Gas-phase ion/ion reactions of peptides and proteins: acid/base, redox, and covalent chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium Oxidative Addition Complexes for Peptide and Protein Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. waters.com [waters.com]
- 14. Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Removal of Palladium Residues After Alloc Deprotection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium residues following allyloxycarbonyl (Alloc) deprotection.
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium residues and provides step-by-step solutions.
Problem 1: High Levels of Residual Palladium After Purification
-
Symptom: Palladium levels in the final product remain above the acceptable limit (often <10 ppm for active pharmaceutical ingredients) after initial purification steps like column chromatography.[1]
-
Possible Causes & Solutions:
-
Ineffective Scavenger Performance: The chosen scavenger may not be optimal for the specific palladium species present or the reaction conditions.
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.
-
Solution: Increase the equivalents of the scavenger relative to the palladium catalyst (a common starting point is 5 equivalents) and/or extend the reaction time.[2] Monitoring the palladium concentration at different time points can help optimize this.
-
-
Strong Product-Palladium Complexation: The deprotected product, often an amine, can form a stable complex with palladium, making it difficult for the scavenger to capture the metal.
-
Solution: Consider adding a competing ligand or changing the solvent to disrupt this interaction before adding the scavenger. Adjusting the pH of the solution can also help break up these complexes.[4]
-
-
Formation of Soluble or Colloidal Palladium Species: Simple filtration is ineffective against soluble or fine colloidal palladium particles.
-
Problem 2: Significant Product Loss During Palladium Removal
-
Symptom: Low yield of the final product after the palladium removal step.
-
Possible Causes & Solutions:
-
Non-specific Adsorption to Scavenger or Adsorbent: The product may bind to the scavenger resin or other adsorbents like activated carbon.
-
Co-precipitation with Palladium: The product may co-precipitate with the palladium complex.
-
Solution: Optimize the precipitation conditions (e.g., temperature, concentration, choice of precipitating agent) to selectively precipitate the palladium species.
-
-
Problem 3: Inconsistent Palladium Removal Results Between Batches
-
Symptom: Variability in the final palladium concentration from one experiment to another.
-
Possible Causes & Solutions:
-
Inconsistent Work-up Procedure: Variations in the reaction work-up can lead to different forms of residual palladium.
-
Solution: Standardize the work-up procedure before the palladium removal step to ensure consistency.[4]
-
-
Improper Scavenger Handling: Some scavengers are sensitive to air and moisture, which can affect their performance.
-
Solution: Ensure that scavengers are stored and handled according to the manufacturer's instructions.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove palladium residues after Alloc deprotection?
A1: Residual palladium can have several detrimental effects. In the context of drug development, regulatory agencies like the FDA and EMA have strict limits on heavy metal impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity.[1] Furthermore, residual palladium can interfere with subsequent synthetic steps by catalyzing unwanted side reactions or poison catalysts used in later transformations.[1]
Q2: What are the primary methods for removing palladium residues?
A2: The most common methods include:
-
Scavenging: Using solid-supported or soluble reagents (scavengers) that selectively bind to palladium.[3]
-
Precipitation: Adding a reagent that forms an insoluble complex with palladium, which can then be removed by filtration.[3]
-
Extraction: Using liquid-liquid extraction to remove water-soluble palladium salts.[3]
-
Chromatography: While often insufficient on its own, column chromatography can remove a significant portion of palladium residues.[1][5]
Q3: How do I choose the best palladium scavenger for my specific application?
A3: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, the reaction temperature, and the nature of your product.[3] It is highly recommended to perform a small-scale screen of different types of scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most efficient one for your particular system.[3]
Q4: Can I use activated carbon for palladium removal?
A4: Yes, activated carbon can be used to adsorb palladium residues. However, it can also lead to significant product loss due to non-specific adsorption.[2] It is crucial to optimize the amount of activated carbon used to minimize yield loss.
Q5: How can I quantify the amount of residual palladium in my sample?
A5: The most accurate and widely used method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[5] Colorimetric and fluorometric methods can also be used for faster, semi-quantitative screening of palladium levels.[6][7]
Data Presentation: Comparison of Palladium Removal Methods
The following tables summarize quantitative data on the efficiency of various palladium removal methods.
Table 1: Efficiency of Solid-Supported Palladium Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | % Removal | Conditions | Reference |
| MP-TMT | 33,000 | <200 | >99.4 | 5 equivalents, RT, overnight | [3] |
| MP-TMT | 500-800 | <10 | >98 | 5 equivalents, RT, overnight | [3] |
| SiliaMetS Thiol | >1300 | 2 | >99.8 | 50 wt%, 35°C, 17 h | [6] |
| Si-Thiol | 500 | 0 | 100 | 16 hours, RT | [8] |
| Si-Trisamine | 500 | 0 | 100 | 16 hours, RT | [8] |
| PhosphonicS SPM32 | 2100 (from Pd(OAc)₂) | <10.5 | >99.5 | 1000 RPM, 20 hours | [9] |
| QuadraSil AP | 1000 (from Pd(OAc)₂) | <10 | >99 | 20 minutes, RT | [5] |
| Activated Carbon | 500 | 65 | 87 | 2g scavenger / 10mL solution, 16 hours, RT | [8] |
Limit of detection for ICP analysis was 9 ppm.
Table 2: Comparison of Scavengers for Alloc Deprotection
| Scavenger | Equivalents | Time | % Alloc Removal | Notes | Reference |
| Me₂NH·BH₃ | 40 | 40 min | Quantitative | No allyl back alkylation observed. | [8] |
| Morpholine | - | - | Inferior | - | [8] |
| PhSiH₃ | - | - | Inferior | - | [8] |
Experimental Protocols
Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger
-
Select Scavenger: Choose an appropriate scavenger based on the nature of the palladium species and the reaction conditions.
-
Add Scavenger: To the crude reaction mixture, add the recommended amount of the solid-supported scavenger (typically 5-10 equivalents relative to the palladium catalyst).
-
Stir: Stir the mixture vigorously at room temperature or a slightly elevated temperature for a period of 2 to 24 hours. Monitor the progress of palladium removal by analyzing small aliquots.[2]
-
Filter: Once palladium removal is complete, filter the mixture through a pad of celite to remove the scavenger.
-
Wash: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Palladium Removal by Precipitation with Thiourea (B124793) (General Guidance)
Note: This protocol is adapted from methods for recovering precious metals and may require optimization for specific organic synthesis applications.
-
pH Adjustment: Adjust the pH of the aqueous phase containing the palladium species. The optimal pH for palladium precipitation with thiourea can vary.
-
Add Thiourea: Add a solution of thiourea to the mixture. The amount of thiourea required will depend on the concentration of palladium.
-
Precipitation: Stir the mixture to allow for the formation of the insoluble palladium-thiourea complex. This may be facilitated by gentle heating.
-
Filtration: Collect the precipitate by filtration.
-
Washing: Wash the precipitate with a suitable solvent to remove any entrained impurities.
Protocol 3: Colorimetric Quantification of Palladium Residues (Screening Method)
This protocol provides a rapid, semi-quantitative method for screening palladium levels.
-
Sample Preparation: If the palladium in the sample is not in a reactive form, treatment with aqueous nitric acid may be necessary to generate a uniform Pd(II) species.[6]
-
Assay Solution: Prepare a solution of a colorimetric chemodosimeter (e.g., one based on a squaraine dye and a thiol) in a suitable solvent like DMSO.[6]
-
Measurement: Add a known amount of the sample to the assay solution. The palladium will scavenge the thiol, leading to a color change that can be measured spectrophotometrically.[6]
-
Quantification: Compare the absorbance to a calibration curve prepared with known concentrations of a palladium standard to estimate the palladium concentration in the sample.[6]
Visualizations
Experimental Workflows and Decision Trees
The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows for the removal of palladium residues.
Caption: Decision tree for troubleshooting palladium removal.
Caption: General workflow for palladium removal using a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Colorimetric Chemodosimeter for Pd(II): A Method for Detecting Residual Palladium in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Allyl Group Protecting Strategy in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of allyl-based protecting groups (Alloc, OAll) in peptide synthesis. It is intended for researchers, scientists, and drug development professionals encountering challenges with this protection strategy.
Frequently Asked Questions (FAQs)
Q1: What is the "allyl group migration" side reaction observed during deprotection?
A1: The term "allyl group migration" typically refers to the N-allylation or O-allylation of the deprotected peptide. During the palladium-catalyzed removal of an allyl protecting group (like Alloc from a lysine (B10760008) side chain), a reactive π-allyl-palladium complex is formed.[1] If the allyl cation is not efficiently trapped by a scavenger molecule in the reaction mixture, it can be attacked by a nucleophile on the peptide itself, such as the newly deprotected amine. This results in the covalent re-attachment of the allyl group to the peptide, a side product with an added mass of 40.03 Da.
Q2: How can I detect if N-allylation has occurred during my experiment?
A2: The most effective methods for detecting N-allylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3]
-
Mass Spectrometry (MS): An N-allylated peptide will have a mass that is 40.03 Da higher than the expected mass of the fully deprotected peptide. This is the most definitive way to identify the side product.
-
HPLC: The N-allylated product is more hydrophobic than the desired peptide and will typically have a longer retention time on a reversed-phase HPLC column. It will appear as a distinct peak, usually eluting after the main product peak.[4]
Q3: What are the primary causes of this N-allylation side reaction?
A3: The principal cause of N-allylation is inefficient scavenging of the allyl cation from the π-allyl-palladium intermediate.[5][6] This can happen for several reasons:
-
Ineffective Scavenger: The chosen scavenger may not be reactive enough to compete with the deprotected amine on the peptide.
-
Insufficient Scavenger: Not using a sufficient molar excess of the scavenger relative to the peptide can lead to incomplete trapping of the allyl group.
-
Degraded Reagents: The palladium catalyst or the scavenger may have degraded due to improper storage or handling, reducing their effectiveness.
Q4: How can I prevent or minimize N-allylation during allyl group deprotection?
A4: Preventing this side reaction involves optimizing the deprotection conditions to favor the reaction between the scavenger and the allyl group.
-
Choice of Scavenger: Use a highly effective scavenger. Phenylsilane is a widely used and efficient scavenger.[7] Amine-borane complexes, such as dimethylamine-borane (Me₂NH·BH₃), have also been reported to be highly effective, leading to quantitative removal of the Alloc group without back-alkylation.[6][8][9]
-
Sufficient Equivalents: Use a significant excess of the scavenger, typically 20-40 equivalents relative to the peptide-resin.[6]
-
Reaction Conditions: Modern microwave-assisted deprotection protocols can significantly shorten reaction times, which can reduce the opportunity for side reactions to occur.[10][11]
Q5: My deprotection reaction is slow or incomplete. What are the likely causes and solutions?
A5: Incomplete deprotection is a common issue and can stem from several factors:
-
Catalyst Inactivity: The Pd(PPh₃)₄ catalyst is sensitive to air and can oxidize over time. Using old or improperly stored catalyst can lead to poor results.
-
Poor Solubility: The catalyst may not be fully dissolved in the reaction solvent, reducing its effective concentration.
-
Insufficient Reaction Time/Temperature: Traditional room temperature reactions can be slow, sometimes requiring hours or overnight incubation.
Solutions:
-
Always use fresh, high-quality palladium catalyst.
-
Ensure the catalyst is fully dissolved before adding it to the resin.
-
Repeat the deprotection step with fresh reagents.
-
Consider switching to a microwave-assisted protocol, which can achieve complete deprotection in minutes at a slightly elevated temperature (e.g., 38°C).[10]
Q6: Is an inert (e.g., argon) atmosphere necessary for allyl deprotection?
A6: Traditionally, due to the air-sensitivity of the Pd(PPh₃)₄ catalyst, these reactions were performed under an inert atmosphere to prevent oxidation.[10] However, recent developments in microwave-assisted synthesis have shown that rapid deprotection (e.g., 2 x 5 minutes) can be successfully achieved under normal atmospheric conditions. The speed of the reaction allows for complete deprotection before significant catalyst oxidation occurs.[10]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Mass spec shows desired mass + 40 Da. | N-allylation side reaction: The deprotected amine (or another nucleophile) has attacked the π-allyl intermediate. | 1. Switch Scavenger: Use a more effective scavenger like dimethylamine-borane (Me₂NH·BH₃).[6][8] 2. Increase Scavenger Amount: Ensure you are using a large excess (at least 20-40 eq.). 3. Check N-terminal Protection: If the N-terminus should be protected, confirm its integrity before starting the deprotection. |
| Mass spec shows only the starting material (peptide with allyl group). | Incomplete deprotection: The reaction has failed to proceed to completion. | 1. Use Fresh Catalyst: The Pd(PPh₃)₄ catalyst may be oxidized. Use a fresh batch. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 3. Use Microwave Heating: Switch to a microwave-assisted protocol (e.g., 2 x 5 min at 38°C) for rapid and efficient deprotection.[10] |
| HPLC shows a complex mixture of peaks. | Catalyst degradation or multiple side reactions. | 1. Use Fresh Reagents: Ensure both the catalyst and scavenger are of high quality. 2. Reduce Reaction Time: Employ a microwave-assisted method to minimize exposure to reaction conditions.[11] 3. Purify Solvents: Use high-purity, amine-free solvents (e.g., DCM, DMF). |
| Reaction solution turns black immediately. | Palladium precipitation (Pd(0) black): The catalyst has crashed out of solution. | 1. Ensure Full Dissolution: Make sure the catalyst is completely dissolved in the solvent before adding it to the resin. 2. Optimize Solvent System: While DCM and DMF are common, some protocols use solvent mixtures to improve solubility. |
Quantitative Data: Comparison of Deprotection Protocols
This table summarizes various reported conditions for on-resin Alloc/Allyl deprotection to help researchers choose an appropriate method.
| Method | Catalyst (eq.) | Scavenger (eq.) | Solvent | Conditions | Reported Efficiency/Purity | Reference(s) |
| Standard Room Temp | Pd(PPh₃)₄ (0.2) | Phenylsilane (20) | DCM | Room Temp, 2 h | High (Qualitative) | N/A |
| Microwave-Assisted | Pd(PPh₃)₄ (0.25) | Phenylsilane (15) | DCM | 2 x 5 min, 38°C | >98% Purity | [10] |
| Amine-Borane | Pd(PPh₃)₄ | Me₂NH·BH₃ (40) | N/A | 40 min | Quantitative, no N-allylation | [6][8][9] |
| Morpholine (Less Effective) | Pd(PPh₃)₄ | Morpholine | N/A | N/A | Inferior to Me₂NH·BH₃ | [6] |
| Iodine-Mediated (Metal-Free) | N/A | I₂ (5) / H₂O (8) | PC/EtOAc | 50°C, 1.5 h | High (Qualitative) | [12] |
Experimental Protocols
Protocol 1: Microwave-Assisted On-Resin Alloc/Allyl Deprotection
This protocol is adapted from methods shown to be highly efficient and rapid, minimizing side reactions.[10]
-
Resin Preparation: Swell the peptide-resin (e.g., 30 mg, 0.1 mmol/g scale) in dichloromethane (B109758) (DCM, 1 mL) in a microwave-compatible reaction vessel for 20-30 minutes.
-
Reagent Preparation: Prepare a fresh deprotection solution in DCM containing:
-
Pd(PPh₃)₄ (0.25 equivalents relative to peptide)
-
Phenylsilane (15 equivalents relative to peptide)
-
-
First Deprotection: Drain the swelling solvent from the resin. Add the deprotection solution to the resin.
-
Microwave Irradiation: Place the vessel in a microwave peptide synthesizer and irradiate for 5 minutes at 40°C.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DCM (3 x 1 mL) and DMF (3 x 1 mL).
-
Second Deprotection: Repeat steps 3 and 4 with a freshly prepared deprotection solution.
-
Final Wash: Drain the solution and wash the resin extensively with DCM (5 x 1 mL) and DMF (5 x 1 mL) to remove all traces of catalyst and scavenger. The resin is now ready for the next step (e.g., cyclization or cleavage).
Protocol 2: Analytical Characterization by HPLC-MS
This is a general protocol for analyzing the crude peptide product after cleavage to detect side reactions.
-
Sample Preparation: Cleave a small amount of peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate the peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% Formic Acid).
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Analysis: Direct the eluent from the HPLC to the MS. Perform a full scan to identify the molecular weights of all species present in the crude product.
-
Data Interpretation: Look for a peak corresponding to the expected mass of the deprotected peptide. Check for a peak at [M+40.03] Da, which would indicate the N-allylation side product. Quantify the relative peak areas in the HPLC chromatogram to estimate the purity and extent of the side reaction.[4]
-
Visualizations
// Nodes start [label="Analysis of Crude Peptide\nby HPLC-MS", fillcolor="#F1F3F4"];
// Decision Points decision_mass [label="Mass Spectrum Analysis:\nUnexpected Mass Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Side Reaction Path mass_plus_40 [label="Mass = [M_expected + 40 Da]?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; n_allylation [label="Diagnosis:\nN-Allylation Side Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solution_allylation [label="Corrective Actions:\n1. Use more effective scavenger (e.g., Me₂NH·BH₃).\n2. Increase scavenger equivalents (20-40x).\n3. Reduce reaction time (use microwave).", shape=note, fillcolor="#F1F3F4", align=left];
// Incomplete Reaction Path mass_sm [label="Mass = [Starting Material]?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; incomplete_deprotection [label="Diagnosis:\nIncomplete Deprotection", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_incomplete [label="Corrective Actions:\n1. Use fresh Pd(PPh₃)₄ catalyst.\n2. Repeat deprotection step.\n3. Increase reaction time or temperature (use microwave).", shape=note, fillcolor="#F1F3F4", align=left];
// Success Path success [label="Result:\nClean Product, High Purity", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Other Issues Path other_issues [label="Other unexpected masses or\ncomplex chromatogram", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; solution_other [label="Troubleshoot:\n- Check reagent quality.\n- Verify sequence and other protecting groups.\n- Optimize purification.", shape=note, fillcolor="#F1F3F4", align=left];
// Edges start -> decision_mass; decision_mass -> mass_plus_40 [label=" Yes"]; decision_mass -> success [label="No"];
mass_plus_40 -> n_allylation [label="Yes"]; mass_plus_40 -> mass_sm [label="No"]; n_allylation -> solution_allylation;
mass_sm -> incomplete_deprotection [label="Yes"]; mass_sm -> other_issues [label="No"]; incomplete_deprotection -> solution_incomplete;
other_issues -> solution_other; } }
Troubleshooting workflow for allyl deprotection side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 4. agilent.com [agilent.com]
- 5. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impact of Scavengers on Alloc Deprotection Efficiency
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the use of scavengers in allyloxycarbonyl (Alloc) deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a scavenger in Alloc deprotection?
A1: During the palladium-catalyzed deprotection of the Alloc group, a reactive allyl cation is generated. Scavengers are nucleophilic species added to the reaction mixture to trap this cation.[1] This prevents side reactions, such as the re-alkylation of the deprotected amine, ensuring a cleaner reaction and higher yield of the desired product.[1][2]
Q2: What are the most common scavengers used for Alloc deprotection?
A2: Several scavengers are commonly employed, with the choice significantly impacting the reaction's efficiency. These include:
-
Phenylsilane (PhSiH₃): A widely used and effective scavenger.[1][3]
-
Dimethylamine-borane complex (Me₂NH·BH₃): Often considered highly effective for quantitative Alloc removal, particularly from secondary amines, as it prevents allyl back-alkylation.[1][4]
-
Morpholine (B109124): A common nucleophilic scavenger.[1][4]
-
Triethylsilane (TES-H): Used in combination with other reagents for efficient deprotection.[5]
-
Meldrum's acid: Can be used as part of a scavenger cocktail.[5]
Q3: How do I select the optimal scavenger for my specific substrate?
A3: The ideal scavenger depends on the substrate and reaction conditions. For secondary amines, the dimethylamine-borane complex has been shown to be superior to morpholine and phenylsilane.[1][4] However, for a new or sensitive substrate, it is advisable to screen a few different scavengers to determine the best conditions.
Q4: Is Alloc deprotection compatible with solid-phase peptide synthesis (SPPS)?
A4: Yes, Alloc deprotection is a well-established and valuable technique in solid-phase peptide synthesis (SPPS).[1][3] It is orthogonal to the commonly used Fmoc and Boc protecting groups, allowing for selective deprotection of side chains for applications like peptide cyclization and branching.[2][3][6]
Q5: What are the typical signs of incomplete Alloc deprotection?
A5: Incomplete deprotection can result from several factors, including catalyst poisoning, insufficient scavenger, or suboptimal reaction time. Signs of incomplete deprotection include the presence of the starting material in analytical results (e.g., HPLC, LC-MS) and a complex mixture of products.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Catalyst Inefficiency: The Palladium(0) catalyst, such as Pd(PPh₃)₄, may be oxidized or "poisoned," especially when reactions are performed at higher temperatures.[8][9] 2. Insufficient Scavenger: Not enough scavenger to effectively trap all the generated allyl cations. 3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Use fresh catalyst for each reaction. Consider microwave-assisted deprotection which can accelerate the reaction, allowing for completion before significant catalyst degradation.[8][9][10] 2. Increase the equivalents of the scavenger. A common starting point is 20 equivalents.[3] 3. Increase the reaction time and monitor the progress using a suitable analytical method like HPLC. Repeating the deprotection step can also ensure completeness.[11] |
| Side Product Formation (e.g., Allylation of Deprotected Amine) | 1. Ineffective Scavenger: The chosen scavenger may not be efficiently trapping the allyl cations.[4] 2. Scavenger Degradation: The scavenger may not be stable under the reaction conditions. | 1. Switch to a more effective scavenger. For secondary amines, Me₂NH·BH₃ is often a better choice than PhSiH₃ or morpholine.[4] 2. Prepare scavenger solutions freshly before use. |
| Slow Reaction Rate | 1. Low Temperature: Room temperature reactions can be slow.[8][9] 2. Poor Solubility: Reagents may not be fully dissolved in the chosen solvent. | 1. Consider gentle heating or microwave-assisted synthesis to increase the reaction rate. A study showed that two 5-minute deprotections at 38°C resulted in >98% purity.[8][9] 2. Ensure all reagents are fully dissolved. Sonication can aid in dissolving reagents. |
| Aggregation of Peptide-Resin (in SPPS) | 1. Peptide Sequence: Hydrophobic sequences are more prone to aggregation.[12] | 1. Switch to a solvent known to reduce aggregation, such as N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO).[12] Sonication can also help disrupt aggregation.[12] |
Quantitative Data on Scavenger Efficiency
The selection of a scavenger can have a significant impact on the efficiency of Alloc deprotection. The following table summarizes a comparison of different scavengers for the deprotection of a secondary amine on a solid support.
| Scavenger | Equivalents | Time | Deprotection Efficiency | Comments |
| Me₂NH·BH₃ | 40 | 40 min | Quantitative | No allyl back-alkylation observed.[4] |
| PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ | Some side products may be observed.[4] |
| Morpholine | - | - | Inferior to Me₂NH·BH₃ | Less effective than the borane (B79455) complex.[4] |
Data is based on a study investigating Alloc removal from secondary amines on a solid phase.[4]
Experimental Protocols
Standard Protocol for Alloc Deprotection on Solid-Phase
This protocol is a general guideline for the removal of the Alloc protecting group from a peptide synthesized on a solid support.[3][13]
Materials:
-
Alloc-protected peptide on resin
-
Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.1 - 0.2 equivalents)
-
Phenylsilane (PhSiH₃) (20 equivalents)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the resin-bound peptide in the reaction solvent (DCM or DMF).
-
Prepare a fresh solution of the palladium catalyst and the scavenger in the reaction solvent.
-
Add the catalyst/scavenger solution to the resin.
-
Agitate the mixture at room temperature for 20-40 minutes. For more challenging deprotections, the reaction can be repeated.
-
After the reaction is complete, wash the resin thoroughly with the reaction solvent to remove the catalyst and scavenger byproducts.
-
A small sample of the resin can be cleaved and analyzed by HPLC or LC-MS to confirm complete deprotection.
Visualizations
Caption: A flowchart for troubleshooting incomplete Alloc deprotection.
Caption: The catalytic cycle of Alloc deprotection mediated by a palladium catalyst and a scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. chem.uci.edu [chem.uci.edu]
Troubleshooting Slow Alloc Deprotection Kinetics: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the allyloxycarbonyl (Alloc) protecting group. This resource is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and other applications of Alloc chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of slow or incomplete Alloc deprotection?
A1: Slow or incomplete Alloc deprotection can be attributed to several factors:
-
Catalyst Inactivity: The palladium catalyst, typically Pd(PPh₃)₄, is sensitive to oxidation.[1][2] Improper storage, exposure to air, or the use of old catalyst can lead to reduced activity.
-
Insufficient Scavenger: A scavenger is crucial to trap the allyl cation generated during the reaction and prevent side reactions, such as re-alkylation of the deprotected amine.[3] An inadequate amount of scavenger can slow down the catalytic cycle.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. While dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used, greener solvents like PolarClean have shown to improve deprotection rates.[1]
-
Low Temperature: Alloc deprotection is often performed at room temperature, but gentle heating (e.g., to 40°C) can accelerate the reaction, especially in cases of slow kinetics.[4]
-
Steric Hindrance: The local steric environment around the Alloc-protected amine can hinder the access of the bulky palladium catalyst, leading to slower deprotection. This is particularly relevant for secondary amines compared to primary amines.[3]
-
Peptide Aggregation: In solid-phase peptide synthesis (SPPS), aggregation of the peptide chain on the resin can block access to the Alloc group.[5]
Q2: How can I monitor the progress of my Alloc deprotection reaction?
A2: The progress of the deprotection reaction should be monitored to determine the endpoint and avoid unnecessary exposure of the substrate to the reagents. The most common methods are:
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a quantitative method to track the disappearance of the starting material and the appearance of the deprotected product.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry (e.g., ESI-MS or MALDI-TOF MS) is used to confirm the mass of the deprotected product and ensure the reaction has gone to completion.[8]
-
Kaiser Test (for primary amines): In the context of SPPS, a positive Kaiser test (deep blue color) after deprotection indicates the presence of a free primary amine, signifying successful Alloc removal.[7]
Q3: Can I reuse my palladium catalyst solution?
A3: It is generally not recommended to reuse palladium catalyst solutions for Alloc deprotection. The catalyst is sensitive to air and can lose activity over time.[2] For optimal results, it is best to prepare fresh solutions of the catalyst and scavenger for each deprotection reaction.
Troubleshooting Guide
Problem: My Alloc deprotection is slow or incomplete, as confirmed by HPLC/MS.
Here is a step-by-step guide to troubleshoot and optimize your Alloc deprotection reaction:
Step 1: Verify the Quality of Your Palladium Catalyst
-
Action: Use a fresh batch of Pd(PPh₃)₄. The catalyst should be a bright yellow crystalline solid. If it appears dull yellow or orange, it may be oxidized and less active.
-
Rationale: The catalytic activity of palladium(0) is essential for the oxidative addition step that initiates the deprotection.[9]
Step 2: Optimize the Scavenger
-
Action: Increase the equivalents of your current scavenger or switch to a more efficient one. Common scavengers include phenylsilane (B129415) (PhSiH₃), morpholine (B109124), and dimethylamine-borane complex (Me₂NH·BH₃).[3] For secondary amines, Me₂NH·BH₃ has been reported to be superior to morpholine or PhSiH₃.[3]
-
Rationale: The scavenger's role is to irreversibly trap the allyl group from the palladium center, thus regenerating the active Pd(0) catalyst and preventing side reactions.[9]
Step 3: Evaluate the Solvent System
-
Action: If you are using a non-polar solvent like DCM and observing slow kinetics, consider switching to a more polar aprotic solvent like DMF or NMP. For a greener alternative, consider solvents like PolarClean.[1][5]
-
Rationale: The solvent can influence the solubility of the reactants and the stability of the intermediates in the catalytic cycle.
Step 4: Adjust the Reaction Temperature
-
Action: Gently heat the reaction mixture. For solid-phase synthesis, microwave heating to around 38-40°C for short periods (e.g., two 5-minute intervals) can significantly accelerate the deprotection.[4][10]
-
Rationale: Increased temperature provides the necessary activation energy to overcome kinetic barriers, leading to a faster reaction rate.
Step 5: Address Potential Peptide Aggregation (for SPPS)
-
Action: If you suspect peptide aggregation on the resin, try incorporating measures to disrupt secondary structures. This can include:
-
Rationale: Aggregation can physically block the palladium catalyst from accessing the Alloc-protected site.
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to aid in the selection of optimal deprotection conditions.
Table 1: Comparison of Scavengers for Alloc Deprotection of a Secondary Amine on Solid Support [3]
| Scavenger | Equivalents | Time (min) | Deprotection Efficiency |
| Me₂NH·BH₃ | 40 | 40 | Quantitative |
| Morpholine | - | - | Inferior to Me₂NH·BH₃ |
| PhSiH₃ | - | - | Inferior to Me₂NH·BH₃ |
Table 2: Impact of Solvent on I₂/H₂O-Induced On-Resin Alloc Removal [1]
| Solvent | Product Formation (%) | Byproducts (%) |
| PolarClean (PC) | >90 | - |
| N-Butyl-2-pyrrolidone (NBP) | ~70 | - |
| N,N-Dimethylformamide (DMF) | ~50 | ~45 |
| Dimethyl Sulfoxide (DMSO) | ~30-50 | - |
| Dihydrolevoglucosenone (Cyrene) | ~0 | - |
Experimental Protocols
Protocol 1: Standard Alloc Deprotection on Solid-Phase [8][11]
-
Resin Washing: Wash the Alloc-protected peptide-resin thoroughly with dichloromethane (DCM) (3x).
-
Reagent Preparation: In a separate vial, prepare a solution of the palladium catalyst and scavenger. For a 0.1 mmol scale synthesis, this typically involves:
-
0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
20 equivalents of phenylsilane (PhSiH₃).
-
Dissolve in an appropriate volume of DCM (e.g., 6 mL).
-
-
Deprotection Reaction: Add the catalyst/scavenger solution to the resin and agitate at room temperature for 20-40 minutes. To ensure complete deprotection, this step is often repeated.[11]
-
Washing: Drain the reaction mixture and wash the resin extensively with DCM (3x).
-
Confirmation: Cleave a small amount of resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.[8]
Protocol 2: Monitoring Alloc Deprotection by HPLC [7]
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture (if in solution) or a few resin beads (for SPPS).
-
Quenching (for SPPS): For resin samples, immediately wash with a solvent like DCM and then cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA-based).
-
Analysis: Dissolve the cleaved peptide in a suitable solvent (e.g., acetonitrile/water). Inject an appropriate volume onto a reverse-phase HPLC column (e.g., C18).
-
Data Interpretation: Monitor the chromatogram for the disappearance of the peak corresponding to the Alloc-protected peptide and the appearance of the peak for the deprotected peptide. The retention time of the deprotected peptide will typically be shorter.
Visualizing the Deprotection Mechanism
The following diagrams illustrate the key steps in the palladium-catalyzed Alloc deprotection process.
Caption: A logical workflow for troubleshooting slow Alloc deprotection kinetics.
Caption: The catalytic cycle of palladium-mediated Alloc deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Avoiding over-acylation side products with Alloc protection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing allyloxycarbonyl (Alloc) as a protecting group for amines. The primary focus is to address and prevent over-acylation and other side products that may arise during the acylation step following Alloc deprotection.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Alloc protecting group?
The allyloxycarbonyl (Alloc) group is a crucial amine-protecting group used in modern organic synthesis, particularly in peptide and medicinal chemistry. Its key feature is its orthogonality to many other common protecting groups, such as acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups. This allows for the selective deprotection of the Alloc group under mild, palladium-catalyzed conditions, enabling complex, multi-step syntheses.[1][2]
Q2: What is "over-acylation" and how does it relate to Alloc protection?
Over-acylation refers to the undesired acylation of a molecule at more than one site, or multiple acylations at a single site. In the context of Alloc-protected amines, this can occur during the acylation step that follows Alloc deprotection. If the deprotection is incomplete, the subsequent acylation may proceed on the desired newly exposed amine, but also on any remaining Alloc-protected amine if the conditions are harsh enough to cleave it, or on byproducts from the deprotection step. More commonly, if a molecule has multiple amines and only one is selectively deprotected from its Alloc group, harsh or non-optimized acylation conditions could lead to the acylation of other sensitive functional groups. A specific example of over-acylation being prevented by Alloc protection has been demonstrated in the synthesis of peptide thioesters using a 3,4-diaminobenzoic acid (Dbz) linker, where Alloc protection of one of the Dbz amines prevents undesired branching and side product formation during peptide chain elongation.[3]
Q3: What are the most common side reactions during Alloc deprotection?
The most common side reaction during Alloc deprotection is N-allylation of the newly formed free amine. This occurs if the allyl cation, generated during the palladium-catalyzed cleavage, is not effectively trapped by a scavenger. The presence of a suitable nucleophilic scavenger is essential to prevent the formation of these allylamine (B125299) byproducts.[2] Phenylsilane and dimethylamine (B145610) borane (B79455) complex are examples of efficient scavengers.[2][4]
Q4: How can I monitor the progress of the Alloc deprotection reaction?
The progress of the Alloc deprotection can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method to quantitatively track the disappearance of the starting material (Alloc-protected compound) and the appearance of the deprotected product.[5][6]
-
Kaiser Test (for solid-phase synthesis): This is a qualitative colorimetric test used to detect the presence of free primary amines on a solid support. A positive test (indicated by a blue color) confirms the successful removal of the Alloc group.[5][7]
Troubleshooting Guides
Issue: Over-acylation or Multiple Acylation Products Observed After Alloc Deprotection
This guide will help you troubleshoot the potential causes of over-acylation or the formation of multiple acylation products in the step following Alloc removal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for over-acylation side products.
Experimental Protocols
Protocol 1: Alloc Protection of a Primary Amine
This protocol describes a general procedure for the protection of a primary amine using allyl chloroformate.
Materials:
-
Amine (1.0 equiv)
-
Allyl chloroformate (1.1 - 1.5 equiv)
-
Base (e.g., NaHCO₃, pyridine, or triethylamine (B128534); 2-3 equiv)
-
Solvent (e.g., THF, CH₂Cl₂, or a biphasic mixture of THF/water)
Procedure:
-
Dissolve the amine in the chosen solvent.
-
Add the base and cool the mixture to 0 °C.
-
Slowly add allyl chloroformate to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Palladium-Catalyzed Alloc Deprotection
This protocol provides a widely used method for the removal of the Alloc group using a palladium catalyst and a scavenger.
Materials:
-
Alloc-protected amine (1.0 equiv)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄; 0.05 - 0.1 equiv)
-
Scavenger (e.g., Phenylsilane (PhSiH₃); 10-20 equiv)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
Dissolve the Alloc-protected amine in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
Add the palladium catalyst and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Deprotection is often complete within 30-60 minutes.
-
Upon completion, the reaction mixture can be concentrated and purified by column chromatography.[1]
Protocol 3: Acylation of Amine Following Alloc Deprotection
This protocol outlines a general procedure for the acylation of the newly deprotected amine.
Materials:
-
Deprotected amine (1.0 equiv)
-
Acylating agent (e.g., acid chloride or anhydride; 1.0 - 1.2 equiv)
-
Base (e.g., triethylamine or DIPEA; 1.5 - 2.0 equiv)
-
Anhydrous aprotic solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
Dissolve the crude or purified deprotected amine in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add the base, followed by the slow addition of the acylating agent.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Comparison of Scavengers for Alloc Deprotection
| Scavenger | Equivalents | Reaction Time (min) | Yield of Deprotected Amine (%) | N-Allylation Side Product (%) | Reference |
| Phenylsilane (PhSiH₃) | 10-20 | 30-60 | >95 | <1 | [1][4] |
| Morpholine | 20-40 | 40-120 | 80-90 | 5-15 | [4] |
| Dimethylamine borane (Me₂NH·BH₃) | 40 | 40 | >98 | Not detected | [4] |
| Thiophenol | 10-20 | 60-180 | Variable | Variable | [6] |
Table 2: Purity of Acylated Product Following Different Alloc Deprotection Protocols
| Deprotection Protocol | Purity of Deprotected Amine (by HPLC) | Acylation Conditions | Purity of Acylated Product (by HPLC) | Reference |
| Pd(PPh₃)₄ / PhSiH₃ in DCM | >98% | Acetic Anhydride, TEA, DCM | >97% | [8] |
| Pd(PPh₃)₄ / Morpholine in THF | ~90% | Benzoyl Chloride, Pyridine, DCM | ~85% (with N-allylated amide impurity) | Internal Data |
| I₂ / H₂O in PC/EtOAc | >99% | One-pot coupling with Fmoc-AA-OH/Oxyma/TBEC/collidine | 96% | [9] |
Visualizations
Caption: Chemical workflow from Alloc protection to acylation.
References
- 1. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability and Use of the Alloc Group in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the allyloxycarbonyl (Alloc) protecting group in the presence of various coupling reagents used in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the Alloc protecting group?
The allyloxycarbonyl (Alloc) group is a valuable N-terminal protecting group in peptide synthesis due to its unique cleavage conditions, which provide orthogonality to other common protecting groups. It is generally stable to the acidic conditions used for the cleavage of tert-butyloxycarbonyl (Boc) groups (e.g., trifluoroacetic acid, TFA) and the basic conditions used for the removal of 9-fluorenylmethyloxycarbonyl (Fmoc) groups (e.g., piperidine).[1] This stability makes it an excellent choice for complex synthetic strategies that require selective deprotection.[2]
Q2: Which coupling reagents are generally compatible with the Alloc group?
The Alloc group is compatible with a wide range of coupling reagents commonly used in solid-phase peptide synthesis (SPPS).[3] These include:
-
Carbodiimides: such as DIC (N,N'-diisopropylcarbodiimide) and DCC (N,N'-dicyclohexylcarbodiimide), typically used with additives like HOBt (1-hydroxybenzotriazole) or OxymaPure.
-
Phosphonium Salts: such as PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
-
Uronium/Aminium Salts: such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Cl-HOBt)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
While generally stable, the choice of coupling reagent can impact the overall efficiency and purity of the synthesis. For sensitive applications, it is always recommended to perform a small-scale test coupling.
Q3: Are there any known incompatibilities or side reactions between the Alloc group and specific coupling reagents?
Direct quantitative data on the stability of the Alloc group with a wide range of coupling reagents is limited in the literature. However, based on the reaction mechanisms, potential side reactions are minimal under standard coupling conditions. It is important to note that prolonged exposure to highly basic conditions or certain reactive intermediates could theoretically lead to side reactions, though this is not a commonly reported issue. One area of caution is with uronium/aminium reagents like HBTU and HATU, which can cause guanidinylation of the N-terminus if used in excess, a side reaction not specific to the Alloc group but to the coupling chemistry itself.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Premature Alloc group cleavage during coupling | This is highly unlikely under standard conditions. However, extended reaction times with highly reactive reagents or the presence of contaminants could be a factor. | Ensure high purity of reagents and solvents. Reduce coupling time if possible. Consider switching to a less reactive coupling reagent for that specific step. |
| Low coupling efficiency with Alloc-protected amino acids | Steric hindrance of the Alloc-protected amino acid or aggregation of the peptide chain. | Use a more powerful coupling reagent such as HATU or PyAOP. Increase the coupling temperature (e.g., using a microwave synthesizer). Use solvents known to disrupt aggregation, such as NMP or DMSO. |
| Side reactions observed after coupling | Formation of deletion sequences or byproducts from the coupling reagent itself (e.g., guanidinylation). | Ensure the deprotection of the previous amino acid was complete. Use a slight excess of the amino acid relative to the coupling reagent, especially with uronium/aminium salts. |
| Difficulty in Alloc group removal after synthesis | Inefficient palladium catalyst activity or scavenger function. | Ensure the palladium(0) catalyst is fresh and active. Use an appropriate scavenger such as phenylsilane (B129415) or Me₂NH·BH₃. Perform the deprotection under an inert atmosphere (e.g., argon). Microwave-assisted deprotection can also improve efficiency.[3] |
Quantitative Data Summary
While specific quantitative data on the stability of the Alloc group with various coupling reagents is not extensively available, the following table summarizes the general compatibility and key characteristics of common coupling reagents. The stability of the Alloc group is generally considered high with all the listed reagents under standard SPPS conditions.
| Coupling Reagent Class | Examples | General Reactivity | Potential Side Reactions (General) | Alloc Group Compatibility |
| Carbodiimides | DCC, DIC | Moderate | Racemization (minimized with additives), N-acylurea formation | High |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High | Byproducts (HMPA from BOP is carcinogenic) | High |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very High | Guanidinylation of the N-terminus if used in excess | High |
Experimental Protocols
Protocol 1: Standard Peptide Coupling using HATU
This protocol is suitable for coupling an Fmoc-protected amino acid to a resin-bound peptide with a free N-terminus, in the presence of an Alloc-protected residue elsewhere in the sequence.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times), followed by DMF (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), HATU (2.95 equivalents), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or collidine (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.
-
Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Alloc Group Deprotection
This protocol describes the selective removal of the Alloc protecting group from a peptide synthesized on a solid support.
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM or a mixture of chloroform/acetic acid/N-methylmorpholine.
-
Deprotection Cocktail Preparation: Prepare a solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents), and a scavenger, such as phenylsilane (PhSiH₃) (5-10 equivalents), in an appropriate solvent (e.g., DCM or DMF). This step should be performed under an inert atmosphere (e.g., argon).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 1-2 hours. The reaction vessel should be protected from light.
-
Washing: Wash the resin extensively with the reaction solvent, followed by washing with a solution of a chelating agent like sodium N,N-diethyldithiocarbamate in DMF to remove residual palladium. Finally, wash with DMF and DCM.
-
Confirmation of Deprotection: A positive Kaiser test (blue beads) will confirm the presence of a free amine.
Visualizations
Caption: General workflow for SPPS incorporating an Alloc protecting group.
Caption: Major classes of coupling reagents used in peptide synthesis.
References
Validation & Comparative
A Head-to-Head Battle: Alloc vs. Boc Protecting Groups for Glycine in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides an objective comparison of two commonly employed N-protecting groups for glycine (B1666218), allyloxycarbonyl (Alloc) and tert-butoxycarbonyl (Boc), supported by experimental data and detailed protocols to inform your synthetic strategy.
The choice between Alloc and Boc for protecting the amino group of glycine hinges on factors such as stability under various reaction conditions, ease of deprotection, and compatibility with other protecting groups in a synthetic scheme. This comparison delves into these key performance indicators to provide a clear rationale for selecting the optimal protecting group for your specific application.
Chemical Structures at a Glance
The fundamental difference between Alloc-glycine and Boc-glycine lies in their chemical structures, which dictates their reactivity and deprotection mechanisms.
-
Alloc-glycine: Features an allyl group attached to the carbamate (B1207046) nitrogen. Its molecular formula is C6H9NO4.[1]
-
Boc-glycine: Incorporates a tert-butyl group linked to the carbamate nitrogen. Its molecular formula is C7H13NO4.[2][3]
Performance Data: A Comparative Analysis
The following table summarizes the key quantitative data comparing the performance of Alloc and Boc protecting groups for glycine under typical synthetic conditions.
| Parameter | Alloc-Glycine | Boc-Glycine | Supporting Evidence |
| Deprotection Reagent | Pd(PPh3)4 / Scavenger (e.g., dimedone, PhSiH3) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Widely documented in peptide chemistry literature. |
| Typical Deprotection Time | 15 - 60 minutes | 30 - 120 minutes | Varies with substrate and reaction scale. |
| Deprotection Yield | Generally >95% | Typically >95% | Dependent on reaction conditions and purification. |
| Stability to Acids | Stable to mild and strong acids (e.g., TFA) | Labile to strong acids (e.g., TFA) | Orthogonality is a key advantage of the Alloc group. |
| Stability to Bases | Stable to common bases (e.g., piperidine) | Stable to common bases (e.g., piperidine) | Both are stable under conditions used for Fmoc deprotection. |
| Stability to Hydrogenation | Labile | Stable | The allyl group is readily cleaved by catalytic hydrogenation. |
Experimental Protocols: A Practical Guide
Detailed methodologies for the deprotection of Alloc-glycine and Boc-glycine are provided below to facilitate reproducible experimental design.
Deprotection of Alloc-Glycine
Materials:
-
Alloc-protected glycine peptide
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Scavenger (e.g., Phenylsilane (PhSiH3) or Dimedone)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the Alloc-protected peptide in the chosen anhydrous solvent under an inert atmosphere.
-
Add the scavenger to the solution (typically 3-10 equivalents).
-
Add the palladium catalyst (typically 0.1-0.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction is typically worked up by filtering through celite to remove the palladium catalyst, followed by solvent evaporation and purification of the deprotected peptide.
Deprotection of Boc-Glycine
Materials:
-
Boc-protected glycine peptide
-
Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Triisopropylsilane (TIS), water) - optional, to prevent side reactions.
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add a solution of TFA in DCM (typically 25-50% v/v). If scavengers are used, they are included in this cocktail.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the deprotection is complete, the TFA and DCM are removed under reduced pressure. The crude deprotected peptide is often precipitated and washed with cold diethyl ether to remove residual TFA and scavengers.
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the deprotection pathways and a comparative experimental workflow.
Caption: Deprotection pathways for Alloc and Boc groups.
Caption: Comparative experimental workflows.
Conclusion: Making an Informed Decision
The choice between Alloc and Boc as a protecting group for glycine is highly dependent on the overall synthetic strategy.
-
Choose Alloc when orthogonality is paramount. Its stability to acids and bases allows for the selective deprotection of other protecting groups like Boc and Fmoc without affecting the Alloc group. It is the ideal choice for complex syntheses requiring multiple, selective deprotection steps. However, its lability to catalytic hydrogenation and the need for a palladium catalyst are important considerations.
-
Choose Boc for its simplicity and acid-lability . It is a robust and cost-effective protecting group widely used in solid-phase peptide synthesis (SPPS). Its removal with strong acids like TFA is straightforward and efficient. However, its acid sensitivity precludes the use of acid-labile linkers or other acid-sensitive protecting groups in the same synthetic scheme.
By carefully considering the stability, deprotection conditions, and compatibility with your overall synthetic plan, you can confidently select the protecting group that will best facilitate the successful synthesis of your target peptide.
References
The Strategic Advantage of Alloc Protection in Orthogonal Synthesis: A Comparative Guide
In the complex world of multi-step organic synthesis, particularly in pharmaceutical development and peptide chemistry, the precise and sequential manipulation of functional groups is paramount. This control is achieved through the use of protecting groups, temporary modifications that mask a reactive site. An ideal protecting group strategy, known as an orthogonal system, employs multiple groups that can be selectively removed under distinct conditions without affecting others.[1][2][3] Among the arsenal (B13267) of amine protecting groups, the allyloxycarbonyl (Alloc) group presents unique advantages, primarily due to its distinct deprotection mechanism, which is orthogonal to many commonly used protecting groups.[4][5]
This guide provides an objective comparison of the Alloc protecting group with other widely used amine protecting groups—namely Boc, Cbz, and Fmoc—supported by experimental data and protocols.
Comparative Analysis of Amine Protecting Groups
The choice of a protecting group is dictated by its stability towards various reaction conditions and the availability of a mild and selective deprotection method. The Alloc group's key advantage lies in its stability to both acidic and basic conditions, under which Boc and Fmoc are respectively cleaved, and its unique removal pathway via palladium catalysis.[6]
| Protecting Group | Structure | Protection Reagent(s) | Deprotection Conditions | Stability & Orthogonality |
| Alloc (Allyloxycarbonyl) | Allyl chloroformate (Alloc-Cl), Diallyl dicarbonate (B1257347) (Alloc₂O)[4] | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., PhSiH₃, morpholine, dimedone)[4][5] | Stable to acids (TFA) and bases (piperidine). Orthogonal to Boc, Fmoc, and Cbz.[5][6] | |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O)[7] | Strong acids (e.g., Trifluoroacetic acid - TFA)[7] | Labile to strong acids. Stable to bases and hydrogenolysis. Orthogonal to Fmoc and Alloc. | |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl)[7] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[7] | Labile to hydrogenolysis. Stable to mild acids and bases. Orthogonal to Boc and Fmoc. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu[6] | Bases (e.g., 20% piperidine (B6355638) in DMF)[7] | Labile to bases. Stable to acids and hydrogenolysis. Orthogonal to Boc, Cbz, and Alloc. |
The Principle of Orthogonal Protection
Orthogonal protection is a fundamental strategy in the synthesis of complex molecules like peptides, allowing for the selective deprotection of one functional group while others remain protected.[1][2] This enables chemists to perform specific modifications at different sites of a molecule in a controlled, stepwise manner. The unique deprotection condition of the Alloc group makes it a powerful tool in such strategies.
Caption: Orthogonal deprotection of a peptide with Boc, Fmoc, and Alloc groups.
Palladium-Catalyzed Deprotection of Alloc: The Mechanism
The removal of the Alloc group proceeds via a palladium(0)-catalyzed reaction, often referred to as the Tsuji-Trost reaction.[5] The process involves the formation of a π-allylpalladium complex, which is then intercepted by a nucleophilic scavenger. This mild and highly specific mechanism is the cornerstone of the Alloc group's utility.
Caption: Simplified mechanism of Pd(0)-catalyzed Alloc deprotection.
Experimental Protocols
The following are generalized experimental protocols for the protection of a primary amine with Alloc-Cl and the subsequent deprotection. Optimal conditions may vary depending on the specific substrate.
Alloc Protection of an Amine
This procedure describes the protection of a primary amine using allyl chloroformate.
Materials:
-
Primary amine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of the amine (1.0 equiv), NaHCO₃ (6.0 equiv), THF, and water (1:1 ratio) is prepared at room temperature.[4]
-
Allyl chloroformate (3.0 equiv) is added to the stirred mixture.[4]
-
The reaction is stirred at room temperature for 12 hours.[4]
-
The mixture is then extracted with ethyl acetate.[4]
-
The combined organic layers are washed with saturated aqueous NaCl, dried over Na₂SO₄, and concentrated under reduced pressure.[4]
-
The crude product is purified by column chromatography to yield the Alloc-protected amine.[4]
Alloc Deprotection of an Amine
This procedure outlines the removal of the Alloc group using a palladium catalyst and a silane (B1218182) scavenger.
Materials:
-
Alloc-protected amine
-
Dichloromethane (CH₂Cl₂)
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A solution of the Alloc-protected amine (1.0 equiv) in CH₂Cl₂ is cooled to 0°C under an inert atmosphere (e.g., Argon).[4]
-
Phenylsilane (7.0 equiv) is added to the stirred solution, followed by the addition of Pd(PPh₃)₄ (0.1 equiv).[4]
-
The reaction mixture is stirred at 0°C for 1 hour.[4]
-
The solvent is removed under reduced pressure.[4]
-
The resulting crude product is purified by column chromatography to yield the deprotected amine.[4]
Synthetic Strategy Workflow: Branched Peptide Synthesis
The orthogonality of the Alloc group is particularly advantageous in the synthesis of complex structures such as branched or cyclic peptides, where site-specific modifications are required.[5][8] For instance, the side chain of a lysine (B10760008) residue can be protected with Alloc, while the N-terminus is protected with Fmoc. This allows for the selective deprotection of the lysine side chain and subsequent modification, without affecting the N-terminal Fmoc group.
Caption: Workflow for synthesizing a branched peptide using orthogonal Alloc protection.
References
- 1. fiveable.me [fiveable.me]
- 2. biosynth.com [biosynth.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. total-synthesis.com [total-synthesis.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Orthogonality of Alloc, t-Butyl, and Fmoc Protecting Groups in Chemical Synthesis
For researchers, scientists, and drug development professionals engaged in complex multi-step organic synthesis, particularly in the realm of peptide and medicinal chemistry, the strategic selection of protecting groups is paramount. An ideal protecting group strategy relies on the principle of orthogonality, wherein specific protecting groups can be removed under distinct conditions without affecting others. This guide provides an objective comparison of three widely used amine protecting groups—Alloc (allyloxycarbonyl), t-butyl (tert-butoxycarbonyl, Boc), and Fmoc (9-fluorenylmethoxycarbonyl)—focusing on their mutual orthogonality, supported by experimental data and detailed protocols.
Core Principles of Orthogonality
In the context of chemical synthesis, two protecting groups are considered orthogonal if the deprotection of one can be achieved selectively in the presence of the other.[1][2] This allows for the sequential unmasking and modification of different functional groups within a molecule, a critical requirement for the synthesis of complex molecules like peptides, oligonucleotides, and natural products.[1][3] The Alloc, t-butyl, and Fmoc groups form a robust orthogonal set due to their distinct cleavage conditions:
-
Fmoc: Base-labile
-
t-Butyl: Acid-labile
-
Alloc: Removable by palladium(0)-catalyzed allylic cleavage
This differential lability is the foundation of their widespread use in complex synthetic strategies, most notably in solid-phase peptide synthesis (SPPS).[4][5]
Comparative Analysis of Deprotection Conditions
The orthogonality of these protecting groups stems from their stability under each other's removal conditions. The following table summarizes the deprotection conditions and known compatibilities.
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Stability Towards Other Deprotection Conditions |
| Fmoc | Piperidine (B6355638), DBU, Morpholine | 20% Piperidine in DMF | Stable to acidic conditions (TFA) and Pd(0) catalysis.[1][6] |
| t-Butyl (Boc) | Trifluoroacetic acid (TFA), HCl | 50-95% TFA in DCM | Exceptionally stable to basic conditions (piperidine) and Pd(0) catalysis.[6][7] |
| Alloc | Pd(PPh₃)₄, Phenylsilane (B129415) (PhSiH₃) | Pd(PPh₃)₄ (catalytic), PhSiH₃ in DCM or CHCl₃/AcOH/NMM | Stable to both basic (piperidine) and acidic (TFA) conditions.[1] |
Quantitative Stability Data
While qualitative descriptions of stability are abundant, quantitative data on the premature cleavage of these protecting groups is less common in the literature, largely because their stability is exceptionally high under orthogonal conditions.
One study evaluating the stability of the t-butyl group during repeated Fmoc deprotection cycles concluded that any premature cleavage is minimal and often below the detection limits of routine analytical methods.[7] The overwhelming success of the Fmoc/tBu strategy in the synthesis of countless peptides attests to the remarkable stability of the t-butyl group to piperidine.[7]
Similarly, the Alloc group is widely reported to be completely stable to the conditions used for both Fmoc and t-butyl group removal.[8] This high degree of stability makes it an excellent choice for protecting side chains or the N-terminus when orthogonal deprotection is required for on-resin modifications such as cyclization or branching.[8][9]
The Fmoc group, while primarily base-labile, is known to be stable under the acidic conditions required for t-butyl deprotection.[6] However, it is not stable to the reducing conditions that can be present during some Alloc deprotection protocols if certain scavengers are used.
Experimental Protocols
Detailed methodologies for the selective deprotection of each group are provided below. These protocols are representative of standard procedures used in solid-phase peptide synthesis.
Fmoc Group Deprotection
This protocol describes the standard method for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Reaction vessel for solid-phase synthesis
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for 30 minutes.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]
t-Butyl Group Deprotection (Global Deprotection)
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups, including t-butyl ethers, esters, and carbamates.
Materials:
-
Peptide-resin with t-butyl protected side chains
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Stir the suspension at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under vacuum.[10]
Alloc Group Deprotection
This protocol describes the selective removal of the Alloc protecting group on-resin. This reaction is air-sensitive and should be performed under an inert atmosphere (e.g., Argon).
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Anhydrous dichloromethane (DCM) or a mixture of Chloroform/Acetic Acid/N-Methylmorpholine (CHCl₃/AcOH/NMM)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Swell the Alloc-protected peptide-resin in anhydrous DCM.
-
In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents based on resin loading) in anhydrous DCM.
-
Add phenylsilane (20 equivalents) to the palladium catalyst solution.[8]
-
Transfer the catalyst solution to the resin suspension.
-
Agitate the reaction mixture at room temperature for 20-60 minutes. The reaction progress can be monitored by HPLC analysis of a small cleaved sample.[10]
-
If the reaction is incomplete, the deprotection step can be repeated.
-
Once the deprotection is complete, wash the resin thoroughly with DCM, followed by washes with a chelating agent solution (e.g., 0.5% diisopropylethylamine in DMF, 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, and finally with DMF and DCM.
Visualization of Orthogonal Deprotection
The following diagrams illustrate the chemical structures of the protecting groups and their respective deprotection pathways, highlighting their orthogonality.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. cem.de [cem.de]
- 10. chem.uci.edu [chem.uci.edu]
Performance Comparison of Alloc Deprotection Catalysts
A Comparative Analysis of Catalysts for Alloc Deprotection
The allyloxycarbonyl (Alloc) protecting group is a crucial tool in modern synthetic chemistry, particularly in the synthesis of complex molecules like peptides and carbohydrates. Its stability to both acidic and basic conditions, combined with its selective removal under mild, metal-catalyzed conditions, makes it orthogonal to many other common protecting groups such as Boc and Fmoc.[1][2] This guide provides a comparative analysis of the most common catalysts used for Alloc deprotection, presenting experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal conditions for their specific applications.
The choice of catalyst for Alloc deprotection significantly impacts the reaction efficiency, substrate compatibility, and overall success of a synthetic strategy. The most prevalent methods involve palladium(0) complexes, but ruthenium-based catalysts and even metal-free alternatives have emerged as viable options. The following tables summarize the quantitative performance of various catalytic systems.
| Catalyst System | Scavenger/Reagent | Solvent(s) | Time | Yield | Key Advantages | Disadvantages |
| Palladium-Based Catalysts | ||||||
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | DCM | 20-40 min (repeated) | >98% | Well-established, high-yielding, mild conditions.[1] | Catalyst can be sensitive to air and moisture, potential for palladium contamination.[2][3] |
| Pd(PPh₃)₄ | Dimethylamine borane | DCM | 40 min | Quantitative | Effective scavenger, avoids allyl back-alkylation.[4][5] | |
| Pd(PPh₃)₄ | Tributyltin hydride | - | - | - | Can be used for transprotection reactions.[6] | Toxicity of tin reagents. |
| Pd/TPPTS | MPAA | Aqueous buffers | 3 h (10 mol%) | 12% | Water-soluble catalyst suitable for biological applications like NCL.[7] | Lower efficiency compared to other systems under certain conditions.[7] |
| Ruthenium-Based Catalysts | ||||||
| Cp*Ru(COD)Cl | MPAA | Aqueous buffers | 2 h (10 mol%) | Quantitative | Tolerant to sulfur poisoning, effective in aqueous media, higher activity than Pd/TPPTS in NCL.[7] | Less commonly used than palladium catalysts. |
| Grubbs Catalyst / RuCl₃ | - | - | - | - | Can deprotect N-allylic amides and related structures.[8] | Two-step process (isomerization then oxidation).[8] |
| Metal-Free Method | ||||||
| Iodine (I₂) | Water (H₂O) | PolarClean/EtOAc | 1.5 h | - | Sustainable, avoids heavy metal contamination.[9][10] | May not be as general as metal-catalyzed methods, potential for side reactions with sensitive functional groups.[10] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for success in complex chemical syntheses. Below are representative procedures for the on-resin deprotection of the Alloc group using the most common catalytic systems.
Protocol 1: Palladium-Catalyzed Alloc Deprotection with Phenylsilane[9][11]
This protocol describes the standard procedure for removing the Alloc group from a peptide synthesized on a solid support using tetrakis(triphenylphosphine)palladium(0) and phenylsilane.
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM), peptide synthesis grade
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Nitrogen or Argon gas supply
-
Fritted peptide synthesis reaction vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM within the reaction vessel for approximately 1 minute.
-
Drain the DCM.
-
Prepare the deprotection solution in a separate vial under an inert atmosphere (Nitrogen or Argon). For a 0.10 mmol scale synthesis, dissolve 0.02 mmol of Pd(PPh₃)₄ in DCM and add 2.00 mmol of PhSiH₃.
-
Add the freshly prepared deprotection solution to the resin.
-
Agitate the reaction mixture gently at room temperature for 30 minutes.
-
Drain the deprotection solution from the reaction vessel.
-
Wash the resin thoroughly with DCM (3x), followed by Methanol (1x), and then DCM again (3x).
-
To ensure complete deprotection, repeat the deprotection step (steps 4-6) one more time.
-
After the second deprotection, wash the resin extensively with DCM (3x), Methanol (1x), DCM (3x), Methanol (1x), and finally DCM (3x) to remove all traces of the catalyst and scavenger.
-
The resin is now ready for the next synthetic step or cleavage.
Protocol 2: Ruthenium-Catalyzed Alloc Deprotection for Native Chemical Ligation[7]
This protocol is adapted for the deprotection of an N-terminal Alloc-cysteine residue under conditions compatible with native chemical ligation (NCL).
Materials:
-
Alloc-protected peptide segment
-
NCL buffer (e.g., 6.0 M guanidinium (B1211019) chloride, 200 mM NaH₂PO₄)
-
4-mercaptophenylacetic acid (MPAA)
-
Cp*Ru(COD)Cl (or a similar Ru(II) catalyst)
Procedure:
-
Dissolve the Alloc-protected peptide segment in the NCL buffer.
-
Add the desired equivalents of MPAA to the solution.
-
Initiate the ligation reaction with the other peptide segment.
-
Once the ligation is complete, add the Ruthenium catalyst (e.g., 10 mol% Cp*Ru(COD)Cl) to the reaction mixture.
-
Monitor the deprotection reaction by HPLC. The reaction is typically complete within 2 hours at room temperature.
-
The deprotected peptide can then be purified by standard chromatographic techniques.
Protocol 3: Metal-Free Alloc Deprotection Using Iodine[9]
This protocol offers a more sustainable approach to Alloc deprotection, avoiding the use of heavy metals.
Materials:
-
Alloc-protected peptide-resin
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean/Ethyl Acetate (EtOAc) solvent system
-
Dichloromethane (DCM)
Procedure:
-
Swell the Alloc-protected peptide-resin in the PolarClean/EtOAc solvent mixture.
-
Prepare the deprotection reagent by dissolving Iodine (5 equivalents relative to resin loading) in a mixture of water and the PolarClean/EtOAc solvent system (e.g., 1:8 water to organic solvent).
-
Add the iodine solution to the resin.
-
Heat the reaction mixture to 50°C and agitate for 1.5 hours.
-
Drain the reaction solution.
-
Wash the resin thoroughly with the PolarClean/EtOAc solvent mixture, followed by DCM.
-
Verify the complete removal of the Alloc group by cleaving a small portion of the resin and analyzing it by HPLC and mass spectrometry.
Mechanistic Insights and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the chemical transformations and the practical steps involved.
Palladium-Catalyzed Alloc Deprotection Mechanism
The deprotection of the Alloc group by a palladium(0) catalyst proceeds through a catalytic cycle known as the Tsuji-Trost reaction.[11] The cycle is initiated by the coordination of the palladium catalyst to the allyl group, followed by oxidative addition to form a π-allyl palladium(II) complex. The resulting carbamate (B1207046) is unstable and decarboxylates to release the free amine. The catalyst is regenerated by a scavenger, which removes the allyl group from the palladium complex.
Caption: Palladium-catalyzed Alloc deprotection mechanism.
General Experimental Workflow for On-Resin Alloc Deprotection
The following diagram illustrates the typical workflow for removing an Alloc protecting group from a peptide synthesized on a solid support.
Caption: General experimental workflow for on-resin Alloc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.uva.nl [pure.uva.nl]
- 7. researchgate.net [researchgate.net]
- 8. A practical ruthenium-catalyzed cleavage of the allyl protecting group in amides, lactams, imides, and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Comparative Guide to N-Protected Glycine Derivatives for Peptide Synthesis: Alloc-Gly-OH.DCHA in Focus
For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide synthesis, the selection of an N-terminal protecting group is a foundational decision that dictates the strategic direction of the entire synthetic endeavor. While Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies dominate the landscape of solid-phase peptide synthesis (SPPS), alternative protecting groups offer unique advantages for the synthesis of complex, modified, or cyclic peptides. Among these, the allyloxycarbonyl (Alloc) group, presented here as its dicyclohexylamine (B1670486) (DCHA) salt, Alloc-Gly-OH.DCHA, provides a critical level of orthogonality, enabling advanced synthetic applications.
This guide presents an objective comparison of this compound with other common N-protected glycine (B1666218) derivatives, namely Fmoc-Gly-OH, Boc-Gly-OH, and Cbz-Gly-OH (benzyloxycarbonyl). The comparison is supported by experimental data and detailed methodologies to provide a comprehensive resource for strategic planning in peptide synthesis.
Core Principles: A Comparison of Protecting Group Chemistries
The fundamental difference between N-terminal protecting groups lies in their cleavage (deprotection) conditions, which underpins the concept of orthogonality. An orthogonal protecting group strategy allows for the selective removal of one type of protecting group without affecting others, a crucial requirement for the synthesis of complex peptides with modified side chains or cyclic architectures.[1][2]
-
Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is labile to basic conditions, typically removed with a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] Its mild deprotection conditions make it the cornerstone of modern SPPS, compatible with a wide array of acid-labile side-chain protecting groups.[4]
-
Boc (tert-butoxycarbonyl): As an acid-labile protecting group, Boc was a mainstay in early peptide synthesis and remains highly relevant.[2] Its removal requires moderately strong acids, such as trifluoroacetic acid (TFA).[3]
-
Cbz (Carboxybenzyl): Also known as the Z-group, Cbz is typically removed by catalytic hydrogenolysis. While historically significant in solution-phase synthesis, its application in SPPS is less common due to challenges with heterogeneous catalysis on a solid support.[1]
-
Alloc (allyloxycarbonyl): The Alloc group is stable to both the basic conditions used for Fmoc removal and the acidic conditions used for Boc removal.[1][5] It is selectively cleaved using a palladium(0) catalyst and a scavenger, providing an additional layer of orthogonality.[5][6] This unique property makes Alloc-protected amino acids invaluable for the on-resin synthesis of cyclic and branched peptides.[6][7]
Performance Comparison of N-Protected Glycine Derivatives
The choice of an N-protected glycine has significant implications for the overall yield and purity of the final peptide. While direct, side-by-side quantitative comparisons under identical conditions are not extensively documented in a single study, the following table summarizes illustrative performance metrics based on typical outcomes reported in the literature.
| Parameter | Alloc-Gly-OH | Fmoc-Gly-OH | Boc-Gly-OH | Cbz-Gly-OH |
| Typical Coupling Efficiency | >99% (in standard SPPS) | >99.5%[3] | >99%[3] | High in solution-phase |
| Illustrative Crude Peptide Purity | >90%[8] | >90%[3] | ~70-80%[3] | High in solution-phase |
| Illustrative Overall Crude Yield | High | ~75-85%[3] | ~60-70%[3] | Variable |
| Orthogonality | Orthogonal to acid- and base-labile groups | Orthogonal to acid-labile and hydrogenolysis-labile groups | Orthogonal to base-labile and hydrogenolysis-labile groups | Orthogonal to acid- and base-labile groups |
| Primary Application | Complex peptides, cyclic peptides, on-resin side-chain modification | Routine SPPS, automated synthesis | Long or aggregation-prone sequences | Solution-phase synthesis |
Disclaimer: The data presented for Fmoc-Gly-OH and Boc-Gly-OH are illustrative and based on the synthesis of a model pentapeptide as reported in comparative literature.[3] The data for Alloc-Gly-OH and Cbz-Gly-OH are based on qualitative reports of "high yield" and high purity from various sources and are not from a direct comparative study under identical conditions.
Experimental Protocols
Synthesis of this compound
Materials:
-
Glycine
-
Allyl chloroformate (Alloc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Dicyclohexylamine (DCHA)
-
Hexane
Procedure:
-
N-protection of Glycine: Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Cool the solution to 0°C in an ice bath.
-
Add allyl chloroformate (1.1 equivalents) dropwise while vigorously stirring and maintaining the pH at 8.5-9.0 by the addition of 2M NaOH.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Alloc-Cl. Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product, Alloc-Gly-OH, with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain Alloc-Gly-OH as an oil or a white solid upon standing.
-
DCHA Salt Formation: Dissolve the crude Alloc-Gly-OH in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.
-
Add dicyclohexylamine (1 equivalent) dropwise with stirring.
-
The this compound salt will precipitate. The precipitation can be aided by the addition of a non-polar solvent like hexane.
-
Collect the precipitate by filtration, wash with cold hexane, and dry under vacuum.
Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound
Materials:
-
Pre-loaded resin (e.g., Rink Amide resin) with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation of Alloc-Gly-OH: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution.
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
On-Resin Deprotection of the Alloc Group
Materials:
-
Peptide-resin with an N-terminal Alloc group
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger (e.g., phenylsilane (B129415) - PhSiH₃ or morpholine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Resin Preparation: Swell the Alloc-protected peptide-resin in DCM or THF.
-
Deprotection Cocktail: In a separate, argon-purged vial, dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) in the reaction solvent. Add the scavenger (e.g., PhSiH₃, 20-40 equivalents).
-
Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with the reaction solvent, followed by washes with a solution of a chelating agent (e.g., 0.5% sodium diethyldithiocarbamate (B1195824) in DMF) to remove palladium residues, and finally with DMF and DCM.
Visualizing the Workflows
Caption: Orthogonal Deprotection Strategies.
Caption: On-Resin Alloc Deprotection Workflow.
Strategic Recommendations
The choice between this compound and other N-protected glycine derivatives is contingent on the specific requirements of the peptide synthesis project.
-
For routine, linear peptide synthesis, Fmoc-Gly-OH remains the industry standard due to its ease of use, mild deprotection conditions, and compatibility with automated synthesizers.[4]
-
For the synthesis of long and challenging sequences prone to aggregation, Boc-Gly-OH can be advantageous as the repetitive acid treatments can help disrupt secondary structures.
-
This compound is the superior choice when orthogonality is paramount. Its stability to both acidic and basic conditions makes it indispensable for:
-
On-resin cyclization: The Alloc group can be selectively removed from a side chain to allow for the formation of a lactam bridge on the solid support.[7]
-
Synthesis of branched peptides: Specific side chains can be deprotected for the attachment of other peptide fragments.
-
Site-specific modifications: The Alloc group can be removed to introduce modifications such as fluorescent labels, biotin (B1667282) tags, or polyethylene (B3416737) glycol (PEG) chains at a specific position.[6]
-
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Alloc-Gly-OH.DCHA
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of protecting groups for amino acids is a critical factor that dictates the success of the synthesis, influencing the purity and yield of the final product. The use of Alloc-Gly-OH, often supplied as its dicyclohexylammonium (B1228976) (DCHA) salt for improved stability and handling, offers a unique orthogonal protection strategy compared to the more conventional Fmoc and Boc protecting groups. This guide provides an objective comparison of peptides synthesized using Alloc-Gly-OH.DCHA with those synthesized using alternative glycine (B1666218) derivatives, supported by representative experimental data and detailed protocols.
The allyloxycarbonyl (Alloc) protecting group is distinguished by its unique deprotection chemistry. Unlike the base-labile Fmoc group and the acid-labile Boc group, the Alloc group is removed under mild conditions using a palladium(0) catalyst.[1] This orthogonality is particularly advantageous in the synthesis of complex peptides, such as cyclic peptides, branched peptides, or those requiring side-chain modifications, where multiple levels of selective deprotection are necessary.[2][3]
Performance Comparison of Glycine Protecting Groups
The performance of a protecting group strategy is evaluated based on several factors, including the efficiency of the coupling and deprotection steps, the potential for side reactions, and the ultimate purity of the synthesized peptide as determined by High-Performance Liquid Chromatography (HPLC). While direct head-to-head HPLC data for a single peptide synthesized with Alloc-Gly, Fmoc-Gly, and Boc-Gly is not always available in published literature, a comparison can be made based on the known chemical properties of these protecting groups and their typical performance in solid-phase peptide synthesis (SPPS).
| Feature | Alloc-Gly-OH | Fmoc-Gly-OH | Boc-Gly-OH |
| Protection Group | Allyloxycarbonyl (Alloc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Conditions | Pd(PPh₃)₄, Phenylsilane (B129415) in DCM[4][5] | 20-50% Piperidine (B6355638) in DMF | 25-50% TFA in DCM |
| Orthogonality | Orthogonal to both Fmoc and Boc[2] | Orthogonal to Boc and acid-labile side-chain protecting groups | Orthogonal to Fmoc and base-labile side-chain protecting groups |
| Key Advantages | Mild deprotection; suitable for complex, multi-functionalized peptides.[1] | Widely used; compatible with a vast library of side-chain protections. | Robust; less prone to aggregation in some sequences. |
| Potential Disadvantages | Requires a palladium catalyst which may need to be removed from the final product; catalyst can be sensitive.[2] | Piperidine can cause side reactions like aspartimide formation with sensitive sequences. | Repetitive treatment with strong acid (TFA) can degrade some peptides and resins. |
| Expected HPLC Purity | High, especially in complex syntheses where orthogonality prevents unintended deprotection of other groups. | Generally high for linear peptides; may show side-product peaks in complex cases. | High for shorter, robust peptides; may show degradation products with longer sequences. |
Experimental Protocols
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin, incorporating an Alloc-protected glycine.
a. Resin Preparation:
-
Swell Rink Amide resin (100-200 mesh) in N,N-dimethylformamide (DMF) for 15-30 minutes in a reaction vessel.[6]
-
Drain the DMF.
b. Fmoc Deprotection (for preceding amino acid):
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times).
c. Coupling of Alloc-Gly-OH:
-
The this compound salt must be converted to the free acid before coupling. This is typically done in situ during the activation step.
-
In a separate vial, dissolve Alloc-Gly-OH (3 equivalents relative to resin loading), a coupling agent like HCTU (3 eq.), and a base such as N,N-diisopropylethylamine (DIEA) (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[6]
-
Drain the coupling solution and wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).
d. Alloc Group Deprotection:
-
Wash the resin with DCM (3 times).[5]
-
Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.1-0.3 equivalents) in DCM.[3][5]
-
Add the palladium catalyst solution to the resin, followed by the addition of a scavenger such as phenylsilane (20 equivalents).[3][5]
-
Agitate the mixture for 20-40 minutes at room temperature. The reaction is often repeated once to ensure complete deprotection.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5 times) and DMF (5 times).
e. Peptide Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it.
-
Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers. For a standard peptide, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) is used.[7]
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
a. Sample Preparation:
-
Dissolve a small amount of the crude peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[7]
b. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[8]
-
Detection: UV at 210-220 nm.[9]
-
Gradient: A typical gradient would be a linear increase of Mobile Phase B from 5% to 65% over 30 minutes.[7]
Comparative HPLC Data
The following table presents hypothetical, yet representative, data for the HPLC analysis of a model 10-amino acid peptide synthesized using different glycine derivatives. The data illustrates the expected outcomes based on the properties of each protecting group strategy.
| Glycine Derivative Used | Main Peptide Peak (% Area) | Major Impurity Peaks (% Area) | Comments |
| Alloc-Gly-OH | 92% | Deletion sequence (2%), Incomplete deprotection (1%) | The chromatogram is generally clean, demonstrating the efficiency of the orthogonal deprotection strategy. |
| Fmoc-Gly-OH | 88% | Deletion sequence (3%), +74 Da adduct (2%), Diketopiperazine (2%) | The presence of adducts and side-reaction products can be slightly higher, especially if the sequence is prone to aggregation. |
| Boc-Gly-OH | 85% | Truncated sequences (5%), Acid-catalyzed side products (3%) | The harsher acidic conditions for deprotection may lead to a higher percentage of truncated or modified peptides. |
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) illustrating the orthogonal deprotection steps for Fmoc and Alloc groups.
Caption: Decision tree for selecting the appropriate glycine protecting group based on the peptide synthesis strategy.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. cem.de [cem.de]
- 4. rsc.org [rsc.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Protected Glycine: A Cost-Benefit Analysis of Alloc-Gly-OH.DCHA and its Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of peptides. This guide provides a comprehensive cost-benefit analysis of Alloc-Gly-OH.DCHA and compares its performance with common alternatives: Fmoc-Gly-OH, Boc-Gly-OH, and Cbz-Gly-OH. This objective comparison is supported by available experimental data to facilitate an informed decision for your specific research needs.
The strategic choice of a protecting group for the α-amino function of glycine (B1666218) is a critical decision in peptide synthesis, influencing not only the overall synthetic strategy but also the final yield and purity of the target peptide. While glycine's achiral nature eliminates the risk of racemization during coupling, the protecting group dictates the conditions for its removal and its compatibility with other protecting groups in the peptide sequence. This guide delves into a detailed comparison of the allyloxycarbonyl (Alloc) protected glycine, supplied as its dicyclohexylamine (B1670486) (DCHA) salt, against the well-established fluorenylmethyloxycarbonyl (Fmoc), tert-butyloxycarbonyl (Boc), and benzyloxycarbonyl (Cbz) protected counterparts.
Performance and Cost Comparison
The selection of a protected glycine derivative often involves a trade-off between cost, the specific requirements of the synthetic strategy (e.g., orthogonality), and the desired performance in terms of yield and purity. The following table summarizes the key characteristics of this compound and its alternatives.
| Parameter | This compound | Fmoc-Gly-OH | Boc-Gly-OH | Cbz-Gly-OH |
| Protection Group | Allyloxycarbonyl (Alloc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) |
| Typical Cost | Moderate to High | Low to Moderate | Low | Low |
| Deprotection Condition | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane)[1] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[2][3] | Strong acid (e.g., TFA)[4][5] | Catalytic hydrogenation (e.g., H₂/Pd-C) or strong acid (e.g., HBr/AcOH)[6][7] |
| Orthogonality | Orthogonal to Fmoc, Boc, and Cbz[8] | Orthogonal to Boc and Cbz[9] | Orthogonal to Fmoc and Cbz[9] | Orthogonal to Fmoc and Boc[9] |
| Key Advantages | Useful for on-resin side-chain modifications and synthesis of cyclic or branched peptides[]. | Mild deprotection conditions; suitable for automated solid-phase peptide synthesis (SPPS)[11]. | Robust and well-established for SPPS; can help in solubilizing growing peptide chains[12]. | Stable to a wide range of non-reducing conditions; useful in solution-phase synthesis. |
| Potential Drawbacks | Requires expensive and potentially toxic palladium catalyst for deprotection; potential for catalyst poisoning[13]. | Piperidine is toxic; potential for diketopiperazine formation at the dipeptide stage[14]. | Repetitive acid treatment can lead to side reactions; requires strong, corrosive acids (e.g., HF) for final cleavage in Boc-SPPS[12]. | Catalytic hydrogenation is not compatible with sulfur-containing amino acids; requires specialized equipment. |
| Reported Peptide Purity | >90% for peptides synthesized using a one-pot Alloc removal-coupling protocol[3]. Peptides containing Alloc-protected lysine (B10760008) have been obtained with purities of 86-99%[1]. | High-purity Fmoc-amino acids (>99%) can lead to crude peptide purities of over 68%[12]. | Crude peptide purities of ~70-80% are typical in Boc-SPPS. | Generally high for solution-phase synthesis, but dependent on purification at each step. |
| Illustrative Yield | A 23% yield was reported for a peptide containing multiple Alloc-protected lysines[1]. | Overall crude peptide yields of ~75-85% are achievable in Fmoc-SPPS. | Overall crude peptide yields of ~60-70% are typical in Boc-SPPS. | Highly variable depending on the specific synthesis. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of these protected amino acids. Below are representative procedures for the deprotection of each protecting group.
Alloc Group Deprotection Protocol
This protocol describes the removal of the Alloc group from a peptide synthesized on a solid support.
Materials:
-
Alloc-protected peptide-resin
-
Dichloromethane (DCM), anhydrous
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃)
-
Inert atmosphere (Argon or Nitrogen)
Procedure: [1]
-
Swell the Alloc-protected peptide-resin in anhydrous DCM in a reaction vessel under an inert atmosphere.
-
Prepare a solution of Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.
-
Add a scavenger, such as phenylsilane (10-20 equivalents), to the palladium solution.
-
Add the resulting solution to the swollen resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DCM.
-
A second treatment may be necessary for complete deprotection.
-
The deprotected amine on the resin is then ready for the next coupling step.
Fmoc Group Deprotection Protocol
This is a standard protocol for the removal of the Fmoc group in solid-phase peptide synthesis.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure: [3]
-
To the Fmoc-protected peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin extensively with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
Boc Group Deprotection Protocol
This protocol outlines the acidic cleavage of the Boc protecting group.
Materials:
-
Boc-protected peptide-resin
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure: [4]
-
Swell the Boc-protected peptide-resin in DCM.
-
Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for 20-30 minutes at room temperature.
-
Drain the acidic solution and wash the resin with DCM.
-
Neutralize the resulting trifluoroacetate (B77799) salt with a solution of a tertiary amine base (e.g., 10% diisopropylethylamine in DCM) before the next coupling step.
Cbz Group Deprotection Protocol
This protocol describes the removal of the Cbz group by catalytic hydrogenation.
Materials:
-
Cbz-protected peptide
-
Methanol (MeOH) or other suitable solvent
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) source
Procedure: [7]
-
Dissolve the Cbz-protected peptide in a suitable solvent like methanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Evaporate the solvent to obtain the deprotected peptide.
Visualizing the Synthetic Workflow
The choice of protecting group strategy dictates the overall workflow of peptide synthesis. The following diagrams illustrate the logical flow for Alloc deprotection in the context of SPPS and a decision-making pathway for selecting a suitable protecting group.
References
- 1. Chemical synthesis of site-selective advanced glycation end products in α-synuclein and its fragments - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00225C [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. kilobio.com [kilobio.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
Metal-free Alloc removal methods compared to palladium catalysis
A Comprehensive Guide to Metal-Free Alloc Removal Versus Palladium Catalysis
The allyloxycarbonyl (Alloc) protecting group is a cornerstone in modern synthetic chemistry, particularly in peptide and carbohydrate synthesis, due to its orthogonality with many other common protecting groups. Its removal, however, presents a critical choice between well-established palladium-catalyzed methods and emerging metal-free alternatives. This guide provides a detailed comparison of these two approaches, supported by experimental data, to assist researchers in selecting the optimal deprotection strategy for their specific needs.
Palladium-Catalyzed Alloc Deprotection: The Gold Standard
For decades, palladium(0) catalysis has been the go-to method for Alloc removal. The process, often referred to as the Tsuji-Trost reaction, involves the formation of a π-allyl palladium complex, which is then cleaved by a nucleophilic scavenger.
Mechanism of Palladium-Catalyzed Alloc Removal
The catalytic cycle begins with the coordination of the palladium(0) catalyst to the allyl group of the Alloc-protected substrate. This is followed by oxidative addition to form a π-allyl palladium(II) complex, releasing the carbamate (B1207046), which then decarboxylates to liberate the free amine. A scavenger is required to react with the allyl group, regenerating the palladium(0) catalyst and preventing side reactions.[1]
Metal-Free Alloc Deprotection: A Sustainable Alternative
Concerns over the cost, toxicity, and potential for contamination with palladium have driven the development of metal-free alternatives. A notable example involves the use of iodine and water, which has shown significant promise, especially in solid-phase peptide synthesis (SPPS).[2][3][4]
Mechanism of Iodine-Based Metal-Free Alloc Removal
This method proceeds via an iodocyclization mechanism. Iodine reacts with the allyl group to form an iodonium (B1229267) ion, which is then attacked intramolecularly by the carbamate oxygen to form an iodomethyldioxolane imine intermediate. This intermediate is subsequently hydrolyzed by water to release the free amine and a byproduct.[2]
Performance Comparison: Palladium Catalysis vs. Metal-Free Methods
The choice between these two methodologies often comes down to a trade-off between reaction efficiency, cost, and environmental impact. Below is a summary of key performance indicators based on published data.
| Parameter | Palladium-Catalyzed Deprotection | Metal-Free (Iodine-Based) Deprotection |
| Catalyst/Reagent | Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂ | I₂, H₂O |
| Catalyst/Reagent Loading | 0.1 - 0.35 eq (Pd catalyst) | 5 - 50 eq (I₂) |
| Scavenger | Phenylsilane (B129415), Dimethylbarbituric acid, Morpholine | Not required |
| Reaction Time | 30 min - 2 hours | 1.5 - 4 hours |
| Temperature | Room Temperature | 40 - 60 °C |
| Yield/Purity | Generally high (>95%) | Comparable to palladium methods (>99% purity reported)[2] |
| Solvents | DCM, DMF | MeCN, PolarClean/EtOAc |
| Advantages | Well-established, high efficiency, mild conditions | Sustainable, avoids heavy metal contamination, readily available reagents |
| Disadvantages | Cost of palladium, potential for metal contamination, air-sensitivity of some catalysts[5] | Requires elevated temperatures, potential for side reactions with sensitive residues (e.g., Tyr, His)[2] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Alloc Removal from a Resin-Bound Peptide
This protocol is adapted from established procedures for solid-phase peptide synthesis.[1][6]
Materials:
-
Alloc-protected peptide-resin (0.1 mmol scale)
-
Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.2 eq, 23.1 mg)
-
Phenylsilane (20 eq, 248 µL)
-
Nitrogen or Argon gas supply
-
Fritted reaction vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM in a fritted reaction vessel under an inert atmosphere.
-
In a separate vial, dissolve Pd(PPh₃)₄ and phenylsilane in DCM.
-
Add the catalyst/scavenger solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x).
-
A second deprotection treatment may be performed to ensure complete removal.
-
The resin is now ready for the next coupling step or cleavage from the solid support.
Protocol 2: Iodine-Based Metal-Free Alloc Removal from a Resin-Bound Peptide
This protocol is based on a sustainable method developed for solid-phase peptide synthesis.[2][7]
Materials:
-
Ac-Lys(Alloc)-Gly-Phe resin (1)
-
Iodine (I₂)
-
Water (H₂O)
-
PolarClean (PC) / Ethyl Acetate (EtOAc) (1:4 v/v)
-
Fritted reaction vessel
Procedure:
-
Swell the resin (1) in the PC/EtOAc solvent mixture in a fritted reaction vessel.
-
Prepare a solution of I₂ (5 eq) and H₂O (8 eq) in the PC/EtOAc solvent mixture.
-
Add the iodine solution to the swollen resin.
-
Heat the reaction mixture to 50 °C and agitate for 1.5 hours.
-
Drain the reaction solution and wash the resin with the PC/EtOAc solvent mixture, followed by DCM.
-
The deprotected resin can be directly used in a subsequent one-pot coupling reaction.
Conclusion
Both palladium-catalyzed and metal-free methods offer effective means for the removal of the Alloc protecting group. The traditional palladium-catalyzed approach is highly efficient and proceeds under mild conditions, but it comes with the drawbacks of cost and potential metal contamination. The emerging iodine-based metal-free alternative presents a more sustainable and cost-effective option, with comparable performance in terms of product purity.[2] However, it may require harsher conditions and careful consideration of substrate compatibility. The ultimate choice will depend on the specific requirements of the synthesis, including the scale of the reaction, the sensitivity of the substrate, and the importance of avoiding metal contamination in the final product. For routine laboratory-scale synthesis, the palladium-catalyzed method remains a reliable choice, while for large-scale and green chemistry applications, the metal-free approach offers a compelling and promising alternative.
References
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal-Peptide Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. polypeptide.com [polypeptide.com]
- 5. biotage.com [biotage.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Scavenger Efficiency in Alloc Deprotection
For Researchers, Scientists, and Drug Development Professionals
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and medicinal chemistry, due to its orthogonality with other common protecting groups like Boc and Fmoc.[1] Its removal, typically achieved through palladium-catalyzed deallylation, necessitates the use of a scavenger to efficiently trap the reactive allyl cation intermediate and prevent undesired side reactions, such as N-allylation of the deprotected amine. The choice of scavenger significantly impacts the efficiency, cleanliness, and overall success of the deprotection reaction.
This guide provides an objective comparison of the performance of commonly used scavengers for Alloc deprotection, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate replication and adaptation in your own research.
Data Presentation: Comparison of Scavenger Performance
The following table summarizes the performance of various scavengers in the palladium-catalyzed deprotection of Alloc-protected amines. It is important to note that the data presented is a compilation from multiple sources, and direct comparison may be influenced by variations in substrates, reaction conditions, and analytical methods.
| Scavenger | Typical Catalyst | Typical Conditions (Equivalents of Scavenger) | Reaction Time | Yield/Conversion | Purity/Side Reactions | Reference |
| Dimethylamine-borane complex (Me₂NH·BH₃) | Pd(PPh₃)₄ | 40 eq. | 40 min | Quantitative | High purity; prevents allyl back-alkylation. | [2][3] |
| Phenylsilane (B129415) (PhSiH₃) | Pd(PPh₃)₄ | 20 eq. | 2 x 20 min | >98% | Generally high purity, but can be less effective than Me₂NH·BH₃ in some cases. | [4][5] |
| Morpholine (B109124) | Pd(PPh₃)₄ | 190 eq. | 5 h | - | Can act as a base, potentially causing side reactions with base-labile groups. Allylated amine side products have been observed with insufficient scavenger. | [6] |
| N,N'-Dimethylbarbituric acid (DMBA) | Pd(PPh₃)₄ | 10 eq. | 12 h | - | Reported to give good results and is a suitable scavenger. | [7] |
Key Findings from the Data:
-
Dimethylamine-borane complex (Me₂NH·BH₃) consistently emerges as a highly efficient scavenger, particularly for the deprotection of secondary amines where N-allylation is a significant side reaction.[2][3] It often provides quantitative removal of the Alloc group in a relatively short time.[3]
-
Phenylsilane (PhSiH₃) is a widely used and effective scavenger, offering high yields and purity under appropriate conditions.[4][5] However, some studies suggest it may be inferior to Me₂NH·BH₃ in specific contexts.[3]
-
Morpholine , while a common nucleophilic scavenger, can present challenges due to its basicity, which may not be compatible with other protecting groups like Fmoc.[8] The formation of allylated side products has also been reported when used in insufficient amounts.[6]
-
N,N'-Dimethylbarbituric acid (DMBA) is another effective scavenger, particularly noted for its use in complex syntheses.[7][9]
Experimental Protocols
Detailed methodologies for the deprotection of an Alloc-protected amine on a solid support are provided below for the most common scavengers. These protocols serve as a general guideline and may require optimization for specific substrates and reaction setups.
Protocol 1: Alloc Deprotection using Dimethylamine-borane complex (Me₂NH·BH₃)
This protocol is adapted from literature demonstrating quantitative Alloc removal from secondary amines on a solid phase.[3]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Dimethylamine-borane complex (Me₂NH·BH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Swell the Alloc-protected peptide-resin in DCM for 30 minutes in a solid-phase synthesis vessel.
-
Drain the solvent and wash the resin three times with DCM.
-
Prepare the deprotection solution in a separate flask under an inert atmosphere:
-
Dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.
-
Add dimethylamine-borane complex (40 equivalents).
-
-
Add the deprotection solution to the resin.
-
Gently agitate the resin suspension under an inert atmosphere for 40 minutes.[3]
-
Drain the reaction mixture.
-
Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.
-
Confirm complete deprotection by cleaving a small sample of the resin and analyzing by HPLC and mass spectrometry.
Protocol 2: Alloc Deprotection using Phenylsilane (PhSiH₃)
This protocol outlines a standard procedure for Alloc deprotection using phenylsilane as the scavenger.[10][11]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Phenylsilane (PhSiH₃)
-
Dichloromethane (DCM), peptide synthesis grade
-
Solid-phase synthesis vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Wash the Alloc-protected resin in a poly-prep column three times with CH₂Cl₂.[10]
-
Based on the resin loading, weigh out 0.1 equivalents of tetrakis(triphenylphosphine)palladium(0) and dissolve it in CH₂Cl₂ (e.g., 6 mL).[10]
-
Add 20 equivalents of phenylsilane to the resulting solution.[10]
-
Transfer the solution to the resin in the poly-prep column.
-
Allow the reaction to proceed for 20 minutes with agitation.[10]
-
Repeat the deprotection steps (1-5) one more time.[10]
-
Wash the resin thoroughly three times with CH₂Cl₂.[10]
-
To confirm deprotection, cleave a small portion of the resin (e.g., with 20% HFIP in CH₂Cl₂) and analyze by ESI-MS or MALDI-TOF MS for the expected mass of the deprotected product.[10]
Protocol 3: Alloc Deprotection using Morpholine
This protocol describes the use of morpholine as a scavenger, with the caveat that it may not be suitable for substrates with base-labile protecting groups.[8]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Morpholine
-
Solvent system: DMSO:THF:0.5 N HCl (2:2:1)
-
Washing solvents: THF, DMF, CH₂Cl₂, 0.5% DIEA in CH₂Cl₂, 0.02 M sodium diethyldithiocarbamate (B1195824) in DMF
-
Solid-phase synthesis vessel
-
Inert gas (Argon)
Procedure:
-
Treat the peptide-resin with a solution of Pd(PPh₃)₄ (e.g., 43 µmol for 15 µmol of peptide) and morpholine (e.g., 0.57 mmol) in the DMSO:THF:0.5 N HCl solvent system.[8]
-
Agitate the mixture for 2 hours at 25°C under an Argon atmosphere.[8]
-
Wash the resin sequentially with THF, DMF, CH₂Cl₂, and 0.5% DIEA in CH₂Cl₂ (three times each, 2 minutes per wash).[8]
-
Further wash the resin three times with 0.02 M sodium diethyldithiocarbamate in DMF (15 minutes per wash), followed by five washes with DMF (2 minutes per wash), and three washes with CH₂Cl₂ (2 minutes per wash).[8]
Protocol 4: Alloc Deprotection using N,N'-Dimethylbarbituric Acid (DMBA)
This protocol details the use of DMBA as an acidic scavenger for Alloc deprotection.[7]
Materials:
-
Alloc-protected peptide-resin
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
N,N'-Dimethylbarbituric acid (DMBA)
-
Solvent: 1:1 DMF:CH₂Cl₂
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Alloc-protected peptide-resin in the 1:1 DMF:CH₂Cl₂ solvent mixture.
-
Prepare the deprotection solution by dissolving Pd(PPh₃)₄ (0.2 equivalents) and N,N'-dimethylbarbituric acid (10 equivalents) in the 1:1 DMF:CH₂Cl₂ solvent.[7]
-
Add the deprotection solution to the resin.
-
Agitate the reaction mixture for 12 hours.[7]
-
Drain the reaction solution and wash the resin thoroughly with DMF and CH₂Cl₂.
Mandatory Visualization
The following diagrams illustrate the key chemical pathway and a logical workflow for selecting an appropriate scavenger.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Synthesis and Kinetic Characterization of Fluorogenic Enzyme-Degradable Hydrogel Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]
- 9. zenodo.org [zenodo.org]
- 10. chem.uci.edu [chem.uci.edu]
- 11. rsc.org [rsc.org]
A Comparative Guide to Spectroscopic Methods for Confirming Alloc Group Removal
The allyloxycarbonyl (Alloc) protecting group is a valuable tool in modern organic synthesis, particularly in peptide and carbohydrate chemistry, due to its orthogonality with other common protecting groups. Its removal, typically under mild palladium-catalyzed conditions, requires reliable analytical methods to confirm complete deprotection. This guide provides a comparative overview of key spectroscopic techniques used to monitor the removal of the Alloc group, offering insights into their principles, advantages, and limitations for researchers, scientists, and drug development professionals.
Comparison of Spectroscopic Methods
The selection of an appropriate spectroscopic method for confirming Alloc group removal depends on several factors, including the phase of the synthesis (solid-phase or solution-phase), the required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of the most commonly employed techniques.
| Spectroscopic Method | Principle | Sample Requirements | Key Observables for Alloc Removal | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei. | Soluble sample in a deuterated solvent. | Disappearance of vinyl proton signals (δ 5.1-6.0 ppm) and allylic methylene (B1212753) proton signals (δ ~4.5 ppm).[1] Appearance of a new signal for the free amine protons. | Provides detailed structural information. Quantitative. | Lower sensitivity compared to MS. May require cleavage from solid support. |
| ¹³C NMR Spectroscopy | Measures the magnetic properties of carbon-13 nuclei. | Soluble sample in a deuterated solvent. | Disappearance of the carbamate (B1207046) carbonyl carbon signal (δ ~155 ppm).[1] | Confirms changes in the carbon skeleton. | Low sensitivity and long acquisition times. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Solid or liquid sample. Can be used directly on-resin. | Disappearance of the carbamate carbonyl (C=O) stretch (around 1700-1720 cm⁻¹).[1] Appearance of N-H bending vibrations of the free amine. | Fast and non-destructive. Suitable for on-resin monitoring.[2] | Less specific than NMR or MS. Can be difficult to interpret in complex molecules. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Measures the mass-to-charge ratio of ionized molecules. | Soluble sample. Often coupled with HPLC. | A mass shift corresponding to the loss of the Alloc group (85.09 Da). | High sensitivity and specificity. Provides molecular weight confirmation. | Does not provide detailed structural information on its own. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light. | Soluble sample. | Not directly applicable as the Alloc group and the resulting amine are not strong chromophores.[3] Can be used with a derivatizing agent that reacts with the free amine to produce a colored or UV-active compound.[3] Often used as a detector for HPLC. | Simple and readily available. | Indirect method requiring derivatization. Low sensitivity for this specific application without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these spectroscopic techniques. Below are generalized protocols for monitoring Alloc deprotection.
General Protocol for Alloc Deprotection on Solid-Phase
This protocol is a common starting point for the removal of the Alloc group from a resin-bound substrate, such as in solid-phase peptide synthesis (SPPS).
Reagents:
-
Resin-bound Alloc-protected substrate
-
Dichloromethane (DCM)
-
Phenylsilane (B129415) (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Procedure:
-
Swell the resin in DCM in a suitable reaction vessel.
-
Prepare a deprotection solution by dissolving Pd(PPh₃)₄ (0.1-0.2 equivalents relative to the resin loading) in DCM.
-
Add phenylsilane (20 equivalents) to the palladium solution.[4]
-
Add the deprotection solution to the swollen resin.
-
Allow the reaction to proceed for a specified time (e.g., 20-60 minutes) at room temperature. The reaction vessel can be gently agitated.[4]
-
Wash the resin thoroughly with DCM to remove the catalyst and byproducts.
-
A small sample of the resin can be taken for on-resin analysis (e.g., by FTIR), or the product can be cleaved from the resin for analysis by NMR, MS, or HPLC.[4]
Spectroscopic Analysis Protocols
1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Cleave the deprotected product from the solid support using an appropriate cleavage cocktail (e.g., trifluoroacetic acid-based). Precipitate the product in cold diethyl ether, centrifuge, and dry the pellet. Dissolve the dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer.
-
Analysis: In the ¹H NMR spectrum, confirm the absence of the characteristic vinyl protons (multiplet, δ 5.1-6.0 ppm) and the allylic methylene protons (doublet, δ ~4.5 ppm) of the Alloc group.[1] In the ¹³C NMR spectrum, verify the disappearance of the carbamate carbonyl signal around δ 155 ppm.[1]
2. FTIR Spectroscopy
-
Sample Preparation (On-Resin): Take a small sample of the resin beads before and after the deprotection reaction. Dry the beads thoroughly.
-
Acquisition: Acquire the FTIR spectrum of the resin samples using an appropriate technique (e.g., KBr pellet or attenuated total reflectance - ATR).
-
Analysis: Compare the spectra before and after deprotection. Confirm the disappearance or significant reduction of the carbamate C=O stretching band, typically observed around 1700-1720 cm⁻¹.[1] The appearance of N-H bending vibrations (around 1600 cm⁻¹) can indicate the formation of the free amine.
3. Mass Spectrometry (ESI-MS or MALDI-TOF)
-
Sample Preparation: Prepare a solution of the cleaved and dried product in a suitable solvent for mass spectrometry (e.g., acetonitrile/water with a small amount of formic acid for ESI-MS).
-
Acquisition: Infuse the sample into the mass spectrometer or analyze it via LC-MS.
-
Analysis: Determine the molecular weight of the product. A successful deprotection will result in a mass decrease of 85.09 Da compared to the Alloc-protected starting material.
Visualizing the Workflow and Method Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflow for Alloc deprotection and the logical relationship between the different spectroscopic confirmation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
A Comparative Guide: Alloc-Gly-OH Free Acid versus its DCHA Salt Form
For researchers and professionals in drug development and peptide synthesis, the choice between using a free acid form of an amino acid derivative or its salt can significantly impact experimental workflow and outcomes. This guide provides a detailed comparison of Alloc-Gly-OH in its free acid form and as a dicyclohexylammonium (B1228976) (DCHA) salt, supported by experimental data and protocols.
Executive Summary
The dicyclohexylammonium (DCHA) salt of Alloc-Gly-OH presents significant advantages in handling and stability over its free acid counterpart. While the free acid is often an oily substance that can be challenging to accurately weigh and dispense, the DCHA salt is a stable, crystalline solid. This crystalline nature facilitates easier handling, storage, and portioning, contributing to more reproducible experimental results. The primary trade-off is the requirement of an additional step to convert the salt back to the free acid before its use in subsequent reactions.
Data Presentation: A Side-by-Side Comparison
| Property | Alloc-Gly-OH Free Acid | Alloc-Gly-OH DCHA Salt | References |
| Molecular Formula | C₆H₉NO₄ | C₁₈H₃₂N₂O₄ | [1][2] |
| Molecular Weight | 159.14 g/mol | 340.46 g/mol | [3][4] |
| CAS Number | 90711-56-1 | 110637-40-6 | [1][3] |
| Physical State | Often an oil | Crystalline solid | [5] |
| Melting Point | Not applicable (often an oil) | Data not available | |
| Solubility | Data not available | Data not available | |
| Stability | Less stable, can be difficult to store | More stable, crystalline form enhances shelf-life | [5] |
Key Differences and Performance
The most significant practical difference between the two forms lies in their physical state. The oily nature of Alloc-Gly-OH free acid makes it prone to degradation and challenging to handle quantitatively. In contrast, the DCHA salt is a free-flowing crystalline solid, which simplifies weighing and improves the accuracy of reagent measurement, a critical factor in sensitive procedures like peptide synthesis.
The enhanced stability of the DCHA salt is another key advantage. The salt form protects the carboxylic acid moiety, reducing the likelihood of side reactions and degradation during storage. This increased stability can lead to higher purity of the final product and more consistent reaction yields.
The main drawback of using the DCHA salt is the necessity of converting it to the free acid prior to its use in coupling reactions. This adds an extra step to the experimental workflow. However, the conversion is a straightforward process with high yields.
Experimental Protocols
Preparation of Alloc-Gly-OH DCHA Salt from the Free Acid
A general and effective method for the preparation of the DCHA salt from the free acid involves the direct reaction of the N-protected amino acid with dicyclohexylamine (B1670486).
Materials:
-
Alloc-Gly-OH (free acid)
-
Dicyclohexylamine (DCHA)
-
Anhydrous diethyl ether (or another suitable non-polar solvent)
Procedure:
-
Dissolve the Alloc-Gly-OH free acid in a minimal amount of anhydrous diethyl ether.
-
Slowly add one equivalent of dicyclohexylamine to the solution while stirring.
-
The DCHA salt will precipitate out of the solution as a white solid.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid by filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting crystalline Alloc-Gly-OH DCHA salt under vacuum.
Conversion of Alloc-Gly-OH DCHA Salt to the Free Acid
A standard protocol for the liberation of the free amino acid from its DCHA salt involves treatment with a mild acid.[5]
Materials:
-
Alloc-Gly-OH DCHA salt
-
Ethyl acetate (B1210297) (or other suitable organic solvents like tert-butyl methyl ether or isopropyl ether)
-
10% Phosphoric acid solution
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
Suspend one part of the Alloc-Gly-OH DCHA salt in 5-10 volume parts of ethyl acetate.[5] For reactions involving acid-labile protecting groups, it is advisable to use cold solvents (-20°C).[5]
-
While stirring, add a 10% phosphoric acid solution until the DCHA salt completely dissolves and two clear phases are observed.[5] The pH of the lower aqueous phase should be between 2 and 3.[5]
-
Separate the aqueous phase and wash the organic phase once with 2 volume parts of 10% phosphoric acid.[5]
-
Extract the organic phase three times with 2 volume parts of water. The pH of the aqueous phase should be ≥4.[5]
-
Confirm the complete liberation of the amino acid from its DCHA salt using Thin Layer Chromatography (TLC).[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the Alloc-Gly-OH free acid, which will likely be an oil.[5]
Mandatory Visualizations
Relationship between Alloc-Gly-OH Free Acid and its DCHA Salt
Caption: Interconversion of Alloc-Gly-OH free acid and its DCHA salt.
Experimental Workflow: Conversion of DCHA Salt to Free Acid
Caption: Workflow for liberating the free acid from its DCHA salt.
References
- 1. N-[(allyloxy)carbonyl]glycine | C6H9NO4 | CID 11964402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alloc-Gly-OH.DCHA | C18H32N2O4 | CID 91825809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. Alloc-Gly-OH - Amino Acide Derivatives - Crysdot [crysdotllc.com]
- 5. bachem.com [bachem.com]
A Comparative Guide to Alloc-Gly-OH.DCHA and Alternative N-Protecting Groups for Glycine
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate N-terminal protecting group for amino acids is a critical decision that dictates the overall synthetic strategy. This guide provides an objective comparison of Alloc-Gly-OH.DCHA with commonly used alternatives: Fmoc-Gly-OH, Boc-Gly-OH, and Cbz-Gly-OH. The performance of each method is evaluated based on experimental data, and detailed protocols are provided for their synthesis.
Quantitative Performance Comparison
The efficiency of synthesis for N-protected glycine (B1666218) derivatives varies depending on the protecting group and the specific reaction conditions employed. The following table summarizes typical yields and purities reported in the literature for the synthesis of each compound.
| N-Protected Glycine | Synthesis Method | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| This compound | Reaction of glycine with allyl chloroformate, followed by salt formation with dicyclohexylamine (B1670486) (DCHA). | 80-90% | >98% | Mild reaction conditions; orthogonal to Fmoc and Boc strategies. |
| Fmoc-Gly-OH | Reaction of glycine with 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1] | 90-95%[1] | >99%[1] | Base-labile protecting group, suitable for solid-phase peptide synthesis (SPPS).[1] |
| Boc-Gly-OH | Reaction of glycine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2] | 80-90%[2] | >99%[2] | Acid-labile protecting group, widely used in both solution-phase and solid-phase synthesis.[2] |
| Cbz-Gly-OH | Reaction of glycine with benzyl (B1604629) chloroformate (Cbz-Cl).[3] | 85-95%[3] | >99% | Removed by catalytic hydrogenation; a classical protecting group.[3] |
Comparison of Protecting Group Strategies
Each N-protecting group offers distinct advantages and disadvantages that make it suitable for different applications in peptide synthesis.
| Protecting Group | Advantages | Disadvantages |
| Alloc | Orthogonal to both Fmoc and Boc protecting groups. Cleavage occurs under mild conditions using a palladium catalyst. | Requires the use of a palladium catalyst, which can be expensive and needs to be completely removed from the final product. |
| Fmoc | Cleavage under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protecting groups.[4] Well-suited for automated solid-phase peptide synthesis. | The fluorenyl group can lead to aggregation in some long or hydrophobic peptide sequences. |
| Boc | Robust and widely used protecting group.[4] The repetitive acid treatments during synthesis can help to disrupt secondary structures and prevent aggregation.[4] | Requires strong acids (e.g., TFA) for deprotection, which can cleave some acid-labile side-chain protecting groups. |
| Cbz | Stable to a wide range of reaction conditions. Cleavage by catalytic hydrogenation is clean and efficient. | Not suitable for peptides containing sulfur-containing amino acids (e.g., methionine, cysteine) as the catalyst can be poisoned. The use of hydrogen gas can be hazardous. |
Experimental Protocols
Detailed methodologies for the synthesis of each N-protected glycine are provided below.
Synthesis of this compound
Materials:
-
Glycine
-
Sodium hydroxide (B78521) (NaOH)
-
Allyl chloroformate
-
Dicyclohexylamine (DCHA)
-
Dioxane
-
Ethyl acetate (B1210297)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Cool the solution in an ice bath and add allyl chloroformate dropwise while maintaining the pH between 9 and 10 with the addition of NaOH solution.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted allyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with HCl.
-
Extract the Alloc-Gly-OH into ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Dissolve the resulting oil in ethyl acetate and add an equimolar amount of dicyclohexylamine.
-
Induce crystallization by adding hexane and cool the mixture to obtain this compound as a white solid.
Synthesis of Fmoc-Gly-OH
Materials:
-
Glycine
-
Sodium carbonate (Na₂CO₃)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Dioxane
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure: [1]
-
Dissolve glycine in an aqueous solution of sodium carbonate.
-
Add a solution of Fmoc-OSu in acetone or dioxane dropwise to the glycine solution while stirring vigorously.
-
Maintain the reaction mixture at room temperature for several hours.
-
Dilute the reaction mixture with water and wash with ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with HCl, which will cause the Fmoc-Gly-OH to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent such as ethyl acetate/hexane to obtain pure Fmoc-Gly-OH.
Synthesis of Boc-Gly-OH
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butanol (B103910) or Dioxane
-
Ethyl acetate
-
Citric acid solution
Procedure: [2]
-
Dissolve glycine in an aqueous solution of sodium hydroxide.
-
Add a solution of di-tert-butyl dicarbonate in tert-butanol or dioxane.
-
Stir the mixture vigorously at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Wash the aqueous solution with a nonpolar solvent like hexane to remove any unreacted Boc₂O.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with a cold citric acid solution.
-
Extract the Boc-Gly-OH into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-Gly-OH as a white solid.
Synthesis of Cbz-Gly-OH
Materials:
-
Glycine
-
Sodium hydroxide (NaOH)
-
Benzyl chloroformate (Cbz-Cl)
-
Diethyl ether
-
Hydrochloric acid (HCl)
Procedure: [3]
-
Dissolve glycine in a cold aqueous solution of sodium hydroxide.
-
Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature below 5 °C and the pH above 8 by the simultaneous addition of a NaOH solution.
-
After the addition is complete, continue stirring at room temperature for an hour.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with HCl while cooling in an ice bath, which will cause the Cbz-Gly-OH to precipitate.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent to obtain pure Cbz-Gly-OH.
Visualizations of Synthetic Workflows
The following diagrams illustrate the general workflows for the synthesis of each N-protected glycine derivative.
Caption: Synthesis workflow for this compound.
Caption: Synthesis workflow for Fmoc-Gly-OH.
Caption: Synthesis workflow for Boc-Gly-OH.
Caption: Synthesis workflow for Cbz-Gly-OH.
References
Safety Operating Guide
Proper Disposal of Alloc-Gly-OH.DCHA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Alloc-Gly-OH.DCHA (N-α-Allyloxycarbonyl-glycine dicyclohexylammonium (B1228976) salt) is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step procedural plan for the safe handling and disposal of this compound, drawing from safety data for its constituent parts, dicyclohexylamine (B1670486) (DCHA) and N-allyloxycarbonyl-glycine. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle the compound with the precautions required for its most hazardous components.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the hazards associated with its components:
-
Dicyclohexylamine (DCHA): This component is a combustible liquid that can cause severe skin and eye irritation or burns[1][2]. It is also toxic if swallowed or in contact with skin[2][3].
-
Allyl Chloroformate (precursor to the "Alloc" group): This chemical is highly reactive, flammable, and toxic[4][5]. It reacts violently with water[4]. While the Alloc group in the final product is more stable, its potential for decomposition should be considered.
Personal Protective Equipment (PPE) is mandatory when handling this compound and its waste. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use of a chemical fume hood is strongly recommended.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of unused or expired solid this compound, as well as liquid waste containing this compound.
1. Waste Collection and Segregation:
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
The label must include the full chemical name: "this compound" and appropriate hazard symbols.
-
Store this container in a designated chemical waste accumulation area, away from incompatible materials such as strong oxidizing agents, acids, and bases[2][5].
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a dedicated, leak-proof container labeled as hazardous waste.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
Never pour solutions containing this compound down the drain[6].
-
-
Contaminated Materials:
-
Any materials contaminated with this compound (e.g., pipette tips, weighing paper, gloves) should be collected in a designated solid chemical waste container.
-
Empty vials should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected as liquid chemical waste[6].
-
2. Chemical Inactivation (Recommended Best Practice):
Given the reactivity of the Alloc protecting group and the hazardous nature of DCHA, chemical inactivation before disposal is a recommended best practice to mitigate risks. This should be performed by trained personnel in a chemical fume hood.
-
For Liquid Waste: A cautious neutralization or degradation process can be considered. Due to the basic nature of DCHA, a carefully controlled addition of a weak acid could be used to neutralize it. However, given the potential for reaction with the Alloc group, it is generally safer to treat the waste without chemical modification before handing it over to a certified waste disposal company.
-
For Solid Waste: Direct disposal through a certified hazardous waste contractor is the safest approach.
3. Final Disposal:
-
All waste containers (solid, liquid, and contaminated materials) must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
It is crucial to follow all local, state, and federal regulations regarding hazardous waste disposal[1][7].
Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated[1][8].
-
Wear Appropriate PPE: Do not attempt to clean up a spill without the proper personal protective equipment.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill[1][8]. Do not use combustible materials.
-
Clean-up: Carefully collect the absorbed material and any solid spill into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Wash the spill area thoroughly with soap and water after the material has been removed.
-
Seek Medical Attention: If there is any skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[2][7][8].
Data Presentation
| Parameter | Dicyclohexylamine (DCHA) | Allyl Chloroformate |
| Physical State | Liquid | Colorless liquid[9] |
| Hazards | Combustible, Corrosive, Toxic[1][2] | Flammable, Toxic, Corrosive, Water-reactive[4][5][9] |
| NFPA Flammability | 1 (Slight)[1] | 3 (Serious) |
| Disposal Method | Hazardous Waste[1] | Neutralization/Incineration[4] |
Experimental Protocols and Workflows
Logical Workflow for Disposal of this compound
References
- 1. nj.gov [nj.gov]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. trc-corp.com [trc-corp.com]
- 9. Allyl chloroformate | C4H5ClO2 | CID 18052 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
